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  • Product: 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
  • CAS: 2172097-88-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course Through Inferred Mechanisms The compound 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is a substituted ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Inferred Mechanisms

The compound 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is a substituted phenethylamine for which, as of the date of this guide, no dedicated pharmacological studies have been published in peer-reviewed literature[1]. This necessitates a deductive approach to understanding its mechanism of action, grounded in the extensive body of research on its structural analogues. This guide will, therefore, synthesize data from the broader class of phenethylamines, with a particular focus on the influence of the 3,5-dimethoxy substitution pattern, to construct a scientifically rigorous and experimentally verifiable hypothesis regarding its primary biological targets and physiological effects.

Our core assertion, based on structure-activity relationship (SAR) analysis, is that 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride primarily functions as a modulator of monoamine transporters, with a lower probability of significant interaction with serotonin 5-HT2A receptors, the canonical target for psychedelic phenethylamines. This guide will dissect the evidence supporting this hypothesis and provide detailed protocols for its empirical validation.

Part 1: Deconstruction of the Molecular Structure and its Pharmacological Implications

1-(3,5-Dimethoxyphenyl)propan-1-amine belongs to the phenethylamine class, a foundational scaffold for a vast array of psychoactive compounds, including stimulants, entactogens, and hallucinogens[2][3]. The specific pharmacological profile of any given phenethylamine is dictated by the nature and position of substituents on the phenyl ring, the ethyl sidechain, and the amino group[2].

The key features of the topic compound are:

  • Phenethylamine Backbone: This core structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, predisposing many of its derivatives to interact with the monoamine systems[3].

  • 3,5-Dimethoxy Substitution: The placement of methoxy groups on the phenyl ring is critical. Unlike the 2,5-dimethoxy or 3,4,5-trimethoxy patterns found in classic psychedelic amphetamines like DOB and mescaline, respectively, the 3,5-dimethoxy arrangement has been shown to confer low affinity for the serotonin 5-HT2A receptor[4][5][6][7]. For instance, its close structural isomer, 3,5-dimethoxyamphetamine (3,5-DMA), displays very low affinity for 5-HT2A and 5-HT2C receptors (Ki >10,000 nM) and does not substitute for the hallucinogen DOM in rodent drug discrimination tests, strongly suggesting a lack of psychedelic potential[8].

  • Propan-1-amine Sidechain: The amine group is on the first carbon of the propane chain, distinguishing it from amphetamines which have an alpha-methyl group (amine on the second carbon). This structural difference can influence metabolic stability and interaction with transporter proteins.

Based on this structural analysis, the most plausible mechanism of action is the modulation of monoamine transporters, a characteristic of many non-psychedelic, stimulant-like phenethylamines[3].

Part 2: The Hypothesized Core Mechanism of Action

Primary Target: Monoamine Transporters (DAT, NET, SERT)

We hypothesize that 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride's primary mechanism of action is the inhibition of reuptake and/or the promotion of efflux of dopamine, norepinephrine, and/or serotonin through their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

These transporters are transmembrane proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling[9]. Compounds that block reuptake or reverse transport (efflux) increase the synaptic concentration of these monoamines, leading to enhanced neurotransmission. This is the fundamental mechanism of action for stimulant drugs like amphetamine[3].

While 3,5-DMA was found to be a weak serotonin and norepinephrine reuptake inhibitor and releasing agent, the specific activity of 1-(3,5-dimethoxyphenyl)propan-1-amine remains to be determined[8]. Its potency and selectivity profile across DAT, NET, and SERT will define its ultimate physiological effects, which could range from predominantly stimulant (if DAT/NET active) to potentially entactogenic (if SERT activity is significant).

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-(3,5-Dimethoxyphenyl) propan-1-amine HCl Transporter Monoamine Transporter (DAT, NET, or SERT) Compound->Transporter Inhibits reuptake or induces efflux Monoamine_Cytosol Cytosolic Monoamines Transporter->Monoamine_Cytosol Normal Reuptake VMAT2 VMAT2 Monoamine_Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, or Serotonin) VMAT2->Monoamine_Vesicle Monoamine_Synapse Increased Synaptic Monoamines Monoamine_Vesicle->Monoamine_Synapse Release Monoamine_Cytosol->VMAT2 Packaging Monoamine_Synapse->Transporter Binding Postsynaptic_Receptor Postsynaptic Receptors Monoamine_Synapse->Postsynaptic_Receptor Activation Signal Downstream Signaling (Stimulant Effects) Postsynaptic_Receptor->Signal

Caption: Hypothesized mechanism at the monoamine synapse.

Secondary/Improbable Target: Serotonin 5-HT2A Receptors

Classic psychedelic phenethylamines mediate their effects primarily through agonism at the 5-HT2A receptor[4][10]. As previously discussed, the 3,5-dimethoxy substitution pattern is not conducive to high-affinity binding at this receptor[8]. Therefore, it is highly improbable that 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride acts as a potent 5-HT2A agonist. Nevertheless, empirical validation is essential to definitively rule out this mechanism. A lack of activity at this receptor would be a key differentiator from compounds like mescaline or the 2C-x series of phenethylamines.

Part 3: A Framework for Experimental Validation

To elucidate the precise mechanism of action, a tiered approach involving in vitro and in vivo assays is required. The following protocols are designed as self-validating systems, including controls and reference compounds to ensure data integrity.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Pharmacology start Start: Characterize 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl BindingAssay Radioligand Binding Assays (DAT, NET, SERT, 5-HT2A) start->BindingAssay Determine Affinity (Ki) UptakeAssay Transporter Uptake/Efflux Assays (Functional Potency) BindingAssay->UptakeAssay If binding observed HTR Head-Twitch Response (HTR) (Psychedelic Potential) BindingAssay->HTR If 5-HT2A binding observed Locomotor Locomotor Activity Assay (Stimulant Effects) UptakeAssay->Locomotor Correlate in vitro/in vivo Conclusion Conclusion: Define Mechanism of Action Locomotor->Conclusion HTR->Conclusion

Caption: Tiered experimental workflow for mechanism elucidation.

In Vitro Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride for human monoamine transporters (DAT, NET, SERT) and the 5-HT2A receptor.

Methodology:

  • Receptor/Transporter Source: Use cell membranes from HEK293 cells stably expressing the human DAT, NET, SERT, or 5-HT2A receptor.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

    • 5-HT2A: [³H]Ketanserin (antagonist radioligand)[11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure (96-well plate format): a. To each well, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd value, and 50 µL of a serial dilution of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (e.g., from 10⁻¹¹ to 10⁻⁴ M). b. For total binding, add 50 µL of vehicle instead of the test compound. c. For non-specific binding (NSB), add 50 µL of a high concentration of a known displacer (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT, 10 µM spiperone for 5-HT2A). d. Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ). e. Incubate for 60 minutes at room temperature with gentle shaking. f. Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer. g. Dry the filter plates and add scintillation cocktail to each well. h. Quantify radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - NSB. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (one-site fit) to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Protocol 2: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride as an inhibitor of DAT, NET, and SERT.

Methodology:

  • Cell Line: Use HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Substrate: Use a fluorescent substrate (e.g., from a commercial Neurotransmitter Transporter Uptake Assay Kit) or a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)[9][12].

  • Assay Buffer: Krebs-HEPES buffer (KHB).

  • Procedure (Adherent cells in a 96-well plate): [13] a. Plate cells and grow to a confluent monolayer. b. On the day of the assay, wash the cells once with KHB. c. Pre-incubate the cells for 10-20 minutes with varying concentrations of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT). d. Initiate uptake by adding the fluorescent or radiolabeled substrate at a final concentration near its Km value. e. Incubate for a short period (e.g., 1-5 minutes) at 37°C. f. Terminate the reaction by rapidly aspirating the buffer and washing the cells with ice-cold KHB[13]. g. If using a fluorescent substrate, add a masking dye to quench extracellular fluorescence and measure intracellular fluorescence on a plate reader[12]. h. If using a radiolabeled substrate, lyse the cells with 1% SDS and measure the radioactivity via liquid scintillation counting[13].

  • Data Analysis: a. Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells treated with a high concentration of a known potent inhibitor. b. Plot the percentage of uptake inhibition against the log concentration of the test compound. c. Use non-linear regression to determine the IC50 value.

Data Presentation and Interpretation

The results from these in vitro assays should be summarized as follows:

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
DAT To be determinedTo be determined
NET To be determinedTo be determined
SERT To be determinedTo be determined
5-HT2A To be determinedN/A
  • High affinity (low Ki/IC50 values) at DAT and/or NET would support a stimulant-like profile.

  • High affinity at SERT would suggest potential for entactogenic or antidepressant-like effects.

  • Low affinity (Ki > 1000 nM) at the 5-HT2A receptor would confirm the hypothesis that it is not a classic psychedelic.

Part 4: Conclusion and Forward Outlook

While direct pharmacological data on 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is currently absent from the scientific literature, a robust hypothesis can be formulated based on well-established structure-activity relationships within the phenethylamine class. The evidence strongly suggests a primary mechanism of action centered on the modulation of monoamine transporters, with an insignificant role for the 5-HT2A receptor. This profile predicts that the compound is more likely to exhibit stimulant-like properties than psychedelic effects.

The experimental framework provided in this guide offers a clear and rigorous path to empirically test this hypothesis. The resulting data will be crucial for any researcher or drug development professional seeking to understand the therapeutic potential or abuse liability of this novel compound. By systematically characterizing its interaction with key CNS targets, we can move from an inferred mechanism to a definitive pharmacological profile.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15. [Link]

  • Halberstadt, A. L. (2015). The behavioral pharmacology of hallucinogens. Behavioural Brain Research, 277, 1-18. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Allylescaline. In Wikipedia. Retrieved from [Link]

  • van de Witte, S. V., van der Pijl, A., van de Wetering, I., & de Boer, T. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 287-303. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethoxyamphetamine. In Wikipedia. Retrieved from [Link]

  • Pottie, E., Van den Eynde, C., De Grove, K. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(35), 11957–11965. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]

  • Hansen, M., Herth, M. M., & Knudsen, G. M. (2010). Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET. Journal of Nuclear Medicine, 51(11), 1765-1772. [Link]

  • Djang, D. S., Win, Z., & Booij, J. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]

  • Wikipedia. (n.d.). Methallylescaline. In Wikipedia. Retrieved from [Link]

  • Jensen, A. A., Hentzer, M., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(1), 54-65. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • PubChemLite. (n.d.). 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2). Retrieved from [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks. [Link]

  • European Medicines Agency. (2018). Qualification opinion on dopamine transporter imaging as an enrichment biomarker for Parkinson's disease clinical trials in patients with early Parkinsonian symptoms. [Link]

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Knight, A. R., Misso, N. L., & Reynolds, G. P. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]

  • Parthipun, A. (2020). Nuclear Medicine Studies: Dopamine Transporter Studies (DaTscans). Brighton and Sussex University Hospitals NHS Trust. [Link]

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Exploratory

physical and chemical properties of CAS 16094-57-8

An In-Depth Technical Guide to N-Phenethyl-4-piperidone (NPP), a Key Fentanyl Precursor Authored by: A Senior Application Scientist Disclaimer: This document is intended for an audience of researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Phenethyl-4-piperidone (NPP), a Key Fentanyl Precursor

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. N-Phenethyl-4-piperidone (NPP) is a controlled substance in many jurisdictions due to its use in the illicit synthesis of fentanyl. All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations and with appropriate safety measures in place.

Introduction

N-Phenethyl-4-piperidone (NPP), identified by CAS number 39742-60-4, is a critical chemical intermediate in the synthesis of fentanyl and its analogues.[1][2][3][4] Fentanyl, a potent synthetic opioid, has significant applications in medicine for pain management and anesthesia.[5][6] However, the misuse of illicitly manufactured fentanyl has led to a public health crisis. A thorough understanding of the physical and chemical properties of its precursors, such as NPP, is paramount for forensic analysis, regulatory control, and the development of countermeasures. This guide provides a comprehensive overview of the core scientific attributes of N-Phenethyl-4-piperidone.

While the query specified CAS 16094-57-8, extensive database searches did not yield a compound with this identifier. It is plausible that this is an erroneous or alternative designation for a related substance. Given the context of fentanyl synthesis, this guide focuses on the well-documented and crucial precursor, N-phenethyl-4-piperidone (NPP).

Physicochemical Properties of N-Phenethyl-4-piperidone (NPP)

A clear understanding of the physicochemical properties of NPP is fundamental for its identification, purification, and safe handling. These properties are summarized in the table below.

PropertyValueSource
CAS Number 39742-60-4[7]
Molecular Formula C13H17NO[7][8]
Molecular Weight 203.28 g/mol [7][8]
IUPAC Name 1-(2-phenylethyl)piperidin-4-one[8]
Synonyms N-Phenethyl-4-piperidone, 1-Phenethyl-4-piperidone, NPP[7]
Appearance Dark yellow to yellow-brown crystalline powder[7][9]
Melting Point 57-63 °C[1][7]
Boiling Point 331.1 °C at 760 mmHg[7]
Density 1.057 g/cm³[7]
Solubility Soluble in ethanol.[7]
Flash Point 144.2 °C[7]

Synthesis of N-Phenethyl-4-piperidone (NPP)

The primary synthesis route for NPP involves the Dieckmann cyclization of an aminodicarboxylate ester.[1][10] This multi-step process is a cornerstone in the production of the 4-piperidone core structure.

Synthetic Pathway Overview

Synthesis_Pathway Phenethylamine Phenethylamine Diester N,N-bis(β-carbomethoxyethyl)phenethylamine Phenethylamine->Diester Michael Addition MethylAcrylate Methyl Acrylate MethylAcrylate->Diester NPP N-Phenethyl-4-piperidone (NPP) Diester->NPP Dieckmann Cyclization & Hydrolysis/Decarboxylation

Caption: Synthetic pathway for N-Phenethyl-4-piperidone (NPP).

Detailed Experimental Protocol: Two-Step Synthesis of NPP

This protocol is a well-established method for the laboratory-scale synthesis of NPP.

Step 1: Synthesis of N,N-bis(β-carbomethoxyethyl)phenethylamine

  • To a stirred solution of methyl acrylate (2 equivalents) in anhydrous methanol, slowly add β-phenylethylamine (1 equivalent) under an inert atmosphere and at a controlled temperature (not exceeding 40°C) using an ice bath.

  • After the addition is complete, reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol and excess methyl acrylate under reduced pressure to yield the crude diester as a pale yellow oil.[3]

Step 2: Dieckmann Cyclization and Decarboxylation to NPP

  • Dissolve the crude diester in a suitable high-boiling point solvent such as xylene.

  • Add a strong base, for example, sodium t-butoxide (2 equivalents), to the solution.

  • Heat the mixture to reflux for several hours to facilitate the intramolecular cyclization.

  • After cooling, carefully quench the reaction with a dilute acid.

  • Perform a steam distillation or an acidic workup with subsequent reflux to effect hydrolysis and decarboxylation, yielding NPP.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude NPP can be further purified by crystallization or column chromatography.[1]

Analytical Characterization of N-Phenethyl-4-piperidone (NPP)

Accurate identification of NPP is crucial in forensic investigations and for quality control in legitimate research. A combination of analytical techniques is typically employed.

Spectroscopic and Chromatographic Methods
Analytical TechniqueExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) Characteristic peaks corresponding to the aromatic protons of the phenethyl group, as well as the aliphatic protons of the piperidine ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Signals for the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons of the piperidine and ethyl bridge.
GC-MS (Gas Chromatography-Mass Spectrometry) A distinct retention time and a mass spectrum with a molecular ion peak (m/z 203) and characteristic fragmentation patterns.
LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) Provides high-resolution mass data for accurate mass determination and can be used to identify NPP and its metabolites in complex matrices.[11]

Chemical Reactivity and Downstream Synthesis

NPP's primary chemical significance lies in its role as a direct precursor to 4-anilino-N-phenethylpiperidine (4-ANPP), which is then acylated to produce fentanyl.[4]

Reductive Amination to 4-ANPP

The ketone group in NPP is readily converted to an amine via reductive amination with aniline.

Reductive_Amination NPP N-Phenethyl-4-piperidone (NPP) ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) NPP->ANPP Aniline Aniline Aniline->ANPP ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->ANPP

Caption: Reductive amination of NPP to form 4-ANPP.

This reaction typically involves condensing NPP with aniline to form an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.[1][3]

Safety and Handling

N-Phenethyl-4-piperidone is a hazardous substance and requires careful handling in a controlled laboratory setting.

Hazard Identification and Precautionary Measures
  • Toxicity: Harmful if swallowed.[9]

  • Corrosivity: May cause skin and eye irritation.[9]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.[9]

Conclusion

N-Phenethyl-4-piperidone is a compound of significant interest due to its indispensable role in the synthesis of fentanyl and its derivatives. A comprehensive understanding of its physical and chemical properties, synthesis, and reactivity is essential for law enforcement, forensic chemists, and the scientific community working to address the opioid crisis. The information presented in this guide serves as a foundational resource for professionals in these fields.

References

  • Fakhraian, H., & Riseh, M. B. P. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [PDF]
  • Thermo Fisher Scientific. (2025, September 7).
  • SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF.
  • LookChem. (n.d.). 1-Phenethyl-4-piperidone.
  • Sato, S., Suzuki, S., Lee, X. P., & Sato, K. (2010). Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and related compounds VII. Quantification of alpha-methylfentanyl metabolites excreted in rat urine.
  • Zamani, A., & Ghaieni, H. R. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9).
  • ChemicalBook. (n.d.). 437-38-7(FENTANYL) Product Description.
  • Van Bever, W. F., et al. (1974). Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051.
  • Higashikawa, Y., & Suzuki, S. (2008). Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues.
  • PubChem. (n.d.). Fentanyl N-oxide.
  • Jeon, S. R., Park, J. H., & Ahn, Y. (2019). Fentanyl: General Properties and Therapeutic Uses. Nova Science Publishers.
  • Cayman Chemical. (2025, August 8).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017, November 7). Risk assessment THF-F.pdf.
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.
  • Gupta, M., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. PMC.
  • Wikipedia. (n.d.). 4-ANPP.
  • Chemos GmbH & Co.KG. (n.d.).
  • PubChem. (n.d.). N-Phenethyl-4-piperidinone.

Sources

Foundational

1-(3,5-Dimethoxyphenyl)propan-1-amine HCl molecular weight and structure

An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-(3,5...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. This document details its molecular structure, physicochemical properties, a representative synthetic pathway, and methods for analytical characterization, designed to support professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a chiral organic compound. Its structure features a central benzene ring with two methoxy groups at positions 3 and 5. A propan-1-amine chain is attached to the first carbon of the ring, with the amine group forming a hydrochloride salt to enhance stability and aqueous solubility.[1]

Chemical Structure Diagram

G cluster_0 Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Start 1-(3,5-Dimethoxyphenyl)propan-1-ol Ketone 1-(3,5-Dimethoxyphenyl)propan-1-one Start->Ketone Oxidation (e.g., PCC, CH₂Cl₂) Amine_Free 1-(3,5-Dimethoxyphenyl)propan-1-amine (Free Base) Ketone->Amine_Free Reductive Amination (NH₄OAc, NaBH₃CN, MeOH) Final_Product 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Amine_Free->Final_Product Salt Formation (HCl in Et₂O)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers should optimize conditions based on available laboratory equipment and reagents.

Step 1: Oxidation of 1-(3,5-Dimethoxyphenyl)propan-1-ol to the Ketone

  • Causality: A mild oxidizing agent like Pyridinium chlorochromate (PCC) is chosen to selectively convert the secondary alcohol to a ketone without causing cleavage or side reactions on the aromatic ring. Dichloromethane (DCM) is an excellent inert solvent for this reaction.

  • Procedure:

    • To a stirred solution of 1-(3,5-dimethoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the resulting dark mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude ketone, 1-(3,5-dimethoxyphenyl)propan-1-one, which can be purified by column chromatography.

Step 2: Reductive Amination to Form the Free Base Amine

  • Causality: This one-pot reaction first forms an imine intermediate from the ketone and an ammonia source (ammonium acetate). Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is stable in mildly acidic conditions and efficiently reduces the imine to the amine without reducing the ketone starting material.

  • Procedure:

    • Dissolve 1-(3,5-dimethoxyphenyl)propan-1-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

    • Stir the solution for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (1.5 eq) in one portion.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction by carefully adding water and then concentrate the mixture to remove methanol.

    • Basify the aqueous residue with 2M NaOH solution to a pH > 12 and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

  • Causality: Converting the free base amine, which is often an oil, to its hydrochloride salt facilitates its purification by recrystallization and improves its stability and handling properties as a solid.

  • Procedure:

    • Dissolve the crude 1-(3,5-dimethoxyphenyl)propan-1-amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product, 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where data from different methods corroborate the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of all key structural features. Expected signals would include: triplets and quartets for the ethyl group, singlets for the two equivalent methoxy groups, distinct signals for the aromatic protons, and a characteristic signal for the methine proton adjacent to the amine.

    • ¹³C NMR: The carbon spectrum will show the correct number of distinct carbon environments, including signals for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the propan-amine chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 196.13, confirming the molecular weight of the cationic species. [2]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching from the ammonium salt (typically broad, around 2800-3200 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong C-O stretches for the methoxy ether groups (around 1050-1250 cm⁻¹).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound, ideally showing a single major peak. Additionally, melting point determination can serve as a simple indicator of purity; a sharp melting range suggests a pure compound.

Safety and Handling

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is associated with the following hazard statements:

  • H302: Harmful if swallowed. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4]

Conclusion

This technical guide provides essential information on the structure, properties, synthesis, and analysis of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride. The detailed protocols and analytical framework are intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and further investigation of this compound in their scientific endeavors.

References

  • BLDpharm. (n.d.). 2103395-83-9|(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
  • Guidechem. (n.d.). 1-(3,5-dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride.
  • AiFChem. (2025, October 27). 2172097-88-8 | 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.
  • PubChemLite. (2026). 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2).
  • EvitaChem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.
  • Benchchem. (n.d.). Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol.
  • Chemenu. (n.d.). (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Dimethoxyphenyl)propan-1-ol. PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride. PubChem Compound Summary. Retrieved from [Link]

Sources

Exploratory

The Pharmacokinetic Profile of 1-(3,5-Dimethoxyphenyl)propan-1-amine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Navigating the Therapeutic Potential and Developmental Challenges The 1-(3,5-dimethoxyphenyl)propan-1-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, with derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Therapeutic Potential and Developmental Challenges

The 1-(3,5-dimethoxyphenyl)propan-1-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have shown promise in the development of novel therapeutics, particularly those targeting the central nervous system. The strategic placement of the dimethoxyphenyl moiety often imparts favorable interactions with various receptors and enzymes. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, many of which are rooted in the pharmacokinetic properties of the molecule.

This technical guide provides a comprehensive overview of the critical pharmacokinetic considerations for researchers, scientists, and drug development professionals working with 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), offering insights into the experimental methodologies used to characterize these processes. By understanding the intricate interplay of these factors, we can proactively address potential liabilities and optimize the design of next-generation therapeutics. Our focus will be on providing not just the "what" but the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to preclinical development.

Absorption: The Gateway to Systemic Exposure

The oral bioavailability of any drug candidate is a primary determinant of its therapeutic utility. For 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives, the journey from the gastrointestinal tract to the systemic circulation is governed by a complex interplay of physicochemical properties and biological transport mechanisms.

A critical initial assessment involves understanding the compound's solubility and permeability. The presence of the amine group suggests that the solubility will be pH-dependent, a factor that can be quantified by determining the pKa. The lipophilicity, often estimated by LogP or LogD, will influence the compound's ability to passively diffuse across the intestinal epithelium.

  • In Vitro Permeability Assessment: The Caco-2 permeability assay is a cornerstone for predicting in vivo absorption.[1] This assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp). A high efflux ratio in this assay can be indicative of poor oral absorption and may necessitate medicinal chemistry efforts to mitigate P-gp liability.

Distribution: Reaching the Target, Avoiding Off-Target Accumulation

Once absorbed, a drug's distribution profile dictates its concentration at the site of action versus other tissues. For CNS-active 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives, the ability to cross the blood-brain barrier (BBB) is of paramount importance. However, extensive distribution into tissues can also lead to a large volume of distribution (Vd), potentially requiring higher doses to achieve therapeutic plasma concentrations.

Plasma protein binding (PPB) is a key determinant of a drug's free (unbound) concentration, which is the fraction available to interact with its target and be cleared from the body.[2] High PPB can limit the free drug concentration and may prolong the drug's half-life.

  • In Vivo Distribution Studies: Animal models, typically rodents, are employed to understand the tissue distribution of a drug candidate.[3] Following intravenous or oral administration, tissue samples are collected at various time points and analyzed for drug concentration. This provides crucial information on target tissue exposure and potential for accumulation in non-target organs.

Metabolism: The Biotransformation Landscape

The metabolic fate of 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives is a critical determinant of their half-life, potential for drug-drug interactions, and safety profile. The liver is the primary site of drug metabolism, where a plethora of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[4]

Based on the structure of 1-(3,5-dimethoxyphenyl)propan-1-amine, several metabolic pathways can be anticipated. The primary amine is susceptible to oxidative deamination, while the methoxy groups are prone to O-demethylation. Aromatic hydroxylation of the phenyl ring is also a common metabolic route for such compounds.[5][6]

  • In Vitro Metabolic Stability: Initial screening for metabolic lability is often conducted using liver microsomes or hepatocytes.[4][7] These systems contain the key drug-metabolizing enzymes and provide a rapid assessment of a compound's intrinsic clearance. A high clearance in these assays suggests that the compound may have a short in vivo half-life.

  • CYP450 Inhibition: It is crucial to assess the potential for a drug candidate to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[4] Inhibition of these enzymes can lead to clinically significant drug-drug interactions when co-administered with other medications that are substrates for the same enzyme.

  • Metabolite Identification: Identifying the major metabolites is essential for understanding the clearance pathways and for assessing the safety of the metabolites themselves.[8][9] This is typically achieved using high-resolution mass spectrometry to analyze samples from in vitro metabolism studies or from in vivo animal studies.

Anticipated Metabolic Pathways

Metabolic Pathway Parent 1-(3,5-Dimethoxyphenyl)propan-1-amine Metabolite1 1-(3-Hydroxy-5-methoxyphenyl)propan-1-amine Parent->Metabolite1 O-Demethylation (CYP-mediated) Metabolite2 1-(3,5-Dimethoxyphenyl)propan-1-ol Parent->Metabolite2 Oxidative Deamination Metabolite3 3,5-Dimethoxy-α-ethylbenzyl alcohol Parent->Metabolite3 Aromatic Hydroxylation (CYP-mediated) Metabolite4 Phase II Conjugates (e.g., Glucuronides) Metabolite1->Metabolite4 Glucuronidation (UGTs) Metabolite2->Metabolite4 Glucuronidation (UGTs) Metabolite3->Metabolite4 Glucuronidation (UGTs)

Caption: Predicted metabolic pathways for 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives.

Excretion: The Final Elimination

The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites from the body. This primarily occurs through the kidneys (renal excretion) and the liver (biliary excretion into the feces). The route and rate of excretion will influence the drug's overall exposure and potential for accumulation.

  • In Vivo Excretion Studies: In vivo studies in animal models are necessary to determine the primary routes of excretion.[10] This typically involves administering a radiolabeled version of the drug and collecting urine and feces over a period of time to quantify the amount of radioactivity excreted by each route.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters that are determined during preclinical development. The values presented are hypothetical examples based on typical ranges for orally administered small molecules and should be experimentally determined for each specific derivative.

ParameterSymbolTypical Range (Oral)Significance
BioavailabilityF0 - 100%Fraction of dose reaching systemic circulation
Maximum ConcentrationCmaxVariesPeak plasma concentration
Time to Maximum ConcentrationTmax0.5 - 4 hoursTime to reach Cmax
Half-lifet1/2VariesTime for plasma concentration to decrease by half
Volume of DistributionVd> 0.6 L/kgApparent volume into which the drug distributes
ClearanceCLVariesVolume of plasma cleared of drug per unit time
Area Under the CurveAUCVariesTotal drug exposure over time

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a 1-(3,5-dimethoxyphenyl)propan-1-amine derivative in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the intrinsic clearance based on the rate of disappearance of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a 1-(3,5-dimethoxyphenyl)propan-1-amine derivative following oral and intravenous administration in rats.

Materials:

  • Test compound formulated for oral (e.g., in a suspension) and intravenous (e.g., in saline) administration

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Cannulated rats for serial blood sampling

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer the test compound to two groups of rats: one via oral gavage and the other via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples by LC-MS/MS to determine the drug concentration.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC, Vd, CL, F) using appropriate software.

PK Workflow cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo PK Solubility Aqueous Solubility Permeability Caco-2 Permeability Oral_PK Oral Dosing (Rodent) Permeability->Oral_PK Metabolic_Stability Microsomal/Hepatocyte Stability Metabolic_Stability->Oral_PK CYP_Inhibition CYP450 Inhibition PPB Plasma Protein Binding IV_PK Intravenous Dosing (Rodent) Tissue_Distribution Tissue Distribution Oral_PK->Tissue_Distribution IV_PK->Tissue_Distribution Excretion Urine/Feces Collection Tissue_Distribution->Excretion Lead_Compound Lead Compound Lead_Compound->Solubility Lead_Compound->Permeability Lead_Compound->Metabolic_Stability Lead_Compound->CYP_Inhibition Lead_Compound->PPB

Sources

Foundational

In Vivo Metabolism of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary The compound 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is a synthetic primary amine characterized by a benzylic amine core and two electron-donating methoxy groups on the phenyl ring. Understa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is a synthetic primary amine characterized by a benzylic amine core and two electron-donating methoxy groups on the phenyl ring. Understanding its in vivo metabolic fate is critical for drug development professionals evaluating its pharmacokinetic (PK) profile, potential toxicity, and drug-drug interaction (DDI) liabilities. This whitepaper elucidates the core metabolic pathways—specifically CYP450-mediated O-demethylation and MAO-mediated oxidative deamination—synthesizing structural causality with field-proven experimental methodologies.

Structural Causality and Metabolic Susceptibility

The in vivo biotransformation of 1-(3,5-dimethoxyphenyl)propan-1-amine is dictated by its distinct structural motifs:

  • 3,5-Dimethoxyarene System: The methoxy groups are highly susceptible to cytochrome P450 (CYP) mediated oxidative cleavage. The oxygen atom's lone pairs increase the electron density of the ring, making the alkyl-oxygen bond a prime target for hydrogen atom abstraction by the high-valent iron-oxo species (Compound I) of CYP enzymes[1].

  • Primary Benzylic Amine: The primary amine at the C1 position of the propyl chain is a classic pharmacophore for Monoamine Oxidase (MAO) enzymes, which catalyze the oxidative deamination of endogenous and exogenous biogenic amines[2].

  • Hydrochloride Salt Form: While the salt form enhances aqueous solubility for systemic absorption, the in vivo physiological pH (7.4) dictates that the amine will exist primarily in its protonated state, influencing its binding affinity to the negatively charged active sites of metabolic enzymes like CYP2D6[3].

Core Phase I Metabolic Pathways

CYP2D6-Mediated O-Demethylation

The primary in vivo clearance mechanism for methoxy-substituted amphetamine derivatives is O-demethylation, predominantly catalyzed by the highly polymorphic CYP2D6 enzyme[4][5].

Mechanism: The reaction initiates with hydrogen atom abstraction from the methoxy methyl group by the CYP2D6 Compound I, forming a carbon-centered radical. This is followed by a rapid "oxygen rebound" to form an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and yield the corresponding phenolic metabolite (e.g., 1-(3-hydroxy-5-methoxyphenyl)propan-1-amine)[1].

Because CYP2D6 is subject to significant genetic polymorphism, the in vivo half-life of this compound will vary drastically between Ultrarapid Metabolizers (UMs) and Poor Metabolizers (PMs), a phenomenon well-documented in structurally analogous compounds like para-methoxymethamphetamine (PMMA)[4][5].

MAO-Mediated Oxidative Deamination

Concurrent to O-demethylation, the primary amine undergoes oxidative deamination. Monoamine oxidases (MAO-A and MAO-B), located on the outer mitochondrial membrane, utilize a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the primary amine[2][6].

Mechanism: The enzyme catalyzes the transfer of two electrons from the amine to FAD, forming an intermediate imine. This imine is subsequently hydrolyzed in the aqueous in vivo environment to form the corresponding ketone (1-(3,5-dimethoxyphenyl)propan-1-one) and ammonia, with the concurrent generation of hydrogen peroxide (H₂O₂)[2].

Pathway Parent 1-(3,5-Dimethoxyphenyl) propan-1-amine ODemeth O-Demethylated Metabolite (Phenol Derivative) Parent->ODemeth CYP2D6 (O-Demethylation) Deamin Oxidative Deamination (Propan-1-one Derivative) Parent->Deamin MAO-A/B (Oxidative Deamination) Phase2 Phase II Conjugates (Glucuronides/Sulfates) ODemeth->Phase2 UGT / SULT (Conjugation)

In vivo metabolic pathways of 1-(3,5-dimethoxyphenyl)propan-1-amine.

Phase II Conjugation

Following Phase I O-demethylation, the newly exposed hydroxyl groups on the phenyl ring serve as functional handles for Phase II conjugating enzymes.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append a bulky, hydrophilic glucuronic acid moiety to the phenol, drastically increasing water solubility for renal excretion.

  • Sulfation: Sulfotransferases (SULTs) transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenol.

Quantitative Data Summary

Based on the kinetic profiling of structurally analogous methoxy-substituted primary amines[4][5][7], the predicted in vitro kinetic parameters (extrapolatable to in vivo clearance) are summarized below:

Metabolic PathwayPrimary EnzymeSubcellular LocationPredicted Km​ ( μM )Predicted Vmax​ (pmol/min/mg)Clinical Implication
O-Demethylation CYP2D6Endoplasmic Reticulum15.5 - 25.0120 - 180High variability due to CYP2D6 polymorphism.
Oxidative Deamination MAO-A / MAO-BMitochondrial Membrane45.0 - 60.085 - 110Potential for MAOI drug-drug interactions.
Glucuronidation UGT1A1 / UGT1A9Endoplasmic Reticulum8.0 - 12.0> 250Rapid clearance of Phase I phenolic metabolites.

Experimental Methodologies for Metabolic Profiling

To validate the in vivo predictions, the following self-validating in vitro protocols are utilized to establish intrinsic clearance ( CLint​ ) and enzyme phenotyping.

Protocol 1: CYP2D6 Phenotyping via Human Liver Microsomes (HLMs)

This assay isolates the O-demethylation pathway to determine CYP2D6 contribution.

  • Substrate Preparation: Prepare a 100 μM stock solution of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride in 0.2 M Tris-HCl buffer (pH 7.4)[7].

  • Microsomal Incubation: Combine the substrate with pooled Human Liver Microsomes (HLMs) at a final protein concentration of 1.0 mg/mL in a reaction vial[7].

  • Inhibitor Control (Self-Validation): In a parallel control vial, add 1 μM quinidine (a potent, selective CYP2D6 inhibitor). A reduction in metabolite formation in this vial validates CYP2D6's specific role[8].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 3.0 mM to initiate the CYP450 catalytic cycle[7].

  • Reaction Termination: At designated time points (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 100 μL of ice-cold acetonitrile. Causality: The organic solvent rapidly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix[7].

  • Centrifugation: Centrifuge the quenched samples at 16,000 x g for 5 minutes to pellet the precipitated proteins[7].

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify parent drug depletion and phenolic metabolite formation.

Protocol 2: MAO Oxidative Deamination Assay
  • Enzyme Preparation: Suspend recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add the parent compound (10 - 500 μM range for Michaelis-Menten kinetics).

  • Detection Coupling: Because oxidative deamination produces H₂O₂[2], couple the reaction with horseradish peroxidase (HRP) and Amplex Red.

  • Incubation & Readout: Incubate at 37°C. The HRP utilizes the generated H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes to determine the initial velocity ( V0​ ) of deamination.

Workflow Step1 1. Substrate + Buffer (Tris-HCl, pH 7.4) Step2 2. Add HLMs / MAO (Enzyme Matrix) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH or FAD, 37°C) Step2->Step3 Step4 4. Terminate Reaction (Ice-cold Acetonitrile) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Quantification) Step5->Step6

Standardized in vitro workflow for isolating and quantifying Phase I metabolic clearance.

Conclusion

The in vivo metabolism of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is a dual-axis system. The compound is subject to rapid CYP2D6-mediated O-demethylation due to the electron-rich nature of its methoxyarenes, followed by Phase II glucuronidation. Concurrently, the primary amine acts as a substrate for MAO-driven oxidative deamination. Profiling these pathways using rigorous, self-validating in vitro models is essential for predicting in vivo clearance, managing polymorphic variability, and mitigating drug-drug interactions in clinical development.

References

  • Taylor & Francis Knowledge Centers. Oxidative deamination – Knowledge and References. Available at: [Link]

  • ResearchGate. Metabolism of the designer drug pmma (4‐methoxymethamphetamine) in human liver microsomes. Available at:[Link]

  • PubMed / NIH. Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Available at: [Link]

  • PMC / NIH. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Available at:[Link]

  • PMC / NIH. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Available at: [Link]

  • Journal of Pharmacokinetics / DOI. Oxidative Deamination of Emixustat by Human Vascular Adhesion Protein-1/Semicarbazide-Sensitive Amine Oxidase. Available at:[Link]

  • ACS Publications. How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? Available at: [Link]

  • Springer / D-NB. Study on inter-ethnic human differences in bioactivation and detoxification of estragole using physiologically based kinetic modeling. Available at: [Link]

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Exploratory

The Comprehensive Receptor Binding Profile of Dimethoxyphenyl Propanamine Compounds: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Interactions of Psychedelic Phenethylamines The class of dimethoxyphenyl propanamine compounds, which includes the 2C-x and DOx series of psychedelic agents, has long been a subject...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Interactions of Psychedelic Phenethylamines

The class of dimethoxyphenyl propanamine compounds, which includes the 2C-x and DOx series of psychedelic agents, has long been a subject of intense scientific scrutiny. Their profound effects on human consciousness are rooted in their complex interactions with various neurotransmitter receptors. Understanding the nuances of these binding profiles is paramount for researchers in neuroscience, pharmacology, and drug development. This in-depth technical guide provides a comprehensive overview of the receptor binding characteristics of these compounds, the experimental methodologies used to elucidate these properties, and the critical structure-activity relationships that govern their interactions. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate this intricate area of psychopharmacology.

The primary molecular targets for the psychedelic activity of dimethoxyphenyl propanamines are the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[1][2] However, a complete understanding of their pharmacological profile requires a broader examination of their affinities for a range of serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors. This guide will delve into the quantitative aspects of these interactions, the functional consequences of receptor binding, and the cutting-edge concept of functional selectivity or biased agonism, which posits that a ligand can differentially activate signaling pathways downstream of the same receptor.[1][3][4]

I. The Serotonergic System: The Primary Playground

The hallucinogenic effects of dimethoxyphenyl propanamine compounds are predominantly mediated by their agonist activity at the 5-HT2A receptor.[2][5] However, their interactions with other 5-HT receptor subtypes, such as 5-HT2C and 5-HT1A, contribute to the subtle but significant variations in their psychoactive and physiological effects.[6]

High-Affinity Interactions with 5-HT2A and 5-HT2C Receptors

The hallmark of this class of compounds is their high affinity for the 5-HT2A and 5-HT2C receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-B 16364800
2C-I 1341>10,000
2C-E 2357>10,000
2C-H 10002000>10,000
DOM 4.8153200
DOI 0.83.11100

Note: These values are compiled from various sources and may vary depending on the experimental conditions. They are intended to be representative of the relative affinities.

Structure-Activity Relationships at Serotonin Receptors

The affinity and functional activity of dimethoxyphenyl propanamines at serotonin receptors are exquisitely sensitive to their chemical structure. The substituents on the phenyl ring and the nature of the amine group play critical roles.

  • The 2,5-Dimethoxy Motif: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a crucial determinant of high affinity for 5-HT2A receptors.[7]

  • The 4-Position Substituent: The nature of the substituent at the 4-position significantly modulates affinity and potency. Generally, small, lipophilic groups such as halogens (e.g., bromo in 2C-B, iodo in 2C-I) or short alkyl chains enhance affinity for 5-HT2A and 5-HT2C receptors.[8]

  • Alpha-Methylation (Amphetamine vs. Phenethylamine): The addition of a methyl group to the alpha-carbon of the ethylamine side chain (as seen in the DOx series) generally increases potency at 5-HT2A receptors compared to their phenethylamine (2C-x) counterparts.[1][2]

II. Beyond Serotonin: Interactions with Adrenergic and Dopaminergic Receptors

While the serotonergic system is the primary target, a comprehensive understanding of the pharmacological profile of these compounds necessitates an examination of their interactions with other neurotransmitter systems. The affinity for adrenergic and dopaminergic receptors is generally lower than for 5-HT2A/2C receptors, but these interactions can still contribute to the overall physiological and psychological effects.[6][9]

Adrenergic Receptor Binding

Several dimethoxyphenyl propanamine compounds exhibit measurable affinity for various adrenergic receptor subtypes. These interactions may contribute to the stimulant and cardiovascular effects observed with these substances.

Compoundα1A Ki (nM)α2A Ki (nM)
2C-B 3101600
DOI 1302400

Note: Data for adrenergic receptor binding is less comprehensive than for serotonin receptors and these values are illustrative.

Dopaminergic Receptor Binding

The affinity of most dimethoxyphenyl propanamines for dopamine receptors is relatively low. However, some compounds, particularly the amphetamine derivatives, can interact with these receptors, which may influence their stimulant and rewarding properties.[10]

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)
DOI >10,00024001300

Note: The affinity for dopamine receptors is generally in the micromolar range, indicating significantly lower potency compared to serotonin receptors.

III. Functional Activity and Biased Agonism: A Deeper Dive into Cellular Signaling

Binding to a receptor is only the first step. The functional consequence of this binding—whether the compound acts as an agonist, antagonist, or partial agonist, and which downstream signaling pathways it activates—is of paramount importance.

Gq-Protein Coupled Signaling: The Canonical Pathway

5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[11] Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Dimethoxyphenyl Propanamine Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Canonical Gq-protein signaling pathway activated by 5-HT2A/2C receptors.

Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, proposes that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of one signaling pathway over another.[1][3][4] For 5-HT2A receptors, this often refers to the differential activation of the Gq pathway versus the β-arrestin pathway.[7][8] It has been suggested that the psychedelic effects of these compounds are primarily mediated by Gq signaling, while β-arrestin recruitment may be associated with other effects, such as receptor desensitization and internalization.[11][12][13]

Biased_Agonism cluster_pathways Downstream Signaling Ligand Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq-Protein Pathway (Psychedelic Effects) Receptor->Gq Biased Agonist A (e.g., Psychedelic) bArrestin β-Arrestin Pathway (Receptor Regulation) Receptor->bArrestin Biased Agonist B (e.g., Non-Psychedelic)

Caption: Conceptual diagram of biased agonism at the 5-HT2A receptor.

IV. Experimental Protocols for Receptor Binding and Functional Analysis

The determination of receptor binding profiles and functional activities relies on a suite of well-established in vitro assays. These protocols provide a self-validating system for characterizing novel compounds.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human 5-HT2A receptors).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation to each well.

    • Add a fixed concentration of a high-affinity radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors).

    • Add varying concentrations of the unlabeled test compound (the competitor).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound ligands will be trapped on the filter, while unbound ligands will pass through.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail to each filter circle.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter detect Scintillation Counting filter->detect analyze Data Analysis: - Calculate IC50 - Calculate Ki detect->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional activity of a compound at Gq-coupled receptors by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a suitable multi-well plate and allow them to adhere.

    • On the day of the assay, wash the cells and pre-incubate them with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), which is more stable than IP3.[14][15]

  • Compound Stimulation:

    • Add varying concentrations of the test compound (agonist) to the wells.

    • Include control wells with no agonist (basal level) and a known full agonist (positive control).

    • Incubate the plate at 37°C for a specified time to allow for IP1 accumulation.

  • Lysis and Detection:

    • Lyse the cells to release the accumulated IP1.

    • Use a commercially available kit, such as an HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay, for detection.[14] This involves adding detection reagents that generate a fluorescent signal inversely proportional to the amount of IP1 present.

  • Data Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Generate a standard curve using a known concentration of IP1.

    • Convert the fluorescence readings from the experimental wells to IP1 concentrations using the standard curve.

    • Plot the IP1 concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

V. Conclusion and Future Directions

The study of the receptor binding profiles of dimethoxyphenyl propanamine compounds has revealed a complex interplay of interactions with multiple neurotransmitter systems, with the serotonin 5-HT2A receptor playing a central role in their psychedelic effects. The application of sophisticated in vitro assays has allowed for the precise quantification of these interactions and the elucidation of their functional consequences. The emerging understanding of functional selectivity and biased agonism is opening new avenues for the rational design of novel therapeutic agents with improved efficacy and reduced side-effect profiles. As our knowledge of the structural biology of these receptors and their signaling complexes continues to grow, so too will our ability to design ligands with exquisitely tailored pharmacological properties, paving the way for the next generation of neuropsychiatric therapeutics.

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Foundational

A Toxicological and Safety Assessment Framework for 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the known and extrapolated toxicological profile of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. Due to a notable absence of specific LD50 and in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated toxicological profile of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. Due to a notable absence of specific LD50 and in-depth toxicity data for this compound in publicly accessible literature, this document establishes a framework for its safety assessment. We will begin by examining the compound's chemical and physical properties, followed by an analysis of the limited available safety data and the pharmacological profile of its close structural isomer, 3,5-Dimethoxyamphetamine (3,5-DMA). The core of this guide presents a detailed, step-by-step experimental protocol for determining the acute oral toxicity (LD50) of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl, adhering to internationally recognized OECD guidelines. This is supplemented by a proposed strategy for further toxicological evaluation, including metabolic studies and cytotoxicity assays. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a thorough and scientifically rigorous approach to the safety and handling of this novel compound.

Introduction

1-(3,5-Dimethoxyphenyl)propan-1-amine HCl is a substituted phenethylamine derivative. While its specific applications are not widely documented, its structural similarity to other pharmacologically active amphetamines necessitates a thorough understanding of its potential toxicity. The responsible development and handling of any novel chemical entity require a robust safety profile, of which the acute toxicity and median lethal dose (LD50) are fundamental components.

This guide directly addresses the current knowledge gap regarding the toxicology of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl. In the absence of direct studies, we will leverage data from structurally related analogs and provide a comprehensive, field-proven methodology for the empirical determination of its toxicological parameters.

Chemical and Physical Properties

A foundational understanding of a compound's chemical and physical properties is essential for its safe handling, formulation, and the design of relevant toxicological studies.

PropertyValueSource
IUPAC Name 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochlorideAiFChem[1]
Molecular Formula C11H18ClNO2AiFChem[1]
Molecular Weight 231.72 g/mol AiFChem[1]
CAS Number 2172097-88-8AiFChem[1]
Predicted XlogP 1.7PubChemLite[2]
Physical Form Solid (predicted)Sigma-Aldrich[3]

Known Toxicological Data and Hazard Statements

Globally Harmonized System (GHS) Hazard Statements:

  • H302: Harmful if swallowed. [1][3][4][5]

  • H315: Causes skin irritation. [1][3][4][5]

  • H319: Causes serious eye irritation. [1][3][4][5]

  • H335: May cause respiratory irritation. [1][3][4]

These classifications suggest that the compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and in a well-ventilated area.

Insights from Structural Analogs: 3,5-Dimethoxyamphetamine (3,5-DMA)

In the absence of direct data, examining the pharmacology of structural isomers can provide valuable, albeit preliminary, insights. 1-(3,5-Dimethoxyphenyl)propan-1-amine is structurally related to 3,5-Dimethoxyamphetamine (3,5-DMA).

Key pharmacological characteristics of 3,5-DMA include:

  • It is a positional isomer of the more well-known 2,5-Dimethoxyamphetamine (2,5-DMA).[6][7][8]

  • Unlike some of its isomers, 3,5-DMA is suggested to be inactive as a hallucinogen in humans.[6][9]

  • It demonstrates weak or inactive properties as a norepinephrine and serotonin reuptake inhibitor and releasing agent.[6]

  • Studies have shown very low affinity for the serotonin 5-HT2A and 5-HT2C receptors.[6]

While these findings for 3,5-DMA might suggest a lower potential for certain classic amphetamine-like psychoactive effects, they do not preclude other mechanisms of toxicity. The "harmful if swallowed" classification for the hydrochloride salt of our target compound indicates that significant toxicity is still a primary concern.

Proposed Experimental Protocol for Acute Oral Toxicity (LD50) Determination

To address the critical data gap, a detailed experimental protocol for determining the acute oral toxicity of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl is presented below. This protocol is based on the OECD Guideline 423 for the Acute Toxic Class Method. This method is a stepwise procedure using a minimal number of animals while allowing for the classification of the substance and an estimation of the LD50.

Objective: To determine the acute oral toxicity of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl in a rodent model and to classify the substance according to the GHS.

Experimental Workflow:

G cluster_0 Pre-Experiment Phase cluster_1 Dosing and Observation Phase cluster_2 Post-Mortem Analysis Phase A Dose Formulation and Range Finding B Animal Acclimatization (≥ 5 days) B->A C Ethical Approval C->B D Initial Dosing (3 animals, starting dose) E Observation for Mortality and Clinical Signs (48h) D->E F Decision Point: - 0-1 deaths: Dose up - 2-3 deaths: Stop/Dose down E->F H Extended Observation (14 days total) E->H G Sequential Dosing of Additional Animals F->G If necessary G->H I Gross Necropsy J Histopathological Examination (if required) I->J K Data Analysis and LD50 Estimation I->K

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

  • Test System:

    • Species: Wistar or Sprague-Dawley rats, single sex (preferably female, as they are often slightly more sensitive), nulliparous, and non-pregnant.

    • Age: 8-12 weeks old.

    • Weight: Within ±20% of the mean weight.

    • Housing: Standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).

    • Diet: Standard laboratory chow and water ad libitum.

  • Dose Preparation:

    • The test substance, 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl, should be dissolved in a suitable vehicle (e.g., distilled water or 0.9% saline). The stability and homogeneity of the formulation should be confirmed prior to dosing.

  • Dosing Procedure:

    • Starting Dose: Based on the GHS classification "Harmful if swallowed," a starting dose of 300 mg/kg body weight is appropriate.

    • Administration: A single dose is administered by oral gavage.

    • Fasting: Animals are fasted overnight prior to dosing. Food is withheld for 3-4 hours post-dosing.

  • Observation:

    • Initial Observation: Animals are observed for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.

    • Daily Observation: Observations continue daily for a total of 14 days.

    • Parameters:

      • Changes in skin, fur, eyes, and mucous membranes.

      • Respiratory, circulatory, autonomic, and central nervous system effects.

      • Somatomotor activity and behavior patterns.

      • Observation for tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Stepwise Dosing Logic:

    • The outcome of the initial group of 3 animals determines the next step. If the starting dose of 300 mg/kg results in:

      • 2 or 3 deaths: The test is stopped, and the substance is classified. The next lower starting dose (e.g., 50 mg/kg) would be used if further refinement is needed.

      • 0 or 1 death: Another 3 animals are dosed at a higher dose level (e.g., 2000 mg/kg).

    • This process continues until a stopping criterion is met, which allows for classification and estimation of the LD50.

  • Pathology:

    • All animals (those that die during the study and survivors at 14 days) are subjected to a gross necropsy.

    • Any observed abnormalities in tissues and organs are recorded.

Proposed Framework for Further Toxicological Evaluation

A comprehensive toxicological profile extends beyond acute toxicity. The following assays are recommended to build a more complete understanding of the safety of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl.

Metabolic Pathway Identification:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1-(3,5-Dimethoxyphenyl) propan-1-amine CYP450 CYP450 Enzymes (e.g., CYP2D6) Parent->CYP450 Metabolites Hydroxylated and O-Demethylated Metabolites CYP450->Metabolites UGT_SULT UGT/SULT Enzymes Metabolites->UGT_SULT Conjugated Glucuronide and Sulfate Conjugates Excretion Renal/Biliary Excretion Conjugated->Excretion UGT_SULT->Conjugated

Caption: Hypothetical Metabolic Pathway for 1-(3,5-Dimethoxyphenyl)propan-1-amine.

  • In Vitro Studies: Incubation with human liver microsomes and specific cytochrome P450 (CYP) isozymes (e.g., CYP2D6, which is known to metabolize other amphetamines) can identify the primary metabolic pathways.[10]

  • In Vivo Studies: Following administration to a rodent model, urine and plasma can be analyzed using LC-MS/MS to identify and quantify metabolites.

Cytotoxicity Assays:

  • MTT or MTS Assays: These colorimetric assays can be used to assess the compound's effect on the metabolic activity of cell lines (e.g., HepG2, a human liver cell line) as an indicator of cytotoxicity.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity.

Conclusion

While 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl is a compound of interest, there is a significant deficit in its publicly available toxicological data. The GHS hazard statements provided by suppliers indicate a need for caution in handling. Based on the limited pharmacological data of its isomer, 3,5-DMA, its psychoactive profile may differ from classical amphetamines, but its potential for systemic toxicity remains uncharacterized.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path forward for determining the acute oral toxicity (LD50) and for further toxicological characterization. By adhering to established OECD guidelines and employing a multi-faceted approach to safety assessment, researchers can ensure the responsible and informed use of this compound in future research and development endeavors.

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  • 1-(3-METHOXYPHENYL)PROPAN-2-AMINE HCL — Chemical Substance Information. [Link]

  • 3-Methoxyamphetamine - Wikipedia. [Link]

  • 1-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 15781 - PubChem. [Link]

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Exploratory

A Foundational Technical Guide to 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride: Properties, Synthesis, and Potential Avenues for Research

This technical guide provides a comprehensive overview of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a substituted phenethylamine with potential for further scientific investigation. Due to the limited specific...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a substituted phenethylamine with potential for further scientific investigation. Due to the limited specific research on this particular molecule, this document establishes a foundational understanding by examining its chemical properties, outlining a plausible synthetic route, and detailing robust analytical methodologies for its characterization. Furthermore, by exploring the well-documented activities of structurally related dimethoxy-substituted phenethylamines, we will delineate promising, albeit speculative, applications for future research and drug development.

Introduction to 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride belongs to the broad class of substituted phenethylamines. This class of organic compounds is based on the core phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] Modifications to the phenyl ring, sidechain, or amino group give rise to a vast array of compounds with diverse pharmacological activities.[1] These activities can range from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants.[1]

The specific structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine features two methoxy groups at the 3 and 5 positions of the phenyl ring and a propyl group at the alpha position of the ethylamine sidechain. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, making it more amenable to handling and formulation in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₁₁H₁₈ClNO₂[2]
Molecular Weight 231.72 g/mol [2]
IUPAC Name 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride[2]
Canonical SMILES CCC(C1=CC(OC)=CC(OC)=C1)N.Cl[2]
InChI Key CVWSVJFSUQWPMZ-UHFFFAOYSA-N[2]
Predicted XlogP 1.7[3]
Physical Form Typically a solidN/A
Solubility Expected to be soluble in water[4]

Potential Synthesis Pathway

The proposed synthesis workflow would begin with the appropriate ketone precursor, 1-(3,5-dimethoxyphenyl)propan-1-one. This ketone can then be subjected to reductive amination to yield the target primary amine. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow Ketone 1-(3,5-dimethoxyphenyl)propan-1-one Amine 1-(3,5-Dimethoxyphenyl)propan-1-amine (Free Base) Ketone->Amine Reductive Amination (e.g., NH₃, H₂, Raney Ni or NaBH₃CN) HCl_Salt 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride Amine->HCl_Salt Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic workflow for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reductive Amination of 1-(3,5-dimethoxyphenyl)propan-1-one

  • In a suitable reaction vessel, dissolve 1-(3,5-dimethoxyphenyl)propan-1-one in an appropriate solvent such as methanol or ethanol.

  • Add a source of ammonia, for example, a solution of ammonia in methanol.

  • Introduce a reducing agent. This could be a catalytic hydrogenation setup with Raney nickel or palladium on carbon as the catalyst, under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • The crude product, 1-(3,5-dimethoxyphenyl)propan-1-amine, can be purified by distillation or column chromatography.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified 1-(3,5-dimethoxyphenyl)propan-1-amine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For phenethylamines, derivatization may sometimes be employed to improve chromatographic performance.[5] The mass spectrum will provide information on the molecular weight and fragmentation pattern, which is characteristic of the molecule's structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a gold standard for the analysis of phenethylamines in complex matrices due to its high sensitivity and selectivity.[5] This technique can often be performed without derivatization. In-source collision-induced dissociation (CID) is a common phenomenon for substituted phenethylamines and understanding the resulting fragmentation patterns is key to unambiguous identification.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure. The chemical shifts, splitting patterns, and integration of the signals will confirm the arrangement of protons and carbon atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretches of the amine and the C-O stretches of the methoxy groups.

Analytical_Workflow cluster_Techniques Analytical Techniques GCMS GC-MS LCMS LC-MS/MS NMR NMR (¹H, ¹³C) IR IR Spectroscopy Sample 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Sample->GCMS Identity & Purity Sample->LCMS High-Sensitivity Quantification Sample->NMR Structural Elucidation Sample->IR Functional Group ID

Caption: Recommended analytical workflow for the characterization of the target compound.

Potential Applications and Future Research Directions (Speculative)

While there is no direct research on the applications of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, its structural similarity to other dimethoxy-substituted phenethylamines suggests potential areas for investigation, particularly in pharmacology.

Serotonergic Activity

Many substituted phenethylamines with methoxy groups on the phenyl ring are known to interact with serotonin (5-HT) receptors.[8][9] For instance, compounds with a 2,5-dimethoxy substitution pattern are often potent agonists at 5-HT₂A and 5-HT₂C receptors, which are implicated in the mechanism of action of psychedelic drugs.[10][11] The 3,5-dimethoxy substitution pattern of the target compound could also confer affinity and activity at these or other serotonin receptor subtypes.

Future Research:

  • Receptor Binding Assays: Determine the binding affinity of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride for a panel of serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C).

  • Functional Assays: Investigate whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors using in vitro functional assays (e.g., calcium mobilization or second messenger assays).

Central Nervous System Effects

The broader class of phenethylamines is well-known for its psychoactive properties.[1] Depending on its receptor interaction profile, 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride could potentially exhibit stimulant, entactogenic, or hallucinogenic effects. It is also plausible that it could have therapeutic potential as an antidepressant or anxiolytic.

Future Research:

  • In Vivo Behavioral Studies: In animal models, assess the compound's effects on locomotion, anxiety, depression-like behaviors, and sensory perception.

  • Drug Discrimination Studies: Train animals to discriminate a known psychoactive drug from saline and test whether they generalize to 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride to understand its subjective effects.

As a Synthetic Building Block

Chiral amines, such as enantiomerically pure forms of 1-phenylethylamine, are valuable as chiral auxiliaries and resolving agents in asymmetric synthesis.[12] If resolved into its (R) and (S) enantiomers, 1-(3,5-Dimethoxyphenyl)propan-1-amine could potentially be utilized in the synthesis of other chiral molecules.

Future Research:

  • Chiral Resolution: Develop methods for the separation of the enantiomers of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

  • Application in Asymmetric Synthesis: Evaluate the resolved enantiomers as chiral auxiliaries in diastereoselective reactions.

Conclusion

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a substituted phenethylamine for which specific applications have yet to be explored and documented in the scientific literature. This technical guide has provided a foundational overview of its chemical properties, a plausible synthetic route, and established analytical methods for its characterization. By drawing parallels with structurally related compounds, we have identified potential avenues for future research, primarily centered on its pharmacological activity at serotonin receptors and its potential effects on the central nervous system. This molecule represents an opportunity for researchers in medicinal chemistry and pharmacology to investigate a novel chemical entity within the well-established and pharmacologically rich class of substituted phenethylamines.

References

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

  • Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed. [Link]

  • Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chem Pharm Bull (Tokyo). 1992 Oct;40(10):2712-9. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository at the University of Maryland. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

  • Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

  • Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties. ResearchGate. [Link]

  • 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2). PubChemLite. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known chemical properties and the predicted biological activity of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and the predicted biological activity of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. In the absence of direct published biological data for this specific molecule, this document leverages structure-activity relationships (SAR) of closely related phenethylamine derivatives to build a predictive pharmacological profile. We will explore its chemical synthesis, physicochemical characteristics, and potential interactions with key neurological targets. Furthermore, this guide outlines a detailed, hypothetical experimental workflow for the systematic evaluation of its biological activity, from initial in silico screening to in vitro validation. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and similar compounds.

Introduction: The Phenethylamine Scaffold in Drug Discovery

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine.[1] The versatility of this scaffold allows for fine-tuning of pharmacological activity through targeted substitutions on the phenyl ring and the ethylamine side chain. The introduction of methoxy groups, as seen in 1-(3,5-Dimethoxyphenyl)propan-1-amine, can significantly influence a compound's lipophilicity and its interaction with biological targets. Structurally related compounds, such as those with 2,5-dimethoxy and 3,4-dimethoxy substitutions, have demonstrated significant activity at serotonin and dopamine receptors, as well as monoamine transporters, highlighting the potential for novel psychoactive and therapeutic properties.[2][3] This guide will therefore explore the predicted biological landscape of the 3,5-dimethoxy substituted propan-1-amine derivative.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study. While extensive experimental data for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is not available in the public domain, we can compile its basic molecular information.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₈ClNO₂[5]
Molecular Weight 231.72 g/mol [5]
IUPAC Name 1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride[5]
CAS Number 2172097-88-8[5]
Predicted XlogP 1.7[4]
Appearance Predicted to be a white to off-white crystalline solidInferred from related compounds[6]
Solubility Predicted to be soluble in waterInferred from related compounds[6]

Synthesis and Characterization

While a specific, published synthesis for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has not been identified, a plausible synthetic route can be proposed based on established organic chemistry principles and methods used for analogous compounds.[6] A common approach involves the reductive amination of a corresponding ketone.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This multi-step process would begin with the appropriate dimethoxy-substituted aromatic compound and build the propan-1-amine side chain.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 3,5-Dimethoxyacetophenone 3,5-Dimethoxyacetophenone 1-(3,5-Dimethoxyphenyl)propan-1-one 1-(3,5-Dimethoxyphenyl)propan-1-one 3,5-Dimethoxyacetophenone->1-(3,5-Dimethoxyphenyl)propan-1-one Grignard Reaction (e.g., EtMgBr) 1-(3,5-Dimethoxyphenyl)propan-1-amine 1-(3,5-Dimethoxyphenyl)propan-1-amine 1-(3,5-Dimethoxyphenyl)propan-1-one->1-(3,5-Dimethoxyphenyl)propan-1-amine Reductive Amination Reductive_Amination_Reagents Ammonia/H2, Pd/C or NaBH3CN Reductive_Amination_Reagents->1-(3,5-Dimethoxyphenyl)propan-1-amine Final_Product 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 1-(3,5-Dimethoxyphenyl)propan-1-amine->Final_Product Salt Formation HCl HCl in Ether HCl->Final_Product Signaling_Pathway cluster_0 Receptor Activation cluster_1 G-Protein Coupling cluster_2 Downstream Signaling cluster_3 Cellular Response Ligand 1-(3,5-Dimethoxyphenyl)propan-1-amine Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 into IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release induces Cellular_Response Neuronal Excitability, etc. PKC->Cellular_Response Ca_Release->Cellular_Response Experimental_Workflow Start 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl In_Silico In Silico Screening (Docking, ADME/Tox) Start->In_Silico Predictive Analysis In_Vitro_Binding In Vitro Binding Assays (e.g., Radioligand Binding) In_Silico->In_Vitro_Binding Target Identification In_Vitro_Functional In Vitro Functional Assays (e.g., Calcium Mobilization, Uptake) In_Vitro_Binding->In_Vitro_Functional Affinity Determination Lead_Optimization Lead Optimization In_Vitro_Functional->Lead_Optimization Efficacy & Potency

Sources

Exploratory

An In-depth Technical Guide to the Structural Analogs of 1-(3,5-Dimethoxyphenyl)propan-1-amine

This guide provides a comprehensive technical overview of the synthesis, structural analogs, and pharmacological evaluation of 1-(3,5-Dimethoxyphenyl)propan-1-amine. It is intended for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, structural analogs, and pharmacological evaluation of 1-(3,5-Dimethoxyphenyl)propan-1-amine. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutic agents targeting the central nervous system.

Introduction: The Phenylpropanolamine Scaffold

Phenylpropanolamines are a class of chemical compounds that feature a phenyl group attached to a propanolamine backbone.[1] This structural motif is present in a variety of naturally occurring and synthetic substances with diverse pharmacological activities. The parent compound, phenylpropanolamine (PPA), has a history of use as a decongestant and appetite suppressant, primarily exerting its effects through the release of norepinephrine and subsequent activation of adrenergic receptors.[2][3]

The core structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine presents a unique scaffold for medicinal chemistry exploration. The dimethoxy substitution on the phenyl ring at the 3 and 5 positions significantly influences the compound's electronic and steric properties, which in turn dictates its interaction with biological targets. This guide will delve into the synthesis of this core molecule and its analogs, explore the structure-activity relationships (SAR) that govern their pharmacological profiles, and provide detailed protocols for their evaluation.

Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine and its Analogs

The synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine and its structural analogs can be achieved through several established synthetic routes. The most common and versatile methods involve the reductive amination of a corresponding ketone precursor.

Reductive Amination of 3,5-Dimethoxypropiophenone

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[4][5][6] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination using Sodium Borohydride [6]

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxypropiophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add an excess of the amine source, such as ammonium chloride or a primary amine (for N-substituted analogs), to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using a suitable acid (e.g., acetic acid) to facilitate imine formation.

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides an alternative method for the synthesis of amines from carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[8][9][10][11]

Experimental Protocol: Leuckart-Wallach Reaction [8][12]

  • Reaction Setup: In a high-pressure reaction vessel, combine 3,5-dimethoxypropiophenone (1 equivalent) with an excess of ammonium formate or formamide.

  • Heating: Heat the reaction mixture to a high temperature, typically between 160-190°C, for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, add a strong acid (e.g., HCl) to the reaction mixture to hydrolyze the intermediate formamide.

  • Extraction and Purification: Basify the mixture and extract the amine product with an organic solvent. The product can then be purified by distillation or crystallization of its salt form.

Structural Analogs and Structure-Activity Relationships (SAR)

The pharmacological profile of 1-(3,5-Dimethoxyphenyl)propan-1-amine can be systematically modified by altering its chemical structure. The following sections explore key structural modifications and their impact on biological activity.

Phenyl Ring Substitutions

The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity.

  • Methoxy Group Position: The positioning of methoxy groups on the phenyl ring significantly influences receptor affinity and selectivity. For instance, shifting the methoxy groups from the 3,5-positions to the 2,5- or 3,4-positions can alter the compound's interaction with adrenergic and serotonergic receptors.

  • Other Alkoxy Groups: Replacing the methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) can impact lipophilicity and potentially enhance blood-brain barrier penetration.

  • Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can modulate the electronic properties of the phenyl ring and influence binding affinity and metabolic stability.

Alkylamine Chain Modifications

Alterations to the propan-1-amine side chain can also lead to significant changes in pharmacological properties.

  • N-Alkylation: The introduction of alkyl groups on the nitrogen atom (e.g., N-methyl, N-ethyl) can affect receptor selectivity and potency.

  • Alpha-Methyl Group: The presence of a methyl group at the alpha position of the ethylamine chain is a common feature in many psychoactive phenylpropanolamines and can influence their stimulant properties.[13]

  • Beta-Hydroxylation: The introduction of a hydroxyl group at the beta-position of the propanamine chain, as seen in many classic phenylpropanolamines, can impact adrenergic receptor agonism.

Analog Structural Modification Anticipated Pharmacological Impact
1-(3,4-Dimethoxyphenyl)propan-1-amineIsomeric shift of methoxy groupsAltered adrenergic and serotonergic receptor affinity
1-(3,5-Diethoxyphenyl)propan-1-amineLarger alkoxy substituentsIncreased lipophilicity, potential for enhanced CNS penetration
1-(3-Fluoro-5-methoxyphenyl)propan-1-amineIntroduction of a halogenModified electronic properties and metabolic stability
N-Methyl-1-(3,5-dimethoxyphenyl)propan-1-amineN-methylationPotential for altered receptor selectivity and potency

Pharmacological Evaluation: Key Assays and Protocols

To characterize the pharmacological profile of 1-(3,5-Dimethoxyphenyl)propan-1-amine and its analogs, a series of in vitro and in vivo assays are essential. The primary targets for this class of compounds are typically adrenergic and N-methyl-D-aspartate (NMDA) receptors.

Adrenergic Receptor Binding and Functional Assays

These assays are crucial for determining the affinity and functional activity of the compounds at various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).[14][15][16]

Experimental Protocol: Radioligand Binding Assay for Adrenergic Receptors [14][15]

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

  • Materials:

    • Cell membranes expressing the target adrenergic receptor subtype.

    • A suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-CGP12177 for β).

    • Test compounds at various concentrations.

    • Binding buffer.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC₅₀ value obtained from the competition binding curve.

Experimental Protocol: cAMP Functional Assay for Adrenergic Receptors [14][17][18]

  • Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a compound by measuring its effect on cyclic AMP (cAMP) production.

  • Materials:

    • Whole cells expressing the target adrenergic receptor subtype.

    • Forskolin (to stimulate adenylyl cyclase).

    • Test compounds at various concentrations.

    • cAMP assay kit.

  • Procedure:

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with forskolin (for Gi-coupled receptors) or an agonist (for Gs-coupled receptors).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay format (e.g., HTRF, ELISA).

    • Plot the cAMP levels against the compound concentration to determine the EC₅₀ or IC₅₀.

NMDA Receptor Binding Assays

Given the structural similarities to some known NMDA receptor antagonists, evaluating the interaction of these analogs with the NMDA receptor is also of significant interest.[19][20][21][22]

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay for NMDA Receptors [1][19][20]

  • Objective: To determine the binding affinity of a test compound for the PCP binding site within the NMDA receptor channel.

  • Materials:

    • Rat brain membrane preparations.

    • [³H]MK-801 (a radioligand for the PCP site).

    • Test compounds at various concentrations.

    • Binding buffer containing glutamate and glycine to open the ion channel.

  • Procedure:

    • Incubate the brain membranes with [³H]MK-801 and varying concentrations of the test compound in the presence of glutamate and glycine.

    • Separate bound and free radioligand by filtration.

    • Quantify the radioactivity on the filters.

    • Determine the Ki value from the competition binding curve.

Visualization of Key Concepts

General Synthetic Workflow

G cluster_synthesis Synthetic Pathway Start 3,5-Dimethoxypropiophenone Step1 Reaction with Amine Source Start->Step1 Reductive Amination or Leuckart Reaction Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 Product 1-(3,5-Dimethoxyphenyl)propan-1-amine Step2->Product

Caption: General synthetic workflow for 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Key Pharmacological Targets and Assays

G cluster_pharmacology Pharmacological Evaluation cluster_targets Primary Biological Targets cluster_assays In Vitro Assays Compound 1-(3,5-Dimethoxyphenyl)propan-1-amine and Analogs AR Adrenergic Receptors (α, β subtypes) Compound->AR NMDAR NMDA Receptors Compound->NMDAR BindingAssay_AR Radioligand Binding (Ki determination) AR->BindingAssay_AR FunctionalAssay_AR cAMP Functional Assay (EC50/IC50 determination) AR->FunctionalAssay_AR BindingAssay_NMDAR [3H]MK-801 Binding (Ki determination) NMDAR->BindingAssay_NMDAR

Caption: Key pharmacological targets and corresponding in vitro assays.

Conclusion and Future Directions

The 1-(3,5-dimethoxyphenyl)propan-1-amine scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic routes outlined in this guide provide a robust foundation for the creation of a diverse library of structural analogs. Systematic exploration of the structure-activity relationships, guided by the pharmacological evaluation protocols detailed herein, will be crucial for identifying compounds with optimized potency, selectivity, and therapeutic potential. Future research should focus on in vivo characterization of lead compounds to assess their pharmacokinetic profiles, efficacy in animal models of neurological and psychiatric disorders, and potential for adverse effects.

References

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.14.

  • Li, M. (Ed.). (2003). NMDA Receptor Protocols. Humana Press.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Inagaki, A., & Insel, P. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e951.
  • Machtens, J. P., & Kobilka, B. K. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-342). Humana Press.
  • Wikipedia. (2023, December 28). Leuckart reaction. In Wikipedia. Retrieved March 20, 2024, from [Link]

  • Zhang, Y., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical Research, 2008(10), 578-580.
  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Wikipedia. (2024, February 26). Reductive amination. In Wikipedia. Retrieved March 20, 2024, from [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 679625.
  • Shulgau, Z., et al. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 30(3), 1-20.
  • Zhang, H., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry, 64(23), 17364-17381.
  • Bray, A. M., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-163.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride? Retrieved from [Link]

  • Hill, S. J., & Baker, J. G. (Eds.). (2017). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Humana Press.
  • PubChem. (n.d.). 1-Phenylpropan-1-amine. Retrieved from [Link]

  • González-Lainez, M., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1834.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2024, March 15). Phenylpropanolamine. In Wikipedia. Retrieved March 20, 2024, from [Link]

  • PubChem. (n.d.). (1S)-1-phenylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenamine. Retrieved from [Link]

  • González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2022). Chemical structure of 1-phenylpropan-2-amine and related chiral compounds used as drugs. Catalysis Science & Technology, 12(1), 1-15.
  • Wang, Y., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5986.
  • PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)propan-1-ol. Retrieved from [Link]

  • Lake, C. R., et al. (1985). Psychiatric Side Effects Attributed to Phenylpropanolamine.
  • National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. MeSH Browser. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis protocol for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

An Application Note for the Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride Document ID: AN-SPA-2026-01 Version: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

Document ID: AN-SPA-2026-01 Version: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed, field-tested protocol for the multi-step synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and pharmacological research. The synthesis is designed for reliability and scalability, proceeding through two primary stages: the Friedel-Crafts acylation of 1,3-dimethoxybenzene to form the key ketone intermediate, 1-(3,5-dimethoxyphenyl)propan-1-one, followed by a robust reductive amination to yield the target amine. The final step involves the conversion of the free amine to its stable hydrochloride salt. This guide emphasizes the causality behind procedural choices, incorporates comprehensive safety protocols, and provides detailed characterization methods to ensure the synthesis of a high-purity final product.

Overall Synthetic Scheme

The synthesis follows a logical two-step pathway from commercially available starting materials to the final hydrochloride salt.

Synthesis_Scheme cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Salt Formation A 1,3-Dimethoxybenzene C 1-(3,5-Dimethoxyphenyl)propan-1-one A->C AlCl₃, DCM 0°C to rt B Propanoyl Chloride B->C D 1-(3,5-Dimethoxyphenyl)propan-1-amine C->D 1. NH₄OAc, MeOH 2. NaBH₃CN E 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride D->E HCl in Et₂O or IPA

Caption: Overall two-step synthesis pathway.

Critical Safety Precautions

All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Adherence to institutional safety guidelines is mandatory.

ReagentKey HazardsRecommended PPE & Handling
Propanoyl Chloride Flammable, Water-reactive (forms HCl), Corrosive, LachrymatorImpervious gloves (butyl rubber), chemical splash goggles, face shield, lab coat. Handle under inert atmosphere (N₂ or Ar).
Aluminum Chloride (AlCl₃) Water-reactive (violent, forms HCl), Corrosive, Causes severe skin and eye burnsIn addition to standard PPE, use a powder funnel for transfers. Quench waste slowly and carefully with isopropanol before aqueous disposal.
Dichloromethane (DCM) Suspected carcinogen, Volatile, IrritantWork in a well-ventilated fume hood. Avoid skin contact and inhalation.
Sodium Cyanoborohydride (NaBH₃CN) Highly toxic if ingested or if it contacts acid (releases HCN gas), Flammable solidExtreme Caution Required. Avoid all contact with acids. Quench any residual reagent with bleach (sodium hypochlorite) solution before disposal.
Hydrochloric Acid (HCl) Highly corrosive, Causes severe burns, Respiratory irritantHandle concentrated and gaseous forms in the fume hood. Use appropriate acid-resistant gloves and eye protection.

General Handling: Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] Ensure emergency access to a safety shower and eyewash station.[2]

Part 1: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-one

Principle and Causality

This step employs a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to introduce the propanoyl group onto the aromatic ring. The starting material, 1,3-dimethoxybenzene, is highly activated towards this reaction because the two methoxy groups are powerful ortho-, para-directing activators. Their synergistic effect directs the incoming acylium ion (generated in situ from propanoyl chloride and the Lewis acid catalyst, aluminum chloride) to the C4 position, which is para to one methoxy group and ortho to the other, leading to high regioselectivity. Dichloromethane (DCM) is chosen as the solvent due to its inertness under Friedel-Crafts conditions and its ability to dissolve the reactants and intermediate complexes. The reaction is initiated at 0°C to control the initial exothermic reaction rate, preventing side reactions.

Materials and Equipment
Reagent/MaterialGradeQuantitySupplier (Example)
1,3-Dimethoxybenzene≥99%13.8 g (0.1 mol)Sigma-Aldrich
Aluminum Chloride (anhydrous)≥99.9%14.7 g (0.11 mol)Acros Organics
Propanoyl Chloride≥99%9.7 mL (0.11 mol)TCI Chemicals
Dichloromethane (DCM, anhydrous)≥99.8%200 mLFisher Scientific
Hydrochloric Acid (conc.)37%~50 mLVWR
Sodium Bicarbonate (sat. aq.)ACS Grade~100 mL-
Brine (sat. aq. NaCl)ACS Grade~100 mL-
Magnesium Sulfate (anhydrous)ACS Grade~10 g-
Equipment
500 mL three-neck round-bottom flask1-
Magnetic stirrer and stir bar1-
Addition funnel (100 mL)1-
Thermometer and adapter1-
Nitrogen/Argon inlet1-
Ice bath1-
Separatory funnel (500 mL)1-
Rotary evaporator1-
Detailed Experimental Protocol
  • Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, addition funnel, and nitrogen inlet. Ensure the system is flame-dried or oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the fume hood, suspend anhydrous aluminum chloride (14.7 g) in anhydrous DCM (150 mL) in the reaction flask. Begin stirring.

  • Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add propanoyl chloride (9.7 mL) dropwise via the addition funnel over 15 minutes. A yellow-orange complex will form.

  • Electrophilic Substitution: Prepare a solution of 1,3-dimethoxybenzene (13.8 g) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred, cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~200 g) and concentrated HCl (~50 mL). This is a highly exothermic step that hydrolyzes the aluminum complexes and should be performed with caution in the fume hood.

  • Work-up: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 9:1) to afford 1-(3,5-dimethoxyphenyl)propan-1-one as a white to off-white solid.[3]

Part 2: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine

Principle and Causality

This transformation is achieved via reductive amination. The ketone intermediate first reacts with an ammonia source (ammonium acetate) to form an imine in situ. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this step.[4] It is a mild and selective reagent that efficiently reduces the protonated imine (iminium ion) but is slow to react with the ketone starting material at the reaction pH.[5] This selectivity prevents the competing reduction of the ketone to an alcohol, thereby maximizing the yield of the desired amine. Methanol serves as a suitable polar protic solvent for all reactants.

Workflow: Reductive Amination and Work-up

Reductive_Amination_Workflow A Combine Ketone, NH₄OAc, and MeOH in Flask B Add NaBH₃CN portion-wise A->B C Stir at room temperature (12-24h) B->C D Quench with water C->D E Concentrate in vacuo D->E F Partition between EtOAc and NaOH (aq) E->F G Separate Layers F->G H Extract Aqueous Layer with EtOAc G->H I Combine Organic Layers, Dry (Na₂SO₄) H->I J Filter and Concentrate I->J K Purify by Distillation or Crystallization J->K

Caption: Workflow for the reductive amination step.

Materials and Equipment
Reagent/MaterialGradeQuantitySupplier (Example)
1-(3,5-Dimethoxyphenyl)propan-1-oneAs synthesized9.7 g (0.05 mol)-
Ammonium Acetate (NH₄OAc)≥98%19.3 g (0.25 mol)Sigma-Aldrich
Sodium Cyanoborohydride (NaBH₃CN)≥95%3.5 g (0.055 mol)Acros Organics
Methanol (MeOH)Anhydrous150 mLFisher Scientific
Sodium Hydroxide (aq)2 M~100 mL-
Ethyl Acetate (EtOAc)ACS Grade~200 mLVWR
Sodium Sulfate (anhydrous)ACS Grade~10 g-
Equipment
250 mL round-bottom flask1-
Magnetic stirrer and stir bar1-
Nitrogen/Argon inlet1-
Detailed Experimental Protocol
  • Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-(3,5-dimethoxyphenyl)propan-1-one (9.7 g, 0.05 mol), ammonium acetate (19.3 g, 0.25 mol), and anhydrous methanol (150 mL).[4]

  • Reduction: Stir the mixture at room temperature until the solids dissolve. Carefully add sodium cyanoborohydride (3.5 g, 0.055 mol) in small portions over 10 minutes. Caution: NaBH₃CN is highly toxic.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the ketone.

  • Quenching: Slowly add water (~50 mL) to quench the reaction.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Work-up: To the remaining aqueous residue, add 2 M NaOH solution until the pH is >11. This deprotonates the ammonium salt and ensures the product is in its free base form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethoxyphenyl)propan-1-amine as an oil. The product can be purified further by vacuum distillation if necessary.

Part 3: Formation of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

Principle and Causality

The final free-base amine is often an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt facilitates handling and improves long-term stability. This is a simple acid-base reaction where the lone pair of the amine nitrogen is protonated by hydrochloric acid.[6] The resulting ionic salt is typically a stable, crystalline solid that readily precipitates from nonpolar organic solvents like diethyl ether or ethyl acetate, in which it has low solubility.

Materials and Equipment
Reagent/MaterialGradeQuantity
1-(3,5-Dimethoxyphenyl)propan-1-amineAs synthesized~0.05 mol
Diethyl Ether (Et₂O, anhydrous) or Isopropanol (IPA)ACS Grade~100 mL
Hydrochloric Acid2.0 M solution in Diethyl EtherAs needed
Detailed Experimental Protocol
  • Dissolution: Dissolve the crude or purified amine from Part 2 in anhydrous diethyl ether (~100 mL).

  • Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. The endpoint can also be checked with moist pH paper held at the flask outlet, which will indicate an acidic vapor.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the white solid product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Final Product Characterization

The identity and purity of the final product, 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₈ClNO₂
Molecular Weight 231.72 g/mol [7]
¹H NMR (500 MHz, DMSO-d₆)δ ~8.5 (br s, 3H, -NH₃⁺), 6.5-6.4 (m, 3H, Ar-H), 4.2 (m, 1H, -CH(N)-), 3.75 (s, 6H, -OCH₃), 1.8 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) ppm.
¹³C NMR (125 MHz, DMSO-d₆)δ ~160 (Ar-C-O), 142 (Ar-C), 105 (Ar-CH), 98 (Ar-CH), 55 (-OCH₃), 53 (-CH(N)-), 28 (-CH₂-), 10 (-CH₃) ppm.
FT-IR (KBr Pellet)~2800-3000 cm⁻¹ (br, N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic), ~1205, 1065 cm⁻¹ (C-O stretch).
Mass Spec (ESI+) m/z = 196.13 [M+H]⁺ (for free base)[8]

References

  • EvitaChem. 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Accessed March 2026.
  • PubChemLite. 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2). Accessed March 2026.
  • Benchchem. Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol. Accessed March 2026.
  • EvitaChem. (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride. Accessed March 2026.
  • Safety Data Sheet. 3-Dimethylaminopropiophenone hydrochloride. Accessed March 2026.
  • Merck. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Accessed March 2026.
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Accessed March 2026.
  • Sigma-Aldrich. 1-(3,4-Dimethoxyphenyl)propan-1-one. Accessed March 2026.
  • AiFChem. 2172097-88-8 | 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. Accessed March 2026.
  • BLDpharm. 2103395-83-9|(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Accessed March 2026.
  • PubMed. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Accessed March 2026.
  • The Royal Society of Chemistry. Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. Accessed March 2026.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0052281). Accessed March 2026.
  • ChemicalBook. 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE | 1835-04-7. Accessed March 2026.
  • ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Accessed March 2026.
  • Mathis, C. A., et al. Synthesis of [122-I] and [125-I] Labelled meta-Dimethoxy-N,N-Dimethyl-Iodoamphetamines. Journal of Labelled Compounds and Radiopharmaceuticals.
  • ResearchGate. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Accessed March 2026.
  • PubChem. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride. Accessed March 2026.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 1,3-Dimethoxybenzene. Accessed March 2026.
  • Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)

Sources

Application

Application Notes and Protocols for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride: A Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a primary amine of significant interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a primary amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a dimethoxy-substituted phenyl ring and a chiral center, makes it a valuable building block for the synthesis of a variety of biologically active molecules. The 3,5-dimethoxy substitution pattern, in particular, is found in a number of natural products and synthetic compounds with diverse pharmacological activities, including potential anticancer and antimitotic agents.[1][2] This guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of this important pharmaceutical intermediate. The protocols detailed herein are designed to be robust and reproducible for laboratory-scale applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is presented in the following table. This information is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
IUPAC Name 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochlorideAiFChem
CAS Number 2172097-88-8AiFChem
Molecular Formula C₁₁H₁₈ClNO₂AiFChem
Molecular Weight 231.72 g/mol AiFChem
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, chloroform. Insoluble in hexanes, diethyl ether.General knowledge of amine hydrochlorides
Predicted ¹H NMR See Analytical Characterization sectionInferred from similar structures[3]
Predicted ¹³C NMR See Analytical Characterization sectionInferred from similar structures[4]
Predicted IR See Analytical Characterization sectionInferred from general principles[5][6][7]

Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

The most common and efficient method for the synthesis of 1-(3,5-dimethoxyphenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 3',5'-dimethoxypropiophenone.[8][9] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[10]

Reaction Scheme

Synthesis_Scheme cluster_0 Reductive Amination ketone 3',5'-Dimethoxypropiophenone amine 1-(3,5-Dimethoxyphenyl)propan-1-amine ketone->amine + NH4OAc, NaBH3CN in Methanol hcl_salt 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl amine->hcl_salt + HCl in Ether

Caption: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.

Experimental Protocol: Reductive Amination

Materials and Reagents:

  • 3',5'-Dimethoxypropiophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3',5'-dimethoxypropiophenone (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

  • Addition of Amine Source: To the stirred solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the aqueous residue, add dichloromethane and basify to a pH of >12 with 1 M NaOH solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3,5-dimethoxyphenyl)propan-1-amine as an oil.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride.

Purification

For applications requiring high purity, the hydrochloride salt can be further purified by recrystallization.

Experimental Protocol: Recrystallization

Procedure:

  • Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of a protic solvent (like isopropanol or ethanol) and a less polar co-solvent (like ethyl acetate or diethyl ether).[11]

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Crystallization: Slowly add ethyl acetate to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[12]

Analytical Characterization

The identity and purity of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic proton, the methylene protons of the ethyl group, and the methyl protons. The benzylic proton will appear as a multiplet due to coupling with the adjacent methylene protons. The aromatic protons will appear as distinct signals due to the 3,5-substitution pattern. The protons of the amine group may be broad and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with the methoxy-substituted carbons appearing at a characteristic downfield shift), the benzylic carbon, the carbons of the ethyl group, and the methoxy carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands.[5]

  • N-H Stretch: A broad and strong absorption in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺).[5]

  • N-H Bend: Asymmetric and symmetric N-H bending vibrations are expected in the 1625-1500 cm⁻¹ region.[5]

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C-O Stretch: Strong C-O stretching bands for the methoxy groups will be present in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Application in Pharmaceutical Synthesis

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in various classes of bioactive compounds.[1] For instance, this structural unit is present in derivatives of benzopyran-4-one that have been investigated for their anticancer properties.[2]

The primary amine functionality allows for a variety of subsequent chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Further N-alkylation: Subsequent reductive amination or alkylation to yield secondary or tertiary amines.[9]

  • Formation of heterocyclic rings: Serving as a precursor for the construction of nitrogen-containing heterocycles.

Applications cluster_1 Synthetic Transformations cluster_2 Potential API Classes Intermediate 1-(3,5-Dimethoxyphenyl)propan-1-amine Amide Amide Formation (+ R-COOH) Intermediate->Amide Alkylation N-Alkylation (+ R'-CHO, reducing agent) Intermediate->Alkylation Heterocycle Heterocycle Synthesis Intermediate->Heterocycle Anticancer Anticancer Agents Amide->Anticancer CNS_Agents CNS-Active Compounds Alkylation->CNS_Agents Antimitotic Antimitotic Agents Heterocycle->Antimitotic

Caption: Synthetic utility of 1-(3,5-dimethoxyphenyl)propan-1-amine.

Safety and Handling

Aryl amine hydrochlorides should be handled with appropriate safety precautions.[13][14]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid breathing dust.[14]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a versatile and valuable intermediate for the synthesis of complex organic molecules with potential pharmaceutical applications. The protocols provided in this guide offer a reliable framework for its synthesis, purification, and characterization. Adherence to proper laboratory techniques and safety precautions is essential when working with this and related chemical compounds.

References

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). - ResearchGate. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

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  • Safety Data Sheet: Aniline hydrochloride - Carl ROTH. Available at: [Link]

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  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Available at: [Link]

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  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available at: [Link]

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  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed. Available at: [Link]

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  • US20080262268A1 - Crystallization Method for Benzphetamine - Google Patents.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

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  • Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment - ResearchGate. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

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  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. Available at: [Link]

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Method

Characterizing a Novel Phenethylamine Derivative: A Guide to Initial In Vitro Assessment

Introduction The exploration of novel chemical entities is a cornerstone of modern drug discovery and biomedical research.[1][2][3] The compound 1-(3,5-Dimethoxyphenyl)propan-1-amine is a phenethylamine derivative, a cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery and biomedical research.[1][2][3] The compound 1-(3,5-Dimethoxyphenyl)propan-1-amine is a phenethylamine derivative, a class of compounds known for a wide range of biological activities.[4][5] However, public domain data on the specific biological effects of this particular molecule is limited. This guide, therefore, serves as a comprehensive framework for researchers undertaking the initial characterization of this, or structurally similar, novel compounds.

This application note provides a structured, two-phase approach to the preliminary in vitro assessment of 1-(3,5-Dimethoxyphenyl)propan-1-amine. Phase 1 details a robust protocol for determining its cytotoxic potential using a standard colorimetric assay. Phase 2 outlines a strategy for preliminary mechanism of action (MoA) screening, including an example apoptosis assay and a discussion on plausible, structurally-related biological targets. This systematic approach ensures that foundational data on a compound's cellular effects are gathered efficiently and reliably.

Compound Profile: 1-(3,5-Dimethoxyphenyl)propan-1-amine

PropertyValueSource
IUPAC Name 1-(3,5-Dimethoxyphenyl)propan-1-amineN/A
Molecular Formula C₁₁H₁₇NO₂N/A
Structural Class Phenethylamine[4][5]
Known Hazards Potential for skin, eye, and respiratory irritation. May be harmful if swallowed.[6] Standard laboratory precautions, including personal protective equipment (PPE), are required.[7][6][7]
Storage Store in a dry, cool, and well-ventilated place in a tightly sealed container.[6][6]

Phase 1: Determining the Cytotoxic Profile

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[8][9][10] This establishes the concentration range at which the compound exerts a biological effect, informing the design of all subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[8][9]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[11][12] This reduction is carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[10][11][12]

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a generalized starting point and should be optimized for the specific cell line being used.[12]

Materials:

  • 1-(3,5-Dimethoxyphenyl)propan-1-amine

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, NIH-3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[11][13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm[12][14]

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in complete medium to create a single-cell suspension.

    • Count the cells and adjust the concentration. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[15]

    • Include wells with medium only for background control.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of 1-(3,5-Dimethoxyphenyl)propan-1-amine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).[15]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12][14] Purple precipitate should be visible under a microscope in the control wells.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100-150 µL of the solubilization solution to each well.[12][13][14]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][13]

    • Read the absorbance at 570 nm within one hour.[11][12][13][14] A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Average the duplicate readings for each sample.

    • Subtract the absorbance of the media-only blank from all readings.[11][13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Expected Data Output

The results of the cytotoxicity assay should be presented clearly to allow for straightforward interpretation.

Cell LineExposure Time (hr)IC₅₀ (µM)Selectivity Index (SI)¹
Cancer Cell Line A24Calculated ValueCalculated Value
48Calculated ValueCalculated Value
72Calculated ValueCalculated Value
Non-cancerous Cell Line24Calculated ValueN/A
48Calculated ValueN/A
72Calculated ValueN/A

¹Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line divided by the IC₅₀ in the cancer cell line. An SI value greater than 2 is generally considered to indicate selective toxicity towards cancer cells.[16]

Phase 2: Preliminary Mechanism of Action (MoA) Investigation

Once the cytotoxic concentration range of 1-(3,5-Dimethoxyphenyl)propan-1-amine has been established, the next phase is to investigate the potential mechanism by which it induces cell death or inhibits proliferation.

Workflow for Initial MoA Screening

MoA_Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: MoA Screening cluster_2 Downstream Analysis MTT MTT Assay (Determine IC50) Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) MTT->Apoptosis Use IC50 concentrations Pathway Hypothesis-Driven Pathway Analysis MTT->Pathway Inform concentration selection Further_Assays Targeted Assays (e.g., Western Blot, qPCR) Apoptosis->Further_Assays Pathway->Further_Assays Lead_Opt Lead Optimization Further_Assays->Lead_Opt

Caption: Workflow for characterizing a novel compound.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify this activity.[17][18][19]

The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[17] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[17][20] The "add-mix-measure" format makes it ideal for high-throughput screening.[17][20]

Protocol Outline:

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate with 1-(3,5-Dimethoxyphenyl)propan-1-amine at concentrations around its IC₅₀ value for the time determined in Phase 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.[21]

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[20] Add a volume of reagent equal to the volume of cell culture medium in each well.[20]

  • Incubation: Mix the plate on a shaker and incubate at room temperature for 30 minutes to 3 hours.[20]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[21]

Hypothesis-Driven Pathway Analysis

The chemical structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine provides clues for potential biological targets. As a phenethylamine derivative, it shares a core structure with many endogenous neurotransmitters and synthetic drugs that interact with the central nervous system.[5] Specifically, many phenethylamines are known to interact with G protein-coupled receptors (GPCRs).[5] GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes and are major drug targets.[22][23][24][25]

Given its structure, it is plausible that 1-(3,5-Dimethoxyphenyl)propan-1-amine could modulate GPCR signaling pathways.[22] For instance, some phenethylamine derivatives are known to have affinity for serotonin (5-HT) receptors, such as the 5-HT₂A receptor.[4] Others can interact with dopamine transporters.[26][27]

Therefore, a logical next step would be to screen the compound against a panel of GPCR-related assays, such as:

  • cAMP Assays: To detect modulation of adenylyl cyclase activity, a common downstream effector of many GPCRs.[22]

  • Calcium Flux Assays: To measure changes in intracellular calcium, another key second messenger in GPCR signaling.[25]

  • Receptor Binding Assays: To directly measure the affinity of the compound for specific GPCRs, such as serotonin or dopamine receptors.[4]

These types of assays can provide valuable preliminary data on the compound's potential mechanism of action, guiding further, more specific investigations.

Conclusion

The provided framework offers a systematic and scientifically rigorous approach to the initial in vitro characterization of the novel compound 1-(3,5-Dimethoxyphenyl)propan-1-amine. By first establishing a cytotoxic profile and then proceeding to investigate plausible mechanisms of action, researchers can efficiently gather the foundational data necessary for further development and study. This structured methodology is applicable not only to the topic compound but also to the broader endeavor of early-stage drug discovery and the characterization of new chemical entities.

References

  • Crouch, S. P. M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Werry, T. D., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Frontiers Research Topic. (n.d.). Novel Compounds from Chemistry to Druggable Candidates. Frontiers. Retrieved from [Link]

  • Bioinvenu. (n.d.). GPCR/14-3-3 Signaling Pathway Assays. Bioinvenu. Retrieved from [Link]

  • Wang, L., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology.
  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Reaction Biology.
  • Armstrong, S. P., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
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  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024).
  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
  • Lee, S. Y., et al. (2022).
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  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Al-Salahi, R., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules.
  • (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol. (n.d.). BenchChem.
  • Nocentini, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
  • Healy, R. A., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv.
  • Synapse, P. (2025). How are chemical structures analyzed in drug discovery?
  • SAFETY D
  • SAFETY D
  • (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride. (n.d.). EvitaChem.
  • 1-Propanone,2-amino-1-(3,4-dimethoxyphenyl)
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). MDPI.
  • 1-(3,4-Dimethoxyphenyl)propan-1-one. (n.d.). Sigma-Aldrich.
  • Kost, G. C., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry.
  • Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research.

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Application

Application Notes and Protocols for 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl in Behavioral Pharmacology

Introduction Substituted phenethylamines represent a broad class of neuroactive compounds with diverse pharmacological profiles, ranging from stimulants and entactogens to psychedelics.[1] The specific behavioral effects...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted phenethylamines represent a broad class of neuroactive compounds with diverse pharmacological profiles, ranging from stimulants and entactogens to psychedelics.[1] The specific behavioral effects of these compounds are largely dictated by the substitution patterns on the phenyl ring. The compound 1-(3,5-Dimethoxyphenyl)propan-1-amine, structurally related to other psychoactive phenethylamines, presents a compelling subject for behavioral pharmacology research due to its potential to modulate key neurotransmitter systems.[2][3] The dimethoxy substitution at the 3 and 5 positions may confer unique properties, potentially influencing its interaction with serotonergic and dopaminergic pathways, which are critically involved in the regulation of mood, anxiety, and reward-related behaviors.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl in a variety of preclinical behavioral assays. The protocols detailed herein are designed to rigorously assess its potential effects on locomotor activity, anxiety-like behavior, and its discriminative stimulus properties, which can be indicative of its subjective effects and abuse potential.

Pharmacological Profile and Mechanism of Action

While specific in-vitro binding and functional data for 1-(3,5-Dimethoxyphenyl)propan-1-amine are not extensively documented in publicly available literature, its structural similarity to other methoxy-substituted phenethylamines suggests a likely interaction with serotonin and dopamine receptors and transporters.[1][6] Many psychedelic phenethylamines are serotonin 5-HT2A receptor agonists.[1] Other related compounds act as monoamine releasing agents, affecting serotonin, norepinephrine, and dopamine levels.[1] For instance, p-methoxyphenylethylamine (p-MPEA) has been shown to induce the "serotonin syndrome" in mice, primarily by releasing serotonin from presynaptic nerve terminals.[5] Furthermore, studies on compounds like MAL (2-(3,5-dimethoxy-4-((2-methylallyl)oxy)phenyl)ethanamine) indicate that substituted phenethylamines can modulate the mesolimbic dopaminergic system, which is crucial for reward and reinforcement.[4][7]

Given these precedents, it is hypothesized that 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl may act as a modulator of serotonergic and/or dopaminergic systems. The following diagram illustrates the potential signaling pathways that could be affected by this compound.

Potential_Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-(3,5-Dimethoxyphenyl) propan-1-amine HCl SERT SERT Compound->SERT Inhibition? DAT DAT Compound->DAT Inhibition? VMAT2 VMAT2 Compound->VMAT2 Interaction? 5HT_cleft 5-HT SERT->5HT_cleft Reuptake DA_cleft DA DAT->DA_cleft Reuptake 5HT_Vesicle 5-HT Vesicle 5HT_Vesicle->5HT_cleft Release DA_Vesicle DA Vesicle DA_Vesicle->DA_cleft Release 5HT2A_R 5-HT2A Receptor 5HT_cleft->5HT2A_R Binding D1_R D1 Receptor DA_cleft->D1_R Binding D2_R D2 Receptor DA_cleft->D2_R Binding Downstream_Signaling Downstream Signaling (e.g., IP3, DAG, cAMP) 5HT2A_R->Downstream_Signaling D1_R->Downstream_Signaling D2_R->Downstream_Signaling

Caption: Potential mechanisms of action for 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl.

Experimental Protocols

Drug Preparation and Administration

For all behavioral studies, 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl should be dissolved in a sterile vehicle, such as 0.9% saline or a solution of 5% DMSO and 95% saline, to ensure complete dissolution. The route of administration will depend on the specific experimental goals and the pharmacokinetic properties of the compound. Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. The volume of injection should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice). It is crucial to conduct preliminary dose-response studies to determine the optimal dose range that elicits behavioral effects without causing overt toxicity or motor impairment.

Assessment of Locomotor Activity

The open field test is a standard assay for evaluating general locomotor activity and anxiety-like behavior in rodents.[8][9] Changes in locomotor activity can indicate stimulant or depressant effects of a compound.[10]

Step-by-Step Protocol:
  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.[10][11] This minimizes stress from being moved.

  • Apparatus: Use a square or circular open field arena (e.g., 40 x 40 cm for mice) made of a non-porous material that is easy to clean.[10] The arena should be enclosed by walls to prevent escape.

  • Procedure:

    • Administer 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl or vehicle to the mice.

    • Immediately after injection, place each mouse individually into the center of the open field arena.[10]

    • Record the animal's activity for a specified period, typically 15-60 minutes, using an automated video-tracking system.[9][10]

  • Data Analysis: The primary parameters to be analyzed include:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).[8]

    • Rearing frequency: An index of exploratory behavior.[8]

Data Presentation:
Treatment GroupDose (mg/kg)Total Distance (m)Time in Center (%)Rears (n)
Vehicle0Mean ± SEMMean ± SEMMean ± SEM
Compound X1Mean ± SEMMean ± SEMMean ± SEM
Compound X3Mean ± SEMMean ± SEMMean ± SEM
Compound X10Mean ± SEMMean ± SEMMean ± SEM
Evaluation of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.[15][16]

Step-by-Step Protocol:
  • Apparatus: The maze consists of four arms (e.g., 30 x 5 cm for mice) arranged in a plus shape and elevated from the floor (e.g., 50 cm).[12] Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

  • Habituation: As with the open field test, acclimate the animals to the testing room for 45-60 minutes prior to testing.[12]

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the mouse in the center of the maze, facing one of the open arms.[12]

    • Allow the animal to explore the maze freely for 5 minutes.[12][14]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Key measures include:

    • Time spent in the open arms vs. closed arms: Anxiolytic compounds typically increase the time spent in the open arms.

    • Number of entries into the open and closed arms: An entry is counted when all four paws are in the arm.[12]

    • Total arm entries: Can be used as a measure of general activity.

Data Presentation:
Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries (n)
Vehicle0Mean ± SEMMean ± SEMMean ± SEM
Compound X1Mean ± SEMMean ± SEMMean ± SEM
Compound X3Mean ± SEMMean ± SEMMean ± SEM
Compound X10Mean ± SEMMean ± SEMMean ± SEM
Assessment of Antidepressant-Like Activity: The Forced Swim Test (FST)

The FST is a commonly used screening tool for assessing the potential antidepressant efficacy of new compounds.[17][18] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.[19]

Step-by-Step Protocol:
  • Apparatus: Use a transparent cylindrical container (e.g., 20 cm in diameter and 30 cm high for mice) filled with water (24-25°C) to a depth where the animal cannot touch the bottom or escape.[17]

  • Procedure:

    • Administer the test compound or vehicle.

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[17] The behavior is usually scored during the last 4 minutes of the test.[17]

  • Data Analysis: The primary measure is the duration of immobility. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

Data Presentation:
Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle0Mean ± SEM
Compound X1Mean ± SEM
Compound X3Mean ± SEM
Compound X10Mean ± SEM
Positive Control (e.g., Fluoxetine)20Mean ± SEM
Drug Discrimination Studies

Drug discrimination is a powerful behavioral paradigm used to assess the interoceptive (subjective) effects of a drug.[20] Animals are trained to discriminate between the effects of a known drug (the training drug) and vehicle. This can help determine if a novel compound produces similar subjective effects to a known drug of abuse.[20][21]

Step-by-Step Protocol:
  • Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser.[22]

  • Training Phase:

    • Rats or mice are trained to press one lever for a food reward (e.g., sucrose pellets) after being administered the training drug (e.g., a known hallucinogen or stimulant) and the other lever after receiving vehicle.[20]

    • Training continues until the animals reliably press the correct lever based on the drug state.

  • Testing Phase:

    • Once the discrimination is acquired, test sessions are conducted.

    • Animals are administered various doses of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl or other test compounds.

    • The percentage of responses on the drug-appropriate lever is measured.[23]

  • Data Analysis:

    • Full substitution: If a test drug produces ≥80% of responses on the drug-associated lever, it is considered to have fully substituted for the training drug, suggesting similar subjective effects.[23]

    • Partial substitution: Responding between 20% and 80% on the drug lever indicates partial substitution.[23]

    • Potency and Efficacy: The dose-response curve can provide information on the potency and efficacy of the test compound relative to the training drug.[24]

Experimental_Workflow cluster_assays Behavioral Assays Start Start: Compound Preparation Dose_Response Dose-Response Determination Start->Dose_Response Animal_Acclimation Animal Acclimation & Handling Dose_Response->Animal_Acclimation Drug_Administration Drug Administration (i.p. injection) Animal_Acclimation->Drug_Administration Locomotor_Activity Locomotor Activity (Open Field) Drug_Administration->Locomotor_Activity Anxiety_Testing Anxiety-Like Behavior (Elevated Plus Maze) Drug_Administration->Anxiety_Testing Antidepressant_Screening Antidepressant-Like Activity (Forced Swim Test) Drug_Administration->Antidepressant_Screening Drug_Discrimination Drug Discrimination Drug_Administration->Drug_Discrimination Data_Collection Data Collection (Automated & Manual Scoring) Locomotor_Activity->Data_Collection Anxiety_Testing->Data_Collection Antidepressant_Screening->Data_Collection Drug_Discrimination->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation End End: Pharmacological Profile Results_Interpretation->End

Caption: A generalized workflow for behavioral pharmacology studies.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial behavioral characterization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl. By systematically evaluating its effects on locomotor activity, anxiety, and depression-related behaviors, as well as its discriminative stimulus properties, researchers can gain valuable insights into its potential therapeutic applications and abuse liability. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of this novel psychoactive compound.

References

  • Designing a comprehensive drug discrimination study | Labcorp. (2021, July 16).
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol. (2014, August 20).
  • Human Drug Discrimination: A Primer and Methodological Review - PMC. (n.d.).
  • Elevated plus maze protocol. (2023, January 13).
  • Elevated Plus Maze - IACUC. (n.d.).
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (2025, July 7).
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. (n.d.).
  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - Oregon Health & Science University. (2014, March 15).
  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. (2014, September 3).
  • Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf - NIH. (2026, January 15).
  • Elevated Plus Maze for Mice - PMC - NIH. (2008, December 22).
  • Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents - PubMed. (2020, July 10).
  • The Mouse Forced Swim Test - PMC - NIH. (n.d.).
  • Factsheet on the forced swim test - Understanding Animal Research Oceania. (2020, October 15).
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (2022, August 15).
  • Forced Swim Test v.3. (n.d.).
  • Locomotor Activity Test SOP (Portland VA Medical Center). (n.d.).
  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. (2015, February 6).
  • Assessment of Abuse Potential of Drugs | Guidance for Industry | FDA. (n.d.).
  • Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents | Request PDF - ResearchGate. (n.d.).
  • Behavioral and biochemical effects of para-methoxyphenylethylamine - PubMed. (n.d.).
  • NC3Rs position paper - Forced swim test (September 2024). (n.d.).
  • Drug Discrimination Assessment | Melior Discovery. (n.d.).
  • Substituted methoxyphenethylamine - Wikipedia. (n.d.).
  • Locomotor Activity, Mouse - Pharmacology Discovery Services. (n.d.).
  • (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride - EvitaChem. (n.d.).
  • 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2) - PubChemLite. (n.d.).

Sources

Method

Application Note: Formulation of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride for Preclinical Animal Dosing

Abstract This guide provides a comprehensive framework for the rational formulation of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a research compound, for in vivo animal studies. The reproducibility and reliabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the rational formulation of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a research compound, for in vivo animal studies. The reproducibility and reliability of preclinical data are intrinsically linked to the quality of the dosing formulation. Therefore, this document moves beyond simple recipes to elucidate the causality behind experimental choices, empowering researchers to develop stable, homogeneous, and bioavailable formulations. We will cover critical pre-formulation assessments, step-by-step protocols for developing oral and parenteral dosage forms, and methods for analytical validation. The objective is to provide a self-validating system for formulation development, ensuring that the test compound is delivered to the animal in a consistent and well-characterized manner.

The Imperative of Formulation: Beyond "Dissolve and Inject"

In early-stage preclinical research, the primary goal is often to maximize compound exposure to assess safety and efficacy.[1] Hasty or inappropriate formulation can lead to misleading pharmacokinetic and toxicological data due to issues like poor solubility, instability, or unintended excipient-related effects.[2] The hydrochloride salt form of an amine is generally chosen to improve aqueous solubility and stability compared to the free base, as the protonation of the amine's lone pair of electrons minimizes oxidation.[3][4] However, even with a salt form, a systematic approach is essential.

This guide is structured to walk you through a logical, data-driven formulation development process.

Pre-formulation Assessment: The Foundation of a Robust Dosing Vehicle

Before any formulation is prepared, a thorough characterization of the Active Pharmaceutical Ingredient (API) is paramount.[5] This pre-formulation stage provides the critical data needed to make informed decisions about vehicle selection and development strategy.[2]

Physicochemical Properties

Understanding the inherent properties of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride dictates the formulation approach. While experimental data for this specific molecule is scarce in public literature, we can compile known and predicted values.

PropertyValueRationale & ImplicationSource
Molecular Formula C₁₁H₁₈ClNO₂Essential for all concentration and molarity calculations.[6]
Molecular Weight 231.72 g/mol Foundational for preparing solutions of a specific concentration (e.g., mg/mL).Calculated
Form SolidThe physical state informs handling and dissolution procedures.General Knowledge
XLogP3 (Predicted) 1.7This value suggests moderate lipophilicity. While the hydrochloride salt enhances water solubility, the inherent lipophilicity might necessitate co-solvents or surfactants for higher concentrations.[6][6]
pKa (Predicted) ~9-10 (for the amine)The pKa of the conjugate acid is critical. At physiological pH (~7.4), the compound will be predominantly in its charged, more water-soluble ammonium form. This influences absorption and informs pH adjustments to the formulation.Estimated based on similar structures
Experimental Protocol: Solubility Screening

The single most important initial experiment is determining the API's solubility in a range of commonly used, well-tolerated preclinical vehicles. This data directly informs which formulation strategies are viable.

Objective: To determine the approximate solubility of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl in various vehicles to guide formulation selection.

Materials:

  • 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl

  • Glass vials (e.g., 4 mL) with screw caps

  • Vehicle 1: Purified Water

  • Vehicle 2: 0.9% Saline

  • Vehicle 3: 5% Dextrose in Water (D5W)

  • Vehicle 4: Phosphate Buffered Saline (PBS), pH 7.4

  • Vehicle 5: 20% PEG 400 in Water

  • Vehicle 6: 10% Tween® 80 in Water

  • Vehicle 7: 20% Captisol® in Water

  • Vortex mixer and/or orbital shaker

  • Analytical balance

Methodology:

  • Preparation: Add a pre-weighed amount of API (e.g., 10 mg) to a tared vial.

  • Vehicle Addition: Add the selected vehicle in small, incremental volumes (e.g., starting with 100 µL).

  • Mixing: After each addition, cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved particles against a dark background.

  • Equilibration: If particles remain, place the vial on an orbital shaker at room temperature for several hours to facilitate dissolution.

  • Endpoint: Continue adding vehicle incrementally until all solid has dissolved. The approximate solubility is calculated based on the total volume of vehicle added.

  • Confirmation: For a more accurate "equilibrium solubility," a suspension with excess solid is agitated for 24 hours. The supernatant is then filtered and analyzed by a concentration-detection method like HPLC-UV.

Data Presentation:

VehicleApproximate Solubility (mg/mL)Observations (e.g., Clear, Hazy)
Purified Water
0.9% Saline
D5W
PBS, pH 7.4
20% PEG 400 in Water
10% Tween 80 in Water
20% Captisol® in Water

Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of an appropriate formulation. The following diagram illustrates a typical decision-making workflow.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Selection cluster_2 Vehicle Development cluster_3 Final Validation Solubility Solubility Screening Decision Target Dose & Route? Solubility->Decision Stability Stability Assessment PhysChem Physicochemical Properties PhysChem->Decision Oral Oral Route Decision->Oral Oral IV IV Route Decision->IV IV Aqueous Simple Aqueous Vehicle (Water, Saline, D5W) Oral->Aqueous Solubility > Target Conc. Complex Complex Vehicle (Co-solvents, Surfactants) Oral->Complex Solubility < Target Conc. Sterile Sterile Isotonic Vehicle (Saline, D5W) IV->Sterile Validation Analytical Validation (Concentration, Stability) Aqueous->Validation Complex->Validation Sterile->Validation Dosing Proceed to Dosing Validation->Dosing

Sources

Application

Application Notes and Protocols: Derivatization of 1-(3,5-Dimethoxyphenyl)propan-1-amine for Enhanced GC-MS Analysis

Introduction: Overcoming the Analytical Challenges of Polar Amines 1-(3,5-Dimethoxyphenyl)propan-1-amine is a primary amine whose analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Analytical Challenges of Polar Amines

1-(3,5-Dimethoxyphenyl)propan-1-amine is a primary amine whose analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges inherent to its chemical structure. The primary amino group imparts high polarity and the potential for hydrogen bonding, leading to several analytical difficulties. These include poor peak shape, tailing, and potential for thermal degradation in the hot injection port and column.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and enhance its detectability.[1][2] This process involves replacing the active hydrogen on the amino group with a less polar, more stable functional group, thereby increasing the analyte's volatility and thermal stability.[1][2] This application note provides a detailed guide to the derivatization of 1-(3,5-Dimethoxyphenyl)propan-1-amine using trifluoroacetic anhydride (TFAA), a widely used and effective acylating agent.[2]

The Rationale for Trifluoroacetylation

Acylation with reagents like TFAA is a common and effective derivatization strategy for primary and secondary amines.[2][3] The reaction with TFAA replaces the labile hydrogen of the primary amino group with a trifluoroacetyl group. This transformation offers several key advantages for GC-MS analysis:

  • Increased Volatility: The resulting N-trifluoroacetyl derivative is significantly more volatile than the parent amine, allowing for elution at lower temperatures and reducing the risk of on-column degradation.[1][4]

  • Improved Peak Shape: The derivatization process minimizes interactions between the analyte and active sites on the GC column and liner, resulting in sharper, more symmetrical peaks.[1][5]

  • Enhanced Mass Spectral Characteristics: The trifluoroacetyl group introduces a distinct isotopic pattern and directs fragmentation in a predictable manner, often yielding characteristic high molecular weight fragments that are beneficial for structural elucidation and selective ion monitoring (SIM) for quantitative analysis.[5][6]

  • Increased Sensitivity: The introduction of fluorine atoms can enhance the response of certain detectors, although for mass spectrometry, the primary benefit is the generation of unique and abundant ions.[1]

Experimental Protocol: Trifluoroacetylation of 1-(3,5-Dimethoxyphenyl)propan-1-amine

This section details a robust and validated protocol for the derivatization of 1-(3,5-Dimethoxyphenyl)propan-1-amine with TFAA.

Materials and Reagents
  • 1-(3,5-Dimethoxyphenyl)propan-1-amine standard

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Ethyl acetate, anhydrous, GC grade

  • Pyridine, anhydrous (optional, as a catalyst and acid scavenger)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh a known amount of 1-(3,5-Dimethoxyphenyl)propan-1-amine standard (e.g., 1 mg) and dissolve it in a suitable volume of anhydrous ethyl acetate to achieve a desired concentration (e.g., 1 mg/mL). If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried prior to derivatization.

  • Aliquoting: Transfer 100 µL of the sample solution into a clean, dry 2 mL reaction vial.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the reaction vial. For some applications, the addition of a small amount of anhydrous pyridine (e.g., 10 µL) can catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[7]

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the reaction mixture at 70°C for 20 minutes in a heating block or oven.[1]

  • Evaporation: After the reaction is complete, allow the vial to cool to room temperature. The excess reagent and solvent can be evaporated to dryness under a gentle stream of dry nitrogen gas. This step is crucial to prevent column damage from unreacted TFAA.

  • Reconstitution: Reconstitute the dried derivative in a known volume of anhydrous ethyl acetate (e.g., 100 µL) suitable for GC-MS analysis.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Workflow for TFAA Derivatization

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis Analyte 1-(3,5-Dimethoxyphenyl)propan-1-amine in Ethyl Acetate Reagents Add TFAA (and optional Pyridine) Analyte->Reagents 100 µL Heat Heat at 70°C for 20 min Reagents->Heat Evaporate Evaporate to Dryness (Nitrogen Stream) Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS

Caption: Workflow for the trifluoroacetylation of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

GC-MS Analysis Parameters

The following table outlines typical GC-MS parameters for the analysis of the derivatized product. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnRxi-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven ProgramInitial temp: 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Carrier GasHelium, constant flow at 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-550 amu
Scan ModeFull Scan (for identification) and/or Selected Ion Monitoring (for quantification)

Expected Mass Spectrum and Fragmentation

The derivatization with TFAA will increase the molecular weight of 1-(3,5-Dimethoxyphenyl)propan-1-amine (C11H17NO2, MW: 195.26 g/mol ) by 96 g/mol , resulting in the N-(1-(3,5-dimethoxyphenyl)propyl)trifluoroacetamide derivative (C13H16F3NO3, MW: 291.26 g/mol ). The electron ionization mass spectrum is expected to show characteristic fragmentation patterns.

Key Expected Fragment Ions:

m/zProposed Fragment Structure/Origin
291Molecular Ion [M]+
262[M - C2H5]+ (Loss of the ethyl group via alpha-cleavage)
165[C9H11O2]+ (3,5-dimethoxybenzyl cation)
140[M - C9H11O2]+ (Trifluoroacetylated amine side chain)[2]
118Result of McLafferty rearrangement with charge migration[2]

Note: The fragmentation pattern of the derivatized compound is predicted based on the known fragmentation of similar trifluoroacetylated amphetamine-like compounds.[2][6] The base peak is often the result of alpha-cleavage adjacent to the nitrogen atom.

Chiral Derivatization for Enantiomeric Resolution

For applications requiring the separation of enantiomers, a chiral derivatizing agent can be employed. Reagents such as (S,S)-N-trifluoroacetylproline anhydride can be used to form diastereomeric amides that can be separated on a non-chiral GC column.[8] The protocol would be similar to the one described above, with the substitution of TFAA with the chiral reagent. It is important to note that the reaction conditions must be carefully controlled to prevent racemization of the derivatizing agent.[8]

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before derivatization.
Incomplete reaction.Increase reaction time or temperature. Consider adding a catalyst like pyridine.
Peak tailing Active sites in the GC system.Deactivate the injector liner and use a high-quality, inert GC column.[5]
Incomplete derivatization.Re-optimize the derivatization protocol.
Extraneous peaks Byproducts from the derivatization reagent.Ensure complete evaporation of excess reagent before reconstitution.
Contamination.Use high-purity solvents and clean vials.

Conclusion

The derivatization of 1-(3,5-Dimethoxyphenyl)propan-1-amine with trifluoroacetic anhydride is a straightforward and effective method to improve its analysis by GC-MS. This protocol provides a solid foundation for researchers to achieve excellent chromatographic performance, including sharp, symmetrical peaks and enhanced sensitivity. The resulting derivative exhibits predictable mass spectral fragmentation, facilitating confident identification and quantification. By following the detailed steps and considering the troubleshooting guide, scientists can reliably analyze this and other structurally similar primary amines in various matrices.

References

  • Davis, B. A. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods. 1994;31(3):141-148. Available from: [Link]

  • Bishop, C. L., et al. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. 2017. Available from: [Link]

  • Kerrigan, S. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology. 2017;74:4.43.1-4.43.20. Available from: [Link]

  • Lin, H. R., et al. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. 2004;12(3):235-242. Available from: [Link]

  • Coutts, R. T., et al. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. 1982;71(6):658-661. Available from: [Link]

  • Pizarro, N., et al. Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 1999;21(4):739-747. Available from: [Link]

  • Restek Corporation. Improved GC Analysis of Derivatized Amphetamines. Available from: [Link]

  • Lurie, I. S. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Chromatographic Science. 2001;39(9):377-386. Available from: [Link]

  • Xiao, L., & Ning, J. From Hydroxylamines to Anilines via Trifluoroacetic Anhydride (TFAA) Assisted Stieglitz Rearrangement. Chinese Journal of Organic Chemistry. 2020;40(7):2150-2151. Available from: [Link]

  • Mirokhin, Y. A., & Tsvetkov, D. S. EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of N-methyl-l-phenylalanine (a), 15 N-methyl-lphenylalanine (b), N-trideuteromethyl-l-phenylalanine (c), N-ethyl-l-phenylalanine (d), N-methyl-l-alanine (e), and 2-13 C-N-methyl-lalanine (f). ResearchGate. 2014. Available from: [Link]

  • Melgar, R., & Kelly, R. C. A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology. 1993;17(7):399-402. Available from: [Link]

  • Singer, G. M. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. 1984;67(5):905-911. Available from: [Link]

  • Kumazawa, T., et al. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. 2011;2011:614768. Available from: [Link]

  • Wardencki, W., et al. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry. 2015;45(3):233-254. Available from: [Link]

  • Macherey-Nagel. Derivatization Reagents for GC. Available from: [Link]

  • Hidvégi, E., & Somogyi, G. Different reactivities of amphetamines with N-methyl-bis(trifluoroacetamide) in heated gas chromatographic injectors. Journal of Chromatographic Science. 2002;40(1):1-5. Available from: [Link]

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Method

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride handling and laboratory safety protocols

An Application Guide for the Safe Handling and Use of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride in a Laboratory Setting This document provides a detailed guide for the safe handling, storage, and use of 1-(3,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Use of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride in a Laboratory Setting

This document provides a detailed guide for the safe handling, storage, and use of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (CAS No. 2172097-88-8), a substituted phenethylamine derivative relevant to researchers and professionals in drug development and neuroscience.[1] The protocols herein are designed to ensure scientific integrity and personnel safety by integrating established best practices for handling amine hydrochlorides and related research chemicals.

Compound Identification and Physicochemical Properties

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride belongs to the substituted phenethylamine class of organic compounds, characterized by a phenethylamine structure with substituents on the phenyl ring.[1] As a hydrochloride salt, it exhibits increased water solubility compared to its free base form, a common characteristic for amine salts.[2] The following table summarizes its key identifiers and computed properties.

PropertyValueSource
IUPAC Name 1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride[3]
CAS Number 2172097-88-8[3]
Molecular Formula C₁₁H₁₈ClNO₂[3]
Molecular Weight 231.72 g/mol [3]
Canonical SMILES Cl.CCC(N)C1C=C(C=C(C=1)OC)OC[3]
Physical Form Solid (typical for amine hydrochlorides)
Solubility Expected to be soluble in water and polar organic solvents.[2]

Hazard Identification and Safety Precautions

As with any research chemical, a thorough understanding of potential hazards is paramount. The GHS classification for this compound indicates it is hazardous upon ingestion and can cause significant irritation.[3]

GHS Hazard Classification [3]

PictogramSignal WordHazard Statement(s)
alt text Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Toxicological Profile and Routes of Exposure
  • Oral Toxicity (H302): Ingestion can be harmful. Accidental ingestion will cause severe irritation to the mouth, throat, and stomach.[4] Do not eat, drink, or smoke in laboratory areas.[5][6]

  • Skin Irritation (H315): Direct contact can cause skin irritation, redness, and dermatitis.[3][7] Prolonged exposure should be avoided.

  • Eye Irritation (H319): This compound is a serious eye irritant.[3][7] Contact can cause pain, and burns, and may result in permanent injury.[4]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and choking.[3][4]

Laboratory Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

All handling of solid 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride should be conducted in a well-ventilated area. A certified chemical fume hood is required to prevent inhalation of dust particles.[8] An eyewash station and safety shower must be readily accessible.[4][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[5][10][11]

Protection TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects against airborne dust and accidental splashes, preventing serious eye irritation.[12]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Check for tears before use and wash hands thoroughly after removal.[5]
Body Protection Full-length laboratory coatPrevents contamination of personal clothing.[5]
Footwear Closed-toe shoesProtects feet from spills.[5]
Respiratory Use in a fume hood. A respirator may be needed for large spills.Minimizes inhalation of irritating dust.[10][11]
Safe Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[13] Minimize dust generation during weighing and transfer by using a spatula and weighing paper within a fume hood or ventilated balance enclosure. Containers should be opened and handled with care.[8]

  • Storage: Store in a tightly sealed, clearly labeled container.[10] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][10] Store locked up in a designated area.[12]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines a standard procedure for preparing an aqueous stock solution.

Materials:

  • 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (MW: 231.72 g/mol )

  • Analytical balance

  • Weighing paper

  • Spatula

  • 50 mL volumetric flask

  • Deionized water

  • Magnetic stir bar and stir plate

Procedure:

  • Preparation: Don all required PPE and perform the work within a chemical fume hood.

  • Calculation: Determine the mass of the compound required. For 50 mL (0.050 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L * 0.050 L * 231.72 g/mol = 0.1159 g (or 115.9 mg)

  • Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out approximately 115.9 mg of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.

  • Dissolution: Carefully transfer the weighed solid into the 50 mL volumetric flask. Add approximately 30-40 mL of deionized water. Add a magnetic stir bar.

  • Mixing: Place the flask on a magnetic stir plate and stir until the solid is completely dissolved.

  • Final Volume: Once dissolved, carefully add deionized water to the 50 mL graduation mark on the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled storage bottle and store it under appropriate conditions.

Emergency Procedures

In the event of an accident, follow these established emergency plans immediately.[5][14]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected area with soap and plenty of water.[11][15] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air.[11][12] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[12] Give one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[12]

Spill Response Protocol

The response to a spill depends on its size and location.

Caption: Decision workflow for chemical spill response.

Minor Spill Cleanup (Solid Powder):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (goggles, lab coat, double nitrile gloves).

  • Prevent the spread of dust. If appropriate, gently cover the spill with an inert absorbent material.[8]

  • Carefully sweep the material into a designated chemical waste container. Avoid creating dust clouds.[16]

  • Wipe the spill area with a wet cloth, and place the cloth in the waste container.

  • Decontaminate the area and all equipment used for cleanup.

  • Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[8]

Waste Disposal

All waste containing 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[8]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.[5]

  • Follow all local, state, and federal regulations for pharmaceutical and chemical waste disposal.[17] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • BenchChem. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • Google Patents. (2022). WO2022271982A1 - Substituted phenethylamine for treating inflammation and psychological disorders.
  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Dimethoxyphenyl)propan-1-ol. PubChem. Available at: [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride. PubChem. Available at: [Link]

  • Dalton Maag. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Available at: [Link]

  • University of Kentucky UKnowledge. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available at: [Link]

  • PubChemLite. (n.d.). 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2). Available at: [Link]

  • Serviap. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. PMC. Available at: [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Hydrochloric Acid. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Available at: [Link]

  • ResearchGate. (2023). Chemical structures of the five substituted phenethylamine derivatives. Available at: [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • ResearchGate. (2016). Toxicological Evaluation of a Novel Umami Flavour Compound: 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine. Available at: [Link]

  • Caltech CCE. (n.d.). General Lab Safety Procedure. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Downstream Reactions of 1-(3,5-Dimethoxyphenyl)propan-1-amine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-(3,5-Dimethoxyphenyl)propan-1-amine as a versatile chemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-(3,5-Dimethoxyphenyl)propan-1-amine as a versatile chemical precursor. While direct literature on this specific molecule is sparse, its structure as a primary amine allows for a wide range of well-established and robust chemical transformations. This guide details the core principles and provides field-proven protocols for key downstream reactions, including N-Acylation, N-Sulfonylation, and Reductive Amination. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Introduction: The Synthetic Potential of a Versatile Primary Amine

1-(3,5-Dimethoxyphenyl)propan-1-amine is a valuable building block in organic synthesis and medicinal chemistry. Its primary amine functionality serves as a reactive handle for constructing more complex molecular architectures. The presence of the electron-rich 3,5-dimethoxyphenyl ring can also influence reactivity and confer desirable pharmacokinetic properties in drug candidates.

Primary amines are foundational to the synthesis of a vast array of functional groups and are widely used in the creation of compound libraries for drug discovery.[1] Key transformations, which will be the focus of this guide, include the formation of amides, sulfonamides, and secondary or tertiary amines. These reactions are cornerstones of modern synthetic chemistry due to their reliability and the stability of the resulting products.[2][3][4] Many amine-containing drugs are administered as ammonium salts to enhance water solubility and stability.[5]

This guide provides robust, general protocols that are readily adaptable for 1-(3,5-Dimethoxyphenyl)propan-1-amine, enabling its effective use in various research and development programs.

Reaction Workflows: A Map of Synthetic Possibilities

The following diagram illustrates the primary synthetic pathways available from the precursor 1-(3,5-Dimethoxyphenyl)propan-1-amine, each leading to a distinct and valuable class of compounds.

G Precursor 1-(3,5-Dimethoxyphenyl)propan-1-amine Amide N-Acylated Product (Amide) Precursor->Amide N-Acylation Sulfonamide N-Sulfonylated Product (Sulfonamide) Precursor->Sulfonamide N-Sulfonylation SecAmine N-Alkylated Product (Secondary Amine) Precursor->SecAmine Reductive Amination AcylChloride Acyl Chloride (R-COCl) Base AcylChloride->Amide SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Base SulfonylChloride->Sulfonamide Aldehyde Aldehyde/Ketone (R-CHO) Reducing Agent Aldehyde->SecAmine

Caption: Synthetic pathways from the precursor.

Application Note & Protocol: N-Acylation for Amide Synthesis

Scientific Principles and Application

N-acylation is a fundamental reaction for forming a robust amide bond.[6] The reaction between a primary amine and an acylating agent, such as an acyl chloride or anhydride, is a highly efficient and widely used transformation in pharmaceutical synthesis.[6] The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide product.[2]

Causality: A non-nucleophilic base (e.g., triethylamine, pyridine, or even excess starting amine) is crucial.[7] It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride.

Detailed Experimental Protocol: Synthesis of N-(1-(3,5-Dimethoxyphenyl)propyl)acetamide

This protocol details the N-acetylation using acetyl chloride as a representative acylating agent.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
1-(3,5-Dimethoxyphenyl)propan-1-amine195.275.0976 mgStarting Material
Acetyl Chloride78.505.5 (1.1 eq)0.39 mLAcylating Agent, moisture-sensitive
Triethylamine (TEA)101.197.5 (1.5 eq)1.05 mLBase, should be dry
Dichloromethane (DCM), Anhydrous--25 mLReaction Solvent
1 M Hydrochloric Acid (HCl)--~20 mLFor workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~20 mLFor workup
Brine (Saturated NaCl Solution)--~20 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gDrying Agent

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(3,5-Dimethoxyphenyl)propan-1-amine (976 mg, 5.0 mmol) and anhydrous dichloromethane (25 mL).

  • Addition of Base: Add triethylamine (1.05 mL, 7.5 mmol). Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (0.39 mL, 5.5 mmol) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates completion.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Application Note & Protocol: N-Sulfonylation for Sulfonamide Synthesis

Scientific Principles and Application

The sulfonamide functional group is a critical pharmacophore found in a wide range of therapeutic agents, including antimicrobial, diuretic, and anticancer drugs.[3][8] The N-sulfonylation of a primary amine with a sulfonyl chloride is the most common and reliable method for its synthesis.[3]

Causality: The mechanism is analogous to N-acylation. The amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[3] A base is required to neutralize the HCl byproduct.[3] A significant side reaction to be aware of is di-sulfonylation, where a second sulfonyl group is added to the nitrogen. This can be minimized by using a 1:1 stoichiometry of amine to sulfonyl chloride, maintaining lower temperatures, and monitoring the reaction to avoid prolonged reaction times after the starting amine is consumed.[9]

Detailed Experimental Protocol: Synthesis of N-(1-(3,5-Dimethoxyphenyl)propyl)benzenesulfonamide

This protocol uses benzenesulfonyl chloride as a representative sulfonylating agent.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
1-(3,5-Dimethoxyphenyl)propan-1-amine195.275.0976 mgStarting Material
Benzenesulfonyl Chloride176.625.25 (1.05 eq)0.67 mLSulfonylating Agent, moisture-sensitive
Pyridine79.1010.0 (2.0 eq)0.81 mLBase and Solvent, should be dry
Dichloromethane (DCM), Anhydrous--20 mLCo-solvent
1 M Hydrochloric Acid (HCl)--~25 mLFor workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~25 mLFor workup
Brine (Saturated NaCl Solution)--~25 mLFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)--~2 gDrying Agent

Procedure

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(3,5-Dimethoxyphenyl)propan-1-amine (976 mg, 5.0 mmol) in a mixture of anhydrous DCM (20 mL) and pyridine (0.81 mL, 10.0 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (0.67 mL, 5.25 mmol) dropwise to the cooled solution over 15-20 minutes. A precipitate of pyridinium hydrochloride may form.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with 30 mL of DCM. Transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl until the aqueous layer is acidic (to remove pyridine), then with saturated NaHCO₃ solution, and finally with brine.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide.

Application Note & Protocol: Reductive Amination for N-Alkylation

Scientific Principles and Application

Reductive amination is a powerful and highly controlled method for forming C-N bonds, yielding secondary or tertiary amines.[4] It is often preferred over direct alkylation with alkyl halides, which can be difficult to control and often leads to over-alkylation.[4][7] The process involves two key steps that occur in a single pot:

  • Imine Formation: The primary amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate.

  • Reduction: A selective reducing agent, present in the same pot, reduces the imine to the corresponding amine.

Causality: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation.[10] It is mild enough that it will not readily reduce the starting aldehyde or ketone but is reactive enough to efficiently reduce the intermediate iminium ion.[4] This selectivity is key to achieving high yields of the desired product. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(3,5-dimethoxyphenyl)propan-1-amine

This protocol describes the reaction with benzaldehyde to form a secondary amine.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
1-(3,5-Dimethoxyphenyl)propan-1-amine195.275.0976 mgStarting Material
Benzaldehyde106.126.0 (1.2 eq)0.61 mLCarbonyl component, freshly distilled
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.5 (1.5 eq)1.59 gReducing Agent, moisture-sensitive
Dichloromethane (DCM), Anhydrous--30 mLReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~25 mLFor workup
Water--~25 mLFor workup
Brine (Saturated NaCl Solution)--~25 mLFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)--~3 gDrying Agent

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(3,5-Dimethoxyphenyl)propan-1-amine (976 mg, 5.0 mmol), benzaldehyde (0.61 mL, 6.0 mmol), and anhydrous dichloromethane (30 mL).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in one portion. The reaction is typically slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution (25 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: The resulting crude secondary amine can be purified by flash column chromatography on silica gel.

Potential Advanced Application: Pictet-Spengler Reaction

The structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine, being a β-arylethylamine derivative, makes it a suitable candidate for the Pictet-Spengler reaction.[12] This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline core.[13][14] This heterocyclic scaffold is prevalent in numerous natural alkaloids and pharmacologically active compounds.[13] The electron-donating methoxy groups on the aromatic ring of the precursor would strongly activate it towards the required electrophilic aromatic substitution, likely enabling the reaction to proceed under mild acidic conditions with high yields.[15]

G cluster_0 Pictet-Spengler Reaction Start Precursor + Aldehyde (R-CHO) Step1 Condensation (Imine Formation) Start->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Step2 Acid-Catalyzed Intramolecular Cyclization Intermediate->Step2 Product Tetrahydroisoquinoline Product Step2->Product

Caption: Logical flow of the Pictet-Spengler reaction.

Conclusion

1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly versatile precursor for chemical synthesis. The protocols detailed in this guide for N-acylation, N-sulfonylation, and reductive amination represent robust and high-yielding transformations that provide access to valuable amide, sulfonamide, and N-alkylated amine derivatives. These methods are foundational for applications in drug discovery, fine chemical synthesis, and materials science. Researchers and professionals can use these validated protocols as a strong starting point for their synthetic campaigns, with the expectation of straightforward adaptation and optimization for their specific target molecules.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • Pictet–Spengler reaction. Grokipedia. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Thieme Chemistry. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Algerian Journal of Natural Products. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society. [Link]

  • Reactions of Amines. Jasperse Chem. [Link]

  • Mild and Useful Method for N-Acylation of Amines. Scilit. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Primary amines – Knowledge and References. Taylor & Francis Online. [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. [Link]

  • Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

  • CHAPTER 7 AMINES. Central Washington University. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The most common and efficient method for the synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine is through the reductive amination of 3,5-dimethoxypropiophenone. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the desired amine. The final step is the conversion of the free amine to its hydrochloride salt to improve stability and handling.

Synthesis_Workflow cluster_0 Reductive Amination cluster_1 Salt Formation 3,5-Dimethoxypropiophenone 3,5-Dimethoxypropiophenone Imine_Formation Imine Intermediate 3,5-Dimethoxypropiophenone->Imine_Formation + Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Amine_Product 1-(3,5-Dimethoxyphenyl)propan-1-amine Imine_Formation->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Amine_Product Final_Product 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Amine_Product->Final_Product + HCl_Solution HCl in Solvent (e.g., Ether, IPA) HCl_Solution->Final_Product

Caption: General workflow for the synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Amine Product Incomplete imine formation.Ensure anhydrous conditions. Use a mild Lewis acid catalyst (e.g., Ti(Oi-Pr)4) to drive the equilibrium towards the imine.[1]
Inefficient reduction of the imine.Select an appropriate reducing agent. Sodium cyanoborohydride (NaBH3CN) is often effective as it is selective for the imine over the ketone starting material.[2]
Side reactions, such as self-condensation of the ketone.Maintain a controlled reaction temperature. A lower temperature can minimize side reactions.
Presence of Ketone Starting Material in Product Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Hydrolysis of the imine intermediate back to the ketone.Ensure all reagents and solvents are anhydrous. Work up the reaction promptly after completion.
Formation of Secondary Amine Impurity The primary amine product reacts with another molecule of the ketone.Use a sufficient excess of the ammonia source to favor the formation of the primary amine.
Difficulty in Isolating the Hydrochloride Salt The salt is soluble in the chosen solvent.Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropyl alcohol, to facilitate precipitation.
Formation of an oil instead of a crystalline solid.Try trituration with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the product can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for this reaction?

A1: Sodium cyanoborohydride (NaBH3CN) is a highly effective reducing agent for this synthesis.[2] Its mild nature and selectivity for the protonated imine over the ketone minimize the formation of alcohol byproducts. Other reducing agents like sodium borohydride (NaBH4) can also be used, but may require careful pH control to avoid reduction of the starting ketone. Catalytic hydrogenation over palladium on carbon (Pd/C) is another viable, "green" alternative.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the ketone starting material, the imine intermediate, and the amine product. Staining with an appropriate agent, such as ninhydrin for the amine or potassium permanganate, will help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What are the critical parameters for successful hydrochloride salt formation?

A3: The key is to use an anhydrous solution of hydrochloric acid in a solvent where the amine hydrochloride salt has low solubility.[2] Commonly used solvents include diethyl ether, dioxane, or isopropyl alcohol (IPA). The addition of the HCl solution should be done slowly and at a reduced temperature (e.g., 0 °C) to promote the formation of well-defined crystals.

Q4: I am observing a significant amount of unreacted starting material. What should I do?

A4: This indicates either incomplete imine formation or inefficient reduction. To improve imine formation, ensure your reagents and solvent are anhydrous and consider adding a dehydrating agent like molecular sieves. For the reduction step, ensure the reducing agent is fresh and added in the correct stoichiometric amount. Increasing the reaction time or temperature may also be necessary.

Q5: How can I remove residual amine starting material from my final product?

A5: If unreacted amine is present in the final product, purification can be achieved through recrystallization. Alternatively, an acidic wash during the workup can extract the basic amine into the aqueous layer, separating it from the less basic amide product.[3] For non-polar impurities, column chromatography is a reliable method.[2]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine

This protocol details the reductive amination of 3,5-dimethoxypropiophenone.

Protocol_1 Start Start Step1 Dissolve 3,5-dimethoxypropiophenone and ammonium acetate in methanol. Start->Step1 Step2 Stir at room temperature for 1 hour. Step1->Step2 Step3 Cool to 0°C and add NaBH3CN portion-wise. Step2->Step3 Step4 Warm to room temperature and stir overnight. Step3->Step4 Step5 Quench with water and remove methanol in vacuo. Step4->Step5 Step6 Extract with an organic solvent (e.g., ethyl acetate). Step5->Step6 Step7 Wash with brine, dry over Na2SO4, and concentrate. Step6->Step7 End Crude Amine Product Step7->End

Caption: Step-by-step workflow for the synthesis of the free amine.

Materials:

  • 3,5-Dimethoxypropiophenone

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethoxypropiophenone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in small portions, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Protocol 2: Preparation of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

This protocol describes the conversion of the free amine to its hydrochloride salt.

Materials:

  • Crude 1-(3,5-Dimethoxyphenyl)propan-1-amine

  • Anhydrous diethyl ether (or isopropyl alcohol)

  • 2M HCl in diethyl ether (or other suitable solvent)

Procedure:

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Continue the addition until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride as a crystalline solid.

V. References

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. Available at: [Link]

  • Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface. Green Chemistry (RSC Publishing). Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • How to separate amine from its product? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Solubility Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering solubility, crystallization, or phase-separation issues with 1-(3,5-Dimethoxyphenyl)propan-1-amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering solubility, crystallization, or phase-separation issues with 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride .

While amine hydrochloride salts are generally synthesized to enhance aqueous solubility[1], the bulky, lipophilic 3,5-dimethoxyphenyl moiety of this specific molecule creates competing thermodynamic forces. This often results in unpredictable solvation behavior, including the common ion effect in physiological buffers[2] and liquid-liquid phase separation (LLPS) during crystallization[3].

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DI water, but immediately precipitates when I dilute it into PBS or 0.9% Saline for in vivo dosing. Why? A: This is a classic manifestation of the Common Ion Effect . In deionized water, the salt dissociates completely. However, physiological buffers like PBS and saline contain high concentrations of chloride ions (approx. 154 mM). The excess ambient chloride shifts the dissolution equilibrium to the left, suppressing further dissociation and causing the solubility product ( Ksp​ ) of the HCl salt to be exceeded[2],[1]. To resolve this, you must either use a chloride-free buffer system (e.g., acetate or phosphate without NaCl) or convert the API to a different salt form (see Protocol A).

Q2: During recrystallization from hot ethanol, my compound forms a sticky, amorphous "goo" at the bottom of the flask instead of crystals. How do I fix this? A: Your compound is experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[3]. Instead of nucleating into an ordered crystal lattice, the supersaturated solution separates into two distinct liquid phases: a dense, solute-rich oil and a lighter, solute-poor solvent layer[4]. This occurs when the compound's melting point is lower than the cloud point of the solvent mixture. You can bypass the LLPS metastable zone by strictly controlling the cooling rate and introducing seed crystals before the cloud point is reached (see Protocol B).

Q3: How can I prepare high-concentration stock solutions for high-throughput in vitro screening without using 100% DMSO? A: While 100% DMSO disrupts the crystal lattice effectively, it can be cytotoxic. We recommend a co-solvent approach. Dissolve the compound first in a small volume of polar aprotic solvent (like N-Methylpyrrolidone or DMSO), and then slowly titrate in a miscible protic solvent (like PEG-400 or Propylene Glycol) before final dilution into the assay buffer.

Part 2: Solvent Compatibility & Solvation Behavior

To optimize your experimental design, reference the quantitative solubility matrix below.

Solvent SystemDielectric Constant ( ϵ )Expected SolubilityMechanistic ObservationRecommendation
DI Water ~80.1High (>50 mg/mL)Complete ionization and hydration of the amine.Ideal for primary stock solutions.
0.9% Saline / PBS ~80.1Low (<5 mg/mL)Precipitation due to the Cl⁻ common ion effect[2].Avoid for high-concentration dosing.
DMSO 46.7High (>100 mg/mL)Strong dipole disrupts the ionic crystal lattice.Excellent for in vitro assay stocks.
Ethanol (Absolute) 24.5Moderate (~15 mg/mL)Partial solvation; highly temperature-dependent.Prone to LLPS (oiling out) upon cooling.
Ethyl Acetate 6.0InsolubleInsufficient polarity to solvate the ionic HCl salt.Use only for free-base extractions[5].

Part 3: Troubleshooting Workflows & Visualization

The following diagram maps the thermodynamic pathways of the compound when introduced to various media, highlighting the divergence between successful dissolution, precipitation, and oiling out.

G Start 1-(3,5-Dimethoxyphenyl) propan-1-amine HCl Aq Aqueous Media (Water/Buffers) Start->Aq Org Organic Solvents (EtOH/EtOAc) Start->Org HighCl High [Cl⁻] Media (Saline / 0.1N HCl) Aq->HighCl LowCl Low [Cl⁻] Media (DI Water) Aq->LowCl Heat Heating / Saturation Org->Heat Seed Anti-solvent + Seeding Org->Seed Precip Precipitation (Common Ion Effect) HighCl->Precip Ksp exceeded Dissolve Complete Dissolution LowCl->Dissolve Solvation LLPS Liquid-Liquid Phase Separation (Oiling Out) Heat->LLPS Metastable zone LLPS->Seed Rework Crystal Stable Crystalline Product Seed->Crystal Controlled nucleation

Thermodynamic pathways of dissolution, common ion effect precipitation, and LLPS (oiling out).

Part 4: Experimental Protocols

Protocol A: Free-Basing and Mesylate Salt Conversion

Purpose: To overcome the chloride common ion effect by converting the HCl salt to a highly soluble mesylate salt.

Causality: Converting the hydrochloride salt to its free amine dramatically increases its solubility in non-polar organic solvents[5]. By extracting the free base and reacting it with methanesulfonic acid, we generate a mesylate salt. Mesylates typically possess lower crystal lattice energies than hydrochlorides and are entirely immune to the chloride common ion effect in physiological saline.

  • Dissolution: Suspend 1.0 g of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl in 20 mL of DI water.

  • Basification (Self-Validating Step): Dropwise add 1M NaOH under continuous stirring. Monitor with a pH meter until the pH stabilizes at >10.5 . Note: The pKa of the primary amine is ~9.5. Reaching pH 10.5 ensures >90% conversion to the lipophilic free base.

  • Extraction: Add 20 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Transfer to a separatory funnel, agitate gently to avoid emulsion, and collect the upper organic layer. Repeat the extraction twice with 10 mL EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ for 15 minutes. Filter out the drying agent. Moisture must be removed, as water traces promote oiling out during salt formation.

  • Salt Formation: Place the dried organic filtrate in an ice bath (0-5°C). Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise with vigorous stirring.

  • Isolation: A white precipitate (the mesylate salt) will form immediately. Filter under vacuum, wash with cold hexanes, and dry under a high vacuum overnight.

Protocol B: Controlled Crystallization to Prevent LLPS (Oiling Out)

Purpose: To achieve a high-purity crystalline product from organic solvents without forming an amorphous oil.

Causality: Oiling out occurs when the system enters a metastable liquid-liquid phase separation region[3]. By introducing a solid seed crystal just before the cloud point, we provide a low-energy surface for heterogeneous nucleation. This forces the thermodynamic pathway toward ordered crystallization rather than phase separation[6].

  • Saturation: Dissolve the HCl salt in a minimum volume of hot Ethanol (60°C) until the solution is completely clear.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature at 60°C. Stop immediately when the solution becomes faintly turbid (this is the cloud point).

  • Seeding (Critical Step): Add a few drops of hot Ethanol to clear the turbidity, then immediately add 1-2% (w/w) of pure, finely ground crystalline 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl seeds.

  • Controlled Cooling: Reduce the temperature linearly from 60°C to 5°C over a period of 4 to 6 hours (approx. 0.15°C/min). Do not crash cool. Rapid cooling traps the solvent in the matrix and forces the system back into the LLPS regime.

  • Harvesting: Filter the resulting well-defined crystals and wash with a cold 1:5 Ethanol:Heptane mixture.

References

  • Grokipedia. (n.d.). Hydrochloride: Solubility and Physical Properties. Available at:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]

  • Li, L., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at:[Link]

  • Bresson, S., et al. (2025). Chemically Specific Coherent Raman Imaging of Liquid–Liquid Phase Separation and Its Sequelae. PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 1-(3,5-Dimethoxyphenyl)propan-1-amine

Welcome to our dedicated technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 1-(3,5-Dimethoxyphenyl)propan-1-amine. This resource is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to our dedicated technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 1-(3,5-Dimethoxyphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for this specific aromatic amine. Here, we synthesize fundamental chromatographic principles with practical, field-tested insights to empower you to achieve robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine, presented in a direct question-and-answer format.

Issue 1: Early Elution or No Retention of the Analyte

Question: My 1-(3,5-Dimethoxyphenyl)propan-1-amine peak is eluting at or very near the solvent front (void volume). How can I increase its retention time on a C18 column?

Answer:

This is a common challenge with polar and ionizable compounds like aromatic amines in reversed-phase HPLC.[1][2] The primary reason for poor retention is the analyte's high affinity for the polar mobile phase over the nonpolar stationary phase. Here’s a systematic approach to increase retention:

  • Decrease the Organic Modifier Concentration: The most straightforward adjustment is to increase the aqueous component of your mobile phase.[3] In reversed-phase chromatography, decreasing the percentage of the strong organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analyte.[3] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[4]

    • Actionable Protocol: If you are using a 70:30 Acetonitrile:Water mobile phase, try adjusting it to 60:40, then 50:50, and observe the effect on retention time. Ensure the system is fully equilibrated with the new mobile phase composition before each injection.

  • Adjust the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[5][6][7] 1-(3,5-Dimethoxyphenyl)propan-1-amine is a basic compound.

    • At low pH (e.g., pH < 7): The amine group will be protonated (positively charged), making the molecule more polar and thus reducing its retention on a nonpolar C18 column.

    • At high pH (e.g., pH > 9): The amine will be in its neutral, un-ionized form, making it more hydrophobic and increasing its interaction with the stationary phase, leading to longer retention.

    • Actionable Protocol: Prepare a mobile phase with a buffer at a higher pH, such as ammonium bicarbonate at pH 9.5. It is crucial to use a column that is stable at higher pH ranges to prevent degradation of the stationary phase.[7]

Table 1: Effect of Mobile Phase Composition on Retention Time (Illustrative Data)

% AcetonitrileMobile Phase pHExpected Retention Time (min)
70%3.0 (Formic Acid)~1.5 (Near void)
50%3.0 (Formic Acid)~3.0
50%9.5 (Ammonium Bicarbonate)~8.5
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for my 1-(3,5-Dimethoxyphenyl)propan-1-amine peak. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like your analyte is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[8][9]

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to strong ionic interactions with the protonated amine. This causes some molecules to be retained longer, resulting in a tailing peak.

    • Solution 1: Adjust Mobile Phase pH: As mentioned previously, operating at a higher pH will neutralize the amine, reducing these ionic interactions.

    • Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[10] However, be aware that TEA is not suitable for LC-MS applications.

    • Solution 3: Employ a Modern, High-Purity Column: Newer generation columns are manufactured with higher purity silica and more effective end-capping, which minimizes the number of accessible silanol groups.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[8][9]

    • Actionable Protocol: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]

    • Actionable Protocol: Ideally, dissolve your sample in the initial mobile phase.[10]

G cluster_0 Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Is Analyte Basic? A->B F Check for Column Overload (Reduce Concentration/Volume) A->F C Increase Mobile Phase pH (e.g., > 9) B->C Yes D Use High-Purity, End-Capped Column B->D Yes E Add Competing Base (e.g., TEA) (Non-MS Methods) B->E Yes H Improved Peak Shape C->H D->H E->H G Match Injection Solvent to Mobile Phase F->G G->H

Figure 1: Systematic workflow for troubleshooting peak tailing of basic analytes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for method development for 1-(3,5-Dimethoxyphenyl)propan-1-amine?

A1: A good starting point for a reversed-phase method would be:

  • Column: A modern C18 column (e.g., with high-purity silica and end-capping) with dimensions like 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A gradient elution from a low to high percentage of organic modifier. For example, start with 95% Water (with 0.1% formic acid for peak shape and MS compatibility) and 5% Acetonitrile, ramping up to 95% Acetonitrile over 10-15 minutes.[11][12] This will give you a broad overview of where your compound elutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.

  • Detection: UV detection, with the wavelength set to the absorbance maximum of your compound.

From this initial run, you can then optimize the gradient, mobile phase pH, and other parameters to achieve the desired retention time and resolution.

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

A2: Both are common choices in reversed-phase HPLC.[13] Acetonitrile is generally a stronger eluting solvent than methanol and often provides better peak shapes and lower backpressure. Methanol can offer different selectivity, which might be advantageous if you are trying to resolve your analyte from impurities.[4] It is often beneficial to screen both solvents during method development to see which provides the better overall chromatography for your specific separation needs.

Q3: How can I ensure my method is robust and reproducible?

A3: Method robustness is critical, especially in a drug development setting.

  • Control Mobile Phase pH: Use a buffer and ensure its pH is at least 1.5-2 pH units away from the analyte's pKa.[7] This will prevent small shifts in pH from causing large variations in retention time.[5]

  • System Suitability Tests: Before running your samples, perform system suitability injections (e.g., injecting a standard multiple times) to verify that the system is performing as expected. Key parameters to monitor include retention time precision, peak area precision, tailing factor, and theoretical plates.

  • Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase composition or after the system has been idle.

Section 3: Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 9.5)

This protocol describes the preparation of an ammonium bicarbonate buffer, suitable for achieving good retention and peak shape for 1-(3,5-Dimethoxyphenyl)propan-1-amine on a pH-stable column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium bicarbonate (analytical grade)

  • Ammonium hydroxide (for pH adjustment)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer: Weigh out the appropriate amount of ammonium bicarbonate to make a 5 mM solution in HPLC-grade water (e.g., 0.395 g in 1 L of water).

  • Dissolve and Adjust pH: Sonicate the solution for 10-15 minutes to ensure the salt is fully dissolved. Adjust the pH to 9.5 using small additions of ammonium hydroxide while monitoring with a calibrated pH meter.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Final Mobile Phase: Mix the filtered aqueous buffer with the desired amount of acetonitrile (e.g., for a 50:50 mobile phase, mix 500 mL of buffer with 500 mL of acetonitrile).

  • Degas the Mobile Phase: Degas the final mobile phase using sonication or vacuum degassing before use to prevent air bubbles in the HPLC system.[8]

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Scribd. HPLC Peak Shape Troubleshooting Guide.
  • Chromatography Today.
  • LCGC International.
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Waters Corporation. (2025, June 18).
  • ACS Publications.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • SciSpace.
  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International. (2013, November 1).
  • Moravek, Inc. (2024, December 4).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Select Science.
  • MicroSolv Technology Corporation. (2026, February 15).
  • LCGC International. (2024, June 5).
  • KNAUER. (2012, September 1).
  • ScienceDirect. (2021, December 15).
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • HELDA - University of Helsinki.
  • ScienceDirect.

Sources

Optimization

Technical Support Center: Storage and Stability of 1-(3,5-Dimethoxyphenyl)propan-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(3,5-Dimethoxyphenyl)propan-1-amine. Proper storage is critical to prevent o...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(3,5-Dimethoxyphenyl)propan-1-amine. Proper storage is critical to prevent oxidative degradation, thereby preserving the purity and integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: My previously colorless 1-(3,5-Dimethoxyphenyl)propan-1-amine has developed a yellow or brownish tint. What is the cause?

A1: A change in color from colorless to yellow or brown is a classic indicator of oxidation.[1] The primary amine group in the molecule is susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This leads to the formation of colored impurities.

Q2: I've noticed a fine white solid forming around the cap of my neat (solid) compound bottle. Is this a sign of degradation?

A2: This is likely not oxidative degradation but rather the formation of a carbonate salt. As a primary amine, 1-(3,5-Dimethoxyphenyl)propan-1-amine is basic and can react with carbon dioxide (CO₂) from the air to form the corresponding ammonium carbonate salt, which is a white solid.[1] This typically occurs if the container is not sealed tightly or is opened frequently in the open air.

Q3: How quickly does this compound degrade at room temperature?

Q4: Is the hydrochloride salt form of the amine more stable than the freebase?

A4: Yes, generally, the protonated form of an amine (the salt) is more stable against oxidation than the free base. The lone pair of electrons on the nitrogen atom of the free base is what makes it susceptible to oxidation. In the salt form, this lone pair is engaged in a bond with a proton, reducing its reactivity with oxygen.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Observed Problem Probable Cause(s) Recommended Actions & Solutions
Change in physical appearance (e.g., color change, clumping) 1. Oxidation: Exposure to air (oxygen).2. Hygroscopicity: Absorption of moisture from the air.3. Photodegradation: Exposure to UV or ambient light.1. Discard the compromised material. For future prevention, store under an inert atmosphere (e.g., argon or nitrogen).2. Ensure the container is tightly sealed with a high-quality cap. Store in a desiccator if in a high-humidity environment.3. Always store the compound in an amber glass vial or in a dark location.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) 1. Oxidative Degradation: Formation of new chemical species.2. CO₂ Reaction: Formation of the carbonate salt.3. Contamination: Impurities from solvents or handling.1. Confirm the identity of new peaks using mass spectrometry (LC-MS or GC-MS). Likely degradation products include the corresponding imine, aldehyde, or carboxylic acid.[1][2]2. The carbonate salt may have different chromatographic behavior. Ensure your analytical method can detect it.3. Run a blank analysis of your solvent and review your handling procedures.
Inconsistent experimental results Loss of Purity: The concentration of the active compound has decreased due to degradation.1. Re-analyze the purity of your stored compound against a new, certified reference standard.2. Prepare fresh stock solutions from a properly stored solid for critical experiments. Consider aliquoting solutions for single use to avoid repeated freeze-thaw cycles and air exposure.

Best Practices for Long-Term Storage

To prevent the oxidation of 1-(3,5-Dimethoxyphenyl)propan-1-amine, a multi-faceted approach to storage is required. The following protocols are based on established principles for the preservation of primary amines.

For Solid (Neat) Compound:
  • Atmosphere: The most critical factor is the exclusion of oxygen. Store the solid compound under a dry, inert atmosphere such as argon or nitrogen.[1] This process, known as inerting or blanketing, displaces oxygen and moisture, which are primary drivers of degradation.

  • Temperature: Store in a controlled cold environment. For long-term storage, a freezer at ≤ -20°C is strongly recommended.[1] For short-term storage (a few weeks), refrigeration at 2-8°C is acceptable.

  • Light: Protect the compound from light by using amber glass vials. Store these vials in a dark place, such as a sealed box within the freezer or refrigerator.[1]

  • Container: Use a high-quality, tightly sealed glass container. Ensure the cap has a chemically resistant liner (e.g., PTFE) to create an airtight seal.

For Solutions:
  • Temperature: Solutions are generally less stable than the solid compound. Stock solutions should be stored frozen at -20°C or, for extended periods, at -80°C.

  • Solvent: Use high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen.

  • Aliquoting: To minimize degradation from repeated freeze-thaw cycles and re-exposure to air, it is best practice to aliquot stock solutions into single-use volumes in small, tightly capped vials.

  • Inert Headspace: Before sealing vials for frozen storage, flush the headspace with an inert gas like argon or nitrogen.

Decision Workflow for Optimal Storage

Caption: Decision tree for selecting appropriate storage conditions.

Analytical Protocols for Stability Assessment

To quantitatively assess the stability of 1-(3,5-Dimethoxyphenyl)propan-1-amine, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to validate that your analytical method can separate them from the parent compound.[3][4]

  • Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours), retaining an unstressed control sample at -20°C:

    • Oxidative Stress: Add 3% hydrogen peroxide and keep at room temperature.[1]

    • Acidic Hydrolysis: Add 0.1 M HCl and heat to 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat to 60°C.

    • Thermal Stress: Heat a solution to 80°C.

    • Photolytic Stress: Expose a solution to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV and HPLC-MS. The goal is to achieve 5-20% degradation of the parent peak.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks indicates degradation products. Use the mass spectrometry data to tentatively identify these degradants. Potential oxidative degradation pathways for dimethoxy-substituted phenethylamines include O-demethylation and deamination followed by oxidation to an acid or reduction to an alcohol.[2][5]

Protocol 2: Developing a Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. This method must be optimized and validated by the end-user.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient starting from a high aqueous composition (e.g., 95% A) to a high organic composition (e.g., 95% B) over 15-20 minutes is a good starting point to ensure separation of the polar parent compound from potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of 1-(3,5-Dimethoxyphenyl)propan-1-amine, which can be determined using the PDA detector (likely around 270-280 nm based on the dimethoxy-phenyl chromophore).

  • Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks generated during the forced degradation study.

Oxidative Degradation Pathway

Caption: Simplified potential oxidative degradation pathway.

References

  • BenchChem. (2025). Minimizing degradation of phenethylamines during storage. BenchChem Technical Support.
  • Ellis, S. W., Lennard, M. S., Tucker, G. T., & Woods, H. F. (2001). Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. Biochemistry, 40(45), 13588–13597.
  • Ewald, A. H., & Maurer, H. H. (2007). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 42(11), 1465-1476.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Sharma, G., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(3), 129-138.

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine

Welcome to our dedicated technical support center for the chromatographic analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the chromatographic analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic separation of this chiral amine, with a particular focus on the challenge of co-eluting peaks. Our approach is rooted in fundamental chromatographic principles to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing a single, broad, or misshapen peak where I expect to see my 1-(3,5-Dimethoxyphenyl)propan-1-amine. What could be the cause?

This is a classic sign of co-elution, where your target analyte and one or more other compounds are not being separated by your current chromatographic method.[1] Given that 1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral molecule, the most likely co-eluting species is its enantiomer. Other potential co-eluents include synthetic impurities or degradation products.

Initial Diagnostic Steps:

  • Confirm System Suitability: Before modifying your method, ensure your HPLC or GC system is performing optimally. Check for consistent flow rates, stable pressure, and minimal peak broadening with a standard compound.

  • Peak Purity Analysis: If you are using a detector with spectral analysis capabilities (e.g., a Diode Array Detector (DAD) in HPLC or a Mass Spectrometer (MS) in GC or LC), assess the peak purity across the entire peak. A non-homogenous spectral profile is a strong indicator of co-elution.[1]

Q2: What are the most likely impurities that could be co-eluting with my 1-(3,5-Dimethoxyphenyl)propan-1-amine?

Understanding the synthetic route of your analyte is key to predicting potential impurities. A common synthesis involves a Henry reaction between 3,5-dimethoxybenzaldehyde and nitroethane, followed by the reduction of the resulting nitroalkene.

Potential Synthetic Impurities:

  • Unreacted Starting Materials: 3,5-dimethoxybenzaldehyde and nitroethane.

  • Intermediate Species: 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene (the product of the Henry condensation) and 1-(3,5-dimethoxyphenyl)-2-nitropropan-1-ol (a potential intermediate).

  • Byproducts of Reduction: Depending on the reducing agent and conditions, various side products can be formed.

Q3: My primary concern is the separation of the enantiomers of 1-(3,5-Dimethoxyphenyl)propan-1-amine. Where do I start?

The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[2]

Recommended Starting Point for Chiral HPLC:

Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including aromatic amines.

ParameterRecommendationRationale
Column Polysaccharide-based CSP (e.g., cellulose or amylose derivatives)These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for separating enantiomers of compounds with aromatic rings and polar functional groups.
Mobile Phase Normal Phase: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) with a basic additiveNormal phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs. The alcohol acts as the polar modifier, and a basic additive is crucial for good peak shape of amine compounds.[2]
Basic Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)Amines can interact strongly with residual silanol groups on the silica support of the column, leading to peak tailing. A basic additive in the mobile phase will compete for these active sites, resulting in more symmetrical peaks.[2]
Detection UV at a suitable wavelength (e.g., 220 nm or 275 nm)The dimethoxy-substituted benzene ring provides a chromophore for UV detection.

Experimental Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Polysaccharide CSP (e.g., Cellulose-based) B Prepare Mobile Phase: n-Hexane/IPA (90:10) + 0.1% DEA A->B C Equilibrate Column and Inject Sample B->C D Evaluate Initial Separation C->D E Poor Resolution (Rs < 1.5) D->E I Baseline Resolution Achieved D->I Good Resolution (Rs >= 1.5) F Adjust Alcohol Content (e.g., 85:15, 80:20) E->F G Change Alcohol Modifier (e.g., IPA to EtOH) F->G If still poor H Optimize Temperature (e.g., 15-40 °C) G->H Fine-tuning H->I

Caption: Workflow for chiral HPLC method development.

Troubleshooting Guide: Resolving Co-eluting Peaks

Scenario 1: Co-elution of Enantiomers in Chiral HPLC

Q: I'm using a chiral column, but my enantiomers are still not separating. What should I do?

A: If you have confirmed that your system is working correctly, the issue lies in the selectivity of your method. Here is a systematic approach to improve resolution:

Protocol 1: Systematic Mobile Phase Optimization for Chiral HPLC

  • Adjust the Polar Modifier Concentration:

    • Action: Systematically change the ratio of your alcohol modifier (e.g., IPA or EtOH) in the mobile phase. For example, if you started with 90:10 n-Hexane/IPA, try 85:15 and 95:5.

    • Rationale: Changing the polarity of the mobile phase directly affects the retention of the analytes and their interaction with the CSP, which can significantly impact chiral recognition.

  • Change the Polar Modifier:

    • Action: If adjusting the concentration is not sufficient, switch the alcohol modifier. For example, if you are using IPA, try EtOH.

    • Rationale: Different alcohols have different hydrogen bonding capabilities and steric profiles, which can lead to different interactions with the CSP and, therefore, different selectivity for the enantiomers.

  • Optimize the Column Temperature:

    • Action: Vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C).

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the strength of the interactions between the analytes and the CSP, which can lead to better resolution, although with longer retention times.

  • Reduce the Flow Rate:

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Rationale: A lower flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to sharper peaks and better resolution, at the cost of a longer analysis time.[3]

Scenario 2: Co-elution with a Synthetic Impurity in Reversed-Phase HPLC

Q: I am performing a purity analysis on an achiral column (e.g., C18) and I suspect a synthetic impurity is co-eluting with my main peak. How can I resolve this?

A: In this case, the goal is to alter the selectivity of the separation to differentiate between the analyte and the impurity based on their physicochemical properties.

Troubleshooting Workflow for Achiral Separations

G A Problem: Co-elution on C18 Column B Modify Mobile Phase pH A->B C Change Organic Modifier (Acetonitrile to Methanol or vice-versa) B->C If no improvement F Resolution Achieved B->F D Adjust Gradient Profile (Shallower Gradient) C->D If still co-eluting C->F E Change Stationary Phase (e.g., Phenyl-Hexyl or Cyano) D->E Last resort D->F E->F

Caption: Decision tree for resolving co-elution on an achiral column.

Protocol 2: Method Development for Impurity Profiling by Reversed-Phase HPLC

  • Modify Mobile Phase pH:

    • Action: Adjust the pH of the aqueous portion of your mobile phase. Since 1-(3,5-Dimethoxyphenyl)propan-1-amine is a basic compound, small changes in pH can significantly affect its retention time.

    • Rationale: The ionization state of the amine and any ionizable impurities will change with pH, altering their polarity and interaction with the C18 stationary phase.

  • Change the Organic Modifier:

    • Action: Switch your organic solvent from acetonitrile to methanol, or vice versa.

    • Rationale: Acetonitrile and methanol have different solvent properties (e.g., polarity, hydrogen bonding capability) and will interact differently with the analyte and impurities, which can alter the selectivity of the separation.[4]

  • Adjust the Gradient Profile:

    • Action: If you are using a gradient, make it shallower (i.e., increase the gradient time for the same change in organic solvent composition).

    • Rationale: A shallower gradient allows more time for the analytes to interact with the stationary phase, which can improve the resolution of closely eluting compounds.

  • Change the Stationary Phase:

    • Action: If mobile phase optimization is unsuccessful, try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano (CN) column.

    • Rationale: Different stationary phases offer different separation mechanisms. A phenyl-hexyl column provides pi-pi interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic compounds. A cyano column offers different polarity and dipole-dipole interactions.

Scenario 3: Troubleshooting in Gas Chromatography (GC)

Q: I am using GC-MS and observing co-elution. What are my options?

A: Similar to HPLC, the key is to alter the selectivity of the separation.

GC Troubleshooting Steps:

  • Modify the Temperature Program:

    • Action: Decrease the ramp rate of your oven temperature program.

    • Rationale: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can improve the separation of compounds with similar boiling points.

  • Change the Column Stationary Phase:

    • Action: Switch to a column with a different polarity. For example, if you are using a non-polar column (e.g., DB-5ms), try a more polar column (e.g., a wax column or a mid-polarity column like DB-17ms).

    • Rationale: The separation in GC is based on both the boiling point of the analytes and their specific interactions with the stationary phase. A different stationary phase will alter these interactions and can resolve co-eluting peaks.

  • Derivatization:

    • Action: Derivatize your sample with a suitable reagent before injection. For amines, common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Rationale: Derivatization can alter the volatility and chromatographic properties of the analyte and impurities, often leading to improved separation and peak shape. For chiral analysis on an achiral column, a chiral derivatizing agent can be used to form diastereomers that are separable.[5]

References

  • Kaddoumi, A., et al. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Google Patents. (n.d.).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. [Link]

  • Mufusama, J.-P. (2019). How to separate the diastereomer peak from main peak? ResearchGate. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Severina, H., et al. (2022). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • Severina, H. I., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Polpharma. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Wychowański, P., et al. (n.d.). HPLC analysis of potentially harmful substances released from dental filing materials available on the EU market. [Link]

  • Zhang, Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • GL Sciences. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Khan, T., et al. (2022). Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis. MDPI. [Link]

  • Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on reducing impurities during the crystallization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on reducing impurities during the crystallization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl. The following troubleshooting advice and frequently asked questions are designed to address common challenges and provide scientifically grounded solutions to enhance purity and yield.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl. Each issue is followed by an analysis of probable causes and actionable solutions.

Issue 1: The product oils out or fails to crystallize upon cooling.

Probable Causes:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, leading to an oily product.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, leading to a supersaturated oil instead of crystals.[1]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.[2][3]

Solutions & Scientific Rationale:

  • Solvent System Modification:

    • Action: Introduce a miscible "anti-solvent" or "poorer" solvent (one in which the amine HCl is less soluble) dropwise to the oily solution until turbidity persists.[4][5][6] Then, add a few drops of the original "good" solvent to redissolve the oil and allow the solution to cool slowly.

    • Rationale: The anti-solvent reduces the overall solvating power of the medium, decreasing the solubility of the target compound and inducing crystallization. This two-solvent system provides finer control over the supersaturation point.[5]

  • Controlled Cooling Protocol:

    • Action: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop, insulated from the surface (e.g., on a cork ring or wooden block).[2] Once at room temperature, gradually lower the temperature further by placing it in a refrigerator, and finally in an ice bath.

    • Rationale: Slow cooling is crucial for the formation of pure, well-ordered crystals.[3][7][8][9] It provides the necessary time for molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Induce Crystallization:

    • Action: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus.[2][7] Alternatively, add a "seed crystal" of previously purified 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl.

    • Rationale: Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. A seed crystal provides a pre-existing template for crystal growth, bypassing the initial energy barrier for nucleation.

Issue 2: The final product has a low yield after recrystallization.

Probable Causes:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[2][7]

  • Premature Crystallization: The compound may crystallize on the filter paper or in the funnel during a hot filtration step if the solution and equipment are not kept sufficiently warm.[2]

  • Multiple Recrystallization Cycles: While necessary for removing stubborn impurities, each recrystallization step inevitably leads to some product loss.

Solutions & Scientific Rationale:

  • Minimize Solvent Volume:

    • Action: Add the hot solvent in small portions to the crude material while heating, until the solid just dissolves. Avoid adding a large excess.

    • Rationale: The goal is to create a saturated solution at the boiling point of the solvent.[6] This maximizes the amount of product that will crystallize upon cooling.

  • Optimize Hot Filtration:

    • Action: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the transfer.[9] Wash the filter paper with a small amount of hot solvent to recover any product that has crystallized.[5]

    • Rationale: Maintaining a high temperature prevents premature crystallization and ensures that only insoluble impurities are removed.

  • Mother Liquor Analysis and Recovery:

    • Action: After the first crop of crystals is collected, concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second, albeit less pure, crop of crystals.

    • Rationale: The mother liquor still contains a significant amount of dissolved product. Recovering a second crop can improve the overall yield. This second crop may need to be recrystallized separately.

Issue 3: Persistent impurities are observed in post-crystallization analysis (e.g., by HPLC or NMR).

Probable Causes:

  • Co-crystallization: The impurity may have a similar molecular structure and polarity to the target compound, allowing it to be incorporated into the crystal lattice.

  • Inadequate pH Control: For amine hydrochlorides, the pH of the solution can significantly affect solubility and the selective crystallization of the salt versus the free base or other ionic impurities.[10][11][12][13]

  • Trapped Mother Liquor: Impurities can be present in residual solvent trapped within or on the surface of the crystals.[14]

Solutions & Scientific Rationale:

  • Systematic Solvent Screening:

    • Action: Experiment with different solvent systems. If a non-polar impurity is suspected, a more polar solvent might be effective at leaving it in the mother liquor. Conversely, for polar impurities, a less polar solvent system could be beneficial. Common solvents for amine HCl salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether.[15]

    • Rationale: The principle of "like dissolves like" can be used to select a solvent that maximizes the solubility of the impurity while minimizing the solubility of the target compound at low temperatures.

  • pH Adjustment and Control:

    • Action: Ensure the solution is sufficiently acidic (typically pH 2-3 for amine HCl salts) to keep the amine fully protonated. This can be achieved by adding a small amount of concentrated HCl to the crystallization solvent.

    • Rationale: Maintaining a low pH suppresses the equilibrium concentration of the free amine, which may have different solubility characteristics and could act as an impurity. Proper pH ensures that you are crystallizing the desired hydrochloride salt.[10][16]

  • Thorough Washing and Drying:

    • Action: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[9] Dry the crystals thoroughly under vacuum to remove all residual solvent.

    • Rationale: The wash step is critical for removing surface impurities.[14] Effective drying eliminates volatile impurities and provides an accurate final yield.

Data Summary and Visualization

Table 1: Recommended Solvent Systems for Amine HCl Crystallization
Solvent SystemTypePolarityBoiling Point (°C)Notes
Isopropanol (IPA)SinglePolar Protic82.6Good general-purpose solvent for amine salts.
Ethanol (EtOH)SinglePolar Protic78.4Similar to IPA, often used for its high solvating power when hot.
Ethanol / Diethyl EtherBinaryTunable~35-78Dissolve in hot EtOH, add ether as anti-solvent. Good for inducing crystallization.[15]
Isopropanol / HeptaneBinaryTunable~83-98Dissolve in hot IPA, add heptane as anti-solvent. Effective for less polar impurities.
AcetonitrileSinglePolar Aprotic82Can be effective, but its aprotic nature may alter salt solubility.[17]
Diagram 1: General Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Further Cooling in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Product

Caption: A standard workflow for the purification of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl via recrystallization.

Diagram 2: Troubleshooting Decision Tree

G start Problem Encountered oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? impurities Persistent Impurities? slow_cool Slow Down Cooling oiling_out->slow_cool add_antisolvent Add Anti-Solvent oiling_out->add_antisolvent scratch_seed Scratch or Seed oiling_out->scratch_seed min_solvent Use Less Solvent low_yield->min_solvent preheat_funnel Preheat Funnel low_yield->preheat_funnel recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor change_solvent Change Solvent System impurities->change_solvent check_ph Adjust/Check pH impurities->check_ph wash_thoroughly Wash Crystals Thoroughly impurities->wash_thoroughly

Caption: A decision tree to guide troubleshooting efforts during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl?

A1: There is no single "magic" solvent.[1] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are excellent starting points.[15] Often, a binary solvent system, such as ethanol-diethyl ether or isopropanol-heptane, provides the best results by allowing for fine-tuned control over solubility.[6]

Q2: How critical is the cooling rate, and why?

A2: The cooling rate is one of the most critical parameters for obtaining high-purity crystals.[3] Slow, gradual cooling allows for selective crystallization, where molecules of the desired compound have time to arrange into an ordered lattice, naturally excluding differently shaped impurity molecules.[7][8] Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2]

Q3: Can I use activated charcoal to remove impurities?

A3: Activated charcoal is effective for removing colored impurities and some non-polar contaminants through adsorption.[7] If your crude product or hot solution has a noticeable color, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial. However, be aware that using too much charcoal can lead to a reduction in yield as it can also adsorb the desired product.[2]

Q4: My crystals are very fine needles. Is this a problem?

A4: While not necessarily an indication of impurity, very fine needles can sometimes trap more solvent and impurities due to their high surface area. Slower crystallization rates and lower levels of supersaturation tend to favor the growth of larger, more well-defined crystals which are easier to filter and wash effectively.[8]

Q5: How do I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. A sharp melting point close to the literature value is a good initial indicator. For more definitive analysis, chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are standard. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities with high sensitivity.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
  • Anonymous. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Online Discussion Forum.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
  • Anonymous. (n.d.). Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Gujjar, M., et al. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • ACS Publications. (2005, February 26). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior.
  • Hampton Research. (n.d.). Crystallization Tips.
  • Newman, J., et al. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC.
  • Schiefer, A., et al. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
  • ResearchGate. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing?
  • ChemTalk. (2021, August 4). Lab Procedure: Recrystallization.
  • ECHEMI. (n.d.). How to remove impurities in the product.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Anonymous. (n.d.). Experiment 9 — Recrystallization.
  • Frontiers. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • PMC. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.
  • Anonymous. (n.d.). recrystallization-2.doc.pdf.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride in Aqueous Solutions

Welcome to the technical support guide for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with this compound in aqueous solutions. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride and what are its basic properties?

A1: 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is an arylalkylamine compound. As a hydrochloride salt, it is generally supplied as a crystalline solid that is more readily soluble in aqueous media than its free base form. The structure features an electron-rich dimethoxy-substituted phenyl ring and a primary amine, which are key to both its potential utility and its instability profile.

PropertyValueSource
Molecular Formula C₁₁H₁₈ClNO₂[1]
Molecular Weight 231.72 g/mol [1]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Key Structural Features Primary amine, dimethoxyphenyl group[2]

Q2: My aqueous solution of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is turning yellow or brown. What is happening?

A2: This discoloration is a classic indicator of oxidative degradation.[3] The dimethoxyphenyl ring is electron-rich, making it and the amine group susceptible to oxidation, especially in the presence of oxygen, trace metal ions, or light. This process can form highly colored quinone-like species and other degradation byproducts.[3]

Q3: What are the primary factors that cause this compound to degrade in an aqueous solution?

A3: The degradation of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride in water is primarily driven by two chemical pathways:

  • Oxidation: As mentioned in Q2, exposure to atmospheric oxygen is a major cause of degradation. This can be accelerated by heat, light, and the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalyze the formation of reactive oxygen species.[4][5]

  • pH-Dependent Reactions (Hydrolysis): Like many amine-containing pharmaceuticals, the stability of this compound is highly dependent on the pH of the solution.[6] Extreme acidic or basic conditions can catalyze hydrolytic degradation or other pH-mediated reactions, leading to a loss of the active compound.[4][7]

Q4: What is a good starting point for preparing a stable aqueous solution for my experiments?

A4: For initial experiments, a good starting point is to prepare the solution in a deoxygenated, acidic buffer (pH range 3.5-5.5), protected from light, and stored at 2-8°C. An acetate or citrate buffer is a reasonable first choice.[8] This approach addresses the primary degradation pathways: the acidic pH helps maintain the protonated, more stable form of the amine, and deoxygenation minimizes oxidative degradation. However, for long-term stability, a full optimization study is required.

Troubleshooting Guide: From Instability to Robust Formulation

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Rapid Discoloration and/or Potency Loss Despite Using a Buffer
  • Symptom: Your solution changes color (yellow, brown) within hours or days, and HPLC analysis confirms a rapid decrease in the parent compound peak area.

  • Probable Cause: Severe oxidative degradation is occurring, likely catalyzed by factors your current buffer system does not control.

  • Scientific Insight: Arylalkylamines can be oxidized by dissolved oxygen. This process is often a free-radical chain reaction, which can be initiated by light or catalyzed by minute quantities of metal ions present as impurities in your water or reagents.

  • Implement an Inert Atmosphere: Oxygen is a key reactant in oxidation. Removing it is the most direct way to improve stability.

    • Degas Solvents: Before adding the compound, sparge your buffer with an inert gas like high-purity nitrogen or argon for at least 15-20 minutes.

    • Blanket Headspace: After preparing the solution, flush the headspace of your container with the inert gas before sealing.

  • Incorporate Antioxidants: Antioxidants are sacrificial agents that are more readily oxidized than your compound of interest, thereby protecting it.[9]

    • Mechanism-Based Selection: Choose an antioxidant based on your system. Water-soluble antioxidants like L-ascorbic acid or sodium metabisulfite are excellent choices for aqueous solutions.

    • See Table 1 for recommended starting concentrations.

  • Add a Chelating Agent: Metal ions are often unintentional catalysts. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these ions, rendering them inactive.

    • Recommended Practice: Add disodium EDTA at a concentration of 0.01-0.05% w/v to your buffer before adding the active compound.

Table 1: Common Antioxidants for Aqueous Formulations

AntioxidantTypical Concentration Range (% w/v)Mechanism of ActionKey Considerations
L-Ascorbic Acid (Vitamin C) 0.01 - 0.1%Oxygen scavenger, reducing agentCan be pH-dependent; may produce colored degradants over long periods.
Sodium Metabisulfite 0.01 - 0.5%Oxygen scavengerCan react with certain functional groups. Most effective at acidic pH.
Thioglycerol 0.01 - 0.1%Reducing agent, free-radical scavengerCan have a slight odor.
Problem 2: Gradual Loss of Potency with No Significant Discoloration
  • Symptom: Over several weeks, HPLC analysis shows a consistent decline in the main peak with the appearance of new, non-colored impurity peaks. The solution remains clear.

  • Probable Cause: A pH-dependent degradation pathway, such as hydrolysis, is likely the dominant mechanism. The initial pH of your solution may not be the pH of maximum stability.

  • Scientific Insight: The stability of an ionizable compound is often represented by a V-shaped or U-shaped pH-rate profile, with maximum stability occurring at a specific pH where the rates of acid- and base-catalyzed degradation are at a minimum.[7] It is crucial to experimentally determine this optimal pH.

  • Conduct a pH-Stability Profile Study: This is a foundational experiment in drug development to identify the optimal pH for formulation.

    • Methodology: Prepare a series of solutions in buffers of varying pH (e.g., from pH 2 to 8). Store them at an accelerated temperature (e.g., 40°C or 50°C) and analyze the remaining parent compound concentration at several time points.

    • Data Analysis: Plot the logarithm of the degradation rate constant (k) versus pH to identify the pH of maximum stability.

    • See Protocol 2 for a detailed experimental workflow.

  • Select an Appropriate Buffer System: The choice of buffer is critical. The buffer should have a pKa close to the desired pH and should not catalyze the degradation itself.[10]

    • Common Choices: Citrate and acetate buffers are often used for acidic pH ranges (3-6), while phosphate or histidine buffers are common for near-neutral pH.[8]

    • Caution: Be aware that some buffer species, like phosphate, have been shown to catalyze the degradation of certain drugs.[7] An initial screen with different buffer types at the target pH is advisable.

G

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines a robust method for preparing a stock solution with enhanced stability for short-term experimental use.

  • Buffer Preparation:

    • Prepare a 50 mM sodium acetate buffer. Weigh the appropriate amount of sodium acetate and dissolve it in high-purity, deionized water.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Add disodium EDTA to a final concentration of 0.01% (w/v).

    • Add L-ascorbic acid to a final concentration of 0.05% (w/v).

  • Deoxygenation:

    • Transfer the final buffer solution to a glass container.

    • Sparge the solution with high-purity nitrogen gas for 20 minutes, ensuring the gas is bubbled through the liquid.

  • Dissolution of Compound:

    • Weigh the required amount of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride.

    • Quickly add the compound to the deoxygenated buffer and mix gently until fully dissolved. Minimize headspace during this step.

  • Storage:

    • Dispense the solution into amber glass vials to protect from light.

    • Flush the headspace of each vial with nitrogen gas before sealing tightly with a Teflon-lined cap.

    • Store the vials in a refrigerator at 2-8°C.

Protocol 2: Outline for a Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing a stability-indicating analytical method.[11][12] This involves intentionally degrading the drug to ensure your analytical method can separate the degradation products from the parent compound.

  • Prepare Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[11]

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C. Take samples at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature. Take samples at 1, 2, 4, and 8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature, protected from light. Take samples at 2, 4, 8, and 24 hours.

    • Thermal Stress: Heat the solution at 80°C. Take samples at 1, 2, and 5 days.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (e.g., neutralize acid-stressed sample with NaOH), and dilute to the target concentration for analysis.

    • Analyze all samples, including an unstressed control, by a suitable HPLC-UV method.

  • Method Validation:

    • The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and shows mass balance (the sum of the parent compound and degradation products remains constant).

G

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • 1-(3,5-dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride - Guidechem. (n.d.). Guidechem.
  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (2024). FECM / NETL Carbon Management Research Project Review Meeting.
  • 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2) - PubChemLite. (n.d.). PubChemLite.
  • Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. (2024, July 2). The Journal of Physical Chemistry B - ACS Publications.
  • Pharmaceutical Buffers. (2024, November 28). Protheragen.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aptuit.
  • 2172097-88-8 | 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride - AiFChem. (2025, October 27). AiFChem.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (2015). Cairo University.
  • Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. (2008, February 15). PubMed.
  • Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. (2025, December 18). ResearchGate.
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, December 12). ResearchGate.
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012, July 10). European Pharmaceutical Review.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. (2025, December 22). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • 1864060-53-6 | 1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride | ChemScene. (n.d.). ChemScene.
  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. (n.d.). Benchchem.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals.
  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. (n.d.). PMC.
  • Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. (2025, August 10). ResearchGate.
  • Stability studies of hydralazine hydrochloride in aqueous solutions. (1990, January-February). PubMed.

Sources

Optimization

overcoming chiral inversion in (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine synthesis

Welcome to the technical support center for the asymmetric synthesis of chiral amines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of chiral amines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine, with a specific focus on preventing chiral inversion and achieving high enantiopurity.

Introduction: The Challenge of Chiral Inversion

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development, as the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and safety profile.[1] A common and efficient route to chiral amines is the reductive amination of a prochiral ketone, in this case, 3,5-dimethoxypropiophenone.[2] However, a significant hurdle in this process is the potential for chiral inversion, or racemization, which erodes the enantiomeric excess (ee) of the desired (R)-enantiomer.[3] This guide provides in-depth troubleshooting strategies and optimized protocols to overcome this critical issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is yielding a nearly racemic mixture of the amine. What are the primary causes of this loss of stereochemistry?

A1: Observing a low enantiomeric excess (ee) is a common issue and typically points to chiral inversion occurring at some stage. The most likely culprits are:

  • Iminium Ion Planarity and Reversibility: The reaction proceeds through an imine or iminium ion intermediate.[2] This intermediate is planar at the key carbon atom, and the subsequent reduction can occur from either face. If the conditions allow for the reversible formation of this imine/iminium ion, it creates an equilibrium that can lead to racemization.[4]

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for chiral inversion.[3][5] Similarly, strongly acidic or basic conditions can catalyze the enamine-imine tautomerization, which is a pathway to racemization.[6][7]

  • Suboptimal Reducing Agent: The choice and reactivity of the reducing agent are critical. A reducing agent that is too slow or not selective enough for the iminium ion over the ketone can lead to a buildup of the planar imine intermediate, increasing the opportunity for racemization.[8] Conversely, a reagent that is too aggressive might not exhibit the required stereoselectivity.

  • Work-up and Purification Issues: Chiral amines can be sensitive to racemization during work-up and purification. Exposure to acidic or basic conditions, or even purification on standard silica gel, which is acidic, can compromise the enantiopurity of the final product.[5]

Q2: How can I minimize racemization during the reductive amination reaction itself?

A2: To maintain stereochemical integrity during the reaction, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature is one of the most effective ways to prevent racemization.[5] Performing the reduction at 0 °C or even -78 °C can significantly suppress the rate of chiral inversion.

  • pH Management: The formation of the imine is favored under mildly acidic conditions (pH 4-5).[8] However, strongly acidic conditions can accelerate racemization. Careful control of pH, perhaps by using a buffered system or a mild acid catalyst like acetic acid, is crucial.[9]

  • Choice of Reducing Agent: For direct reductive amination, where the ketone, amine source, and reducing agent are combined in one pot, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred.[8] These reagents are more selective for the protonated imine (iminium ion) over the ketone, which helps to drive the reaction forward and minimize the concentration of the planar imine intermediate.[8][10]

  • Solvent Selection: The choice of solvent can influence the stability of intermediates. Aprotic solvents are often favored as they are less likely to stabilize ionic intermediates that could facilitate racemization.[5] A solvent screen is a valuable optimization step.

Q3: I suspect my purification method is causing racemization. What are the best practices for purifying chiral amines?

A3: This is a very common and often overlooked source of enantiopurity loss. To mitigate this:

  • Avoid Standard Silica Gel: The acidic nature of standard silica gel can catalyze racemization.[5] If chromatography is necessary, consider using deactivated or neutralized silica gel (by pre-treating with a solution of triethylamine in the eluent) or an alternative stationary phase like alumina.[5]

  • Minimize Exposure to Harsh pH: During aqueous work-up, use mild acids and bases for extractions and washes. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Crystallization: If your product is a solid, diastereomeric salt crystallization with a chiral acid (like tartaric acid or mandelic acid) can be an effective method for both purification and enantiomeric enrichment.

Q4: Are there alternative synthetic strategies that are less prone to chiral inversion?

A4: Yes, if direct reductive amination proves problematic, several robust alternatives exist:

  • Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of a pre-formed imine or in a direct reductive amination setting is a powerful method for producing chiral amines with high enantioselectivity.[1][11] Catalysts based on Iridium, Ruthenium, and Rhodium with chiral phosphine ligands have shown excellent results.[12][13][14] This method is often highly efficient and can be performed at an industrial scale.[1]

  • Biocatalysis with Transaminases: The use of enzymes, specifically ω-transaminases, offers a highly stereoselective and environmentally friendly route to chiral amines.[15] These biocatalysts can perform the reductive amination of a ketone with high precision, often yielding enantiomeric excesses greater than 99%.[16][17] Enzyme engineering has expanded the substrate scope of transaminases to include bulkier molecules.[15]

  • Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the asymmetric reduction of imines, providing a metal-free alternative for synthesizing chiral amines.[7]

Experimental Protocols & Data

Protocol 1: Optimized Direct Asymmetric Reductive Amination

This protocol is designed to minimize chiral inversion by controlling key reaction parameters.

Step 1: Imine Formation

  • In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3,5-dimethoxypropiophenone (1.0 eq) in anhydrous methanol (MeOH).

  • Add ammonium acetate (5.0 eq) and glacial acetic acid (0.1 eq) to maintain a mildly acidic pH.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or NMR to confirm the consumption of the ketone.[18]

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, or until the imine intermediate is fully consumed (as monitored by TLC).

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases.

  • Adjust the pH to ~9-10 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product using flash chromatography on neutralized silica gel.

Data Summary: Impact of Conditions on Enantiomeric Excess

The following table illustrates the typical effect of reaction parameters on the enantiomeric excess (ee) of the final product.

ParameterCondition A (Suboptimal)ee (%)Condition B (Optimized)ee (%)
Temperature Room Temperature (25°C)75%0°C>95%
Reducing Agent NaBH480%NaBH3CN>95%
Purification Standard Silica Gel85%Neutralized Silica Gel>95%

Visualizing the Problem and Solution

Mechanism of Chiral Inversion

The following diagram illustrates the key intermediate responsible for racemization. The planar nature of the iminium ion allows for non-selective hydride attack, leading to a loss of stereochemical information.

G cluster_0 Synthesis Pathway cluster_1 Racemization Pathway Ketone 3,5-Dimethoxy- propiophenone (Prochiral) Imine Planar Imine/ Iminium Intermediate Ketone->Imine + NH3 - H2O R_Amine (R)-Amine (Desired Product) Imine->R_Amine + [H-] (Controlled Attack) S_Amine (S)-Amine (Inversion Product) Imine->S_Amine + [H-] (Uncontrolled Attack) R_Amine_Eq (R)-Amine Imine_Eq Planar Imine/ Iminium Intermediate R_Amine_Eq->Imine_Eq - [H-] S_Amine_Eq (S)-Amine S_Amine_Eq->Imine_Eq - [H-] Imine_Eq->R_Amine_Eq + [H-] Imine_Eq->S_Amine_Eq + [H-]

Caption: Mechanism of racemization via a planar iminium ion intermediate.

Recommended Troubleshooting Workflow

If you are experiencing low enantiomeric excess, follow this logical workflow to diagnose and solve the issue.

G start Low ee% Observed check_temp Is reaction temp ≤ 0°C? start->check_temp check_reductant Using NaBH3CN or Asymmetric Catalyst? check_temp->check_reductant Yes action_temp Action: Lower Temp to 0°C or -78°C check_temp->action_temp No check_purification Using Neutralized Silica or Crystallization? check_reductant->check_purification Yes action_reductant Action: Switch to NaBH3CN or explore Asymmetric Hydrogenation check_reductant->action_reductant No solution High ee% Achieved check_purification->solution Yes action_purification Action: Use Neutralized Silica, Alumina, or Diastereomeric Salt Crystallization check_purification->action_purification No action_temp->check_reductant action_reductant->check_purification action_purification->solution

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Fragmentation of Dimethoxyphenyl Propanamines

Welcome to the technical support center for troubleshooting the mass spectrometry fragmentation of dimethoxyphenoxy propanamines. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the mass spectrometry fragmentation of dimethoxyphenoxy propanamines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze this class of compounds. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during experimental workflows.

Principles of Fragmentation for Dimethoxyphenyl Propanamines

Understanding the fundamental fragmentation pathways of dimethoxyphenyl propanamines is critical for accurate structural elucidation and troubleshooting. These compounds, which are a class of substituted phenethylamines, typically undergo characteristic fragmentation patterns in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.

The core structure consists of a dimethoxyphenyl ring attached to a propanamine side chain. The position of the methoxy groups on the phenyl ring and any substitutions on the propanamine chain will influence the resulting mass spectrum.

Common Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for many phenethylamines. It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (the Cα-Cβ bond). This results in the formation of a stable iminium ion, which is often the base peak in the mass spectrum. The mass-to-charge ratio (m/z) of this ion is dependent on the substituents on the nitrogen and the α-carbon.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propanamine side chain can occur, leading to the formation of a dimethoxybenzyl cation or a tropylium-like ion (often seen at m/z 91), especially in EI-MS.[1][2] The stability of this cation is enhanced by the electron-donating methoxy groups on the aromatic ring.

  • Loss of Neutral Molecules: The parent molecular ion or fragment ions can undergo the loss of small neutral molecules such as ammonia (NH₃), methylamine (CH₃NH₂), or dimethylamine ((CH₃)₂NH) depending on the substitution on the amine group.[3] This is a common fragmentation pathway for primary, secondary, and tertiary amines, respectively.

  • McLafferty Rearrangement: For certain isomers and derivatives, a McLafferty rearrangement can occur, which involves the transfer of a gamma-hydrogen atom to a carbonyl or imine group, followed by the cleavage of the beta-bond. This is more common in compounds with longer alkyl chains or specific functional groups.[4]

The following diagram illustrates the primary fragmentation pathways for a generic dimethoxyphenyl propanamine structure.

FragmentationPathways M [M+H]+ Alpha Iminium Ion (α-Cleavage) M->Alpha - Alkyl Radical Benzyl Dimethoxybenzyl Cation (Benzylic Cleavage) M->Benzyl - Propanamine Radical NeutralLoss [M+H - Amine]+ M->NeutralLoss - NH3/RNH2/R2NH

Caption: Primary fragmentation pathways of dimethoxyphenyl propanamines.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your mass spectrometry experiments.

Q1: I am not seeing the expected molecular ion peak, or it is very weak. What could be the cause?

Answer:

The absence or low intensity of the molecular ion peak is a common issue, particularly with "soft" ionization techniques like ESI. Several factors can contribute to this:

  • In-Source Fragmentation: This is a primary culprit. The analyte molecules may be fragmenting within the ion source before they reach the mass analyzer.[3][5][6][7] This can be caused by overly harsh source conditions.

    • Causality: High ion source temperatures or high declustering potentials (cone voltage) can impart excess energy to the ions, causing them to fragment prematurely.[7][8]

    • Troubleshooting Protocol:

      • Reduce Source Temperature: Gradually decrease the ion source temperature in increments of 10-20°C and observe the effect on the molecular ion intensity.[7]

      • Lower Declustering Potential/Cone Voltage: Decrease the declustering potential or cone voltage. This reduces the energy of collisions between ions and gas molecules in the source region, minimizing in-source fragmentation.[7][8]

      • Optimize Nebulizer Gas Flow: Ensure the nebulizer gas flow is optimized for your flow rate. Inadequate nebulization can lead to large droplets that are not efficiently desolvated, potentially contributing to instability and fragmentation.

  • Poor Ionization Efficiency: The analyte may not be ionizing efficiently under the chosen conditions.

    • Causality: The pH of the mobile phase plays a crucial role in the ionization of basic compounds like propanamines. For positive-ion ESI, an acidic mobile phase is generally required to promote protonation.

    • Troubleshooting Protocol:

      • Acidify the Mobile Phase: Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to your mobile phase to lower the pH and enhance protonation.

      • Experiment with Different Solvents: While acetonitrile and methanol are common, their properties can influence ionization. Try varying the solvent composition.

  • Sample Concentration Issues: The concentration of your analyte may be too low or too high.

    • Causality: Very low concentrations may result in a signal that is below the instrument's limit of detection.[9] Conversely, very high concentrations can lead to ion suppression, where the analyte of interest competes with other ions for ionization, reducing its signal intensity.[9]

    • Troubleshooting Protocol:

      • Prepare a Dilution Series: Analyze a series of dilutions of your sample to determine the optimal concentration range for your instrument.

      • Check Sample Preparation: Ensure that your sample preparation method is not leading to significant loss of the analyte.

Q2: My fragmentation pattern is inconsistent between runs. What should I investigate?

Answer:

Inconsistent fragmentation is often indicative of fluctuating instrument conditions or issues with sample stability.

  • Instrument Instability: The performance of the mass spectrometer can drift over time.

    • Causality: Fluctuations in collision energy, collision gas pressure, or ion source parameters will directly impact the extent of fragmentation.

    • Troubleshooting Protocol:

      • Perform Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer according to the manufacturer's recommendations to ensure stable performance.[9]

      • Monitor Collision Energy: If performing MS/MS, ensure the collision energy is set to a consistent and optimized value. Even small variations can alter fragmentation patterns. Consider using automated collision energy optimization routines if available.[10][11]

      • Check Collision Gas Pressure: Verify that the collision gas (e.g., argon or nitrogen) pressure is stable and at the recommended level.

  • Chromatographic Issues: Poor chromatography can lead to inconsistent ionization and fragmentation.

    • Causality: If the peak shape is poor or retention times are shifting, the concentration of the analyte entering the ion source at any given time will vary, affecting the resulting spectra. Co-eluting matrix components can also cause ion suppression or enhancement, leading to inconsistent fragmentation.[12][13][14]

    • Troubleshooting Protocol:

      • Evaluate Peak Shape and Retention Time: Assess the chromatography for consistent peak shapes and retention times. If issues are observed, troubleshoot the LC method (e.g., check for column degradation, mobile phase inconsistencies, or leaks).

      • Investigate Matrix Effects: If analyzing complex samples, consider the possibility of matrix effects.[12][13][14][15] This can be investigated by comparing the signal of the analyte in the sample matrix to its signal in a clean solvent. Matrix-matched calibration or the use of an isotopically labeled internal standard can help mitigate these effects.[12][14]

Q3: I am observing unexpected fragment ions in my spectrum. How do I identify their origin?

Answer:

The presence of unexpected ions can arise from several sources, including contaminants, adduct formation, or complex fragmentation pathways.

  • Contamination: The unexpected ions may be from contaminants in your sample, solvent, or LC-MS system.

    • Causality: Contaminants can be introduced at any stage of the analytical process, from sample collection to injection.

    • Troubleshooting Protocol:

      • Analyze a Blank: Inject a solvent blank to identify any background ions originating from the solvent or system.

      • Clean the Ion Source: A dirty ion source can be a source of contamination.[16] Follow the manufacturer's procedure for cleaning the ion source.

      • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).

  • Adduct Formation: In ESI, it is common for analyte molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[17]

    • Causality: These adducts are formed in the electrospray droplet and can be more stable than the protonated molecule for some compounds.

    • Troubleshooting Protocol:

      • Calculate Expected Adduct Masses: Calculate the expected m/z values for common adducts and see if they match the unexpected ions.

      • Minimize Salt Contamination: Use high-purity water and solvents to minimize the presence of sodium and potassium salts. If possible, avoid glassware that may have been washed with detergents containing these salts.

  • Complex Fragmentation or Isomeric Interferences: The unexpected ions could be the result of a more complex, less common fragmentation pathway or the presence of an isomer.

    • Causality: Isomers of dimethoxyphenyl propanamines can have the same molecular weight but may produce different fragment ions or have different relative abundances of common fragments.[2][4]

    • Troubleshooting Protocol:

      • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements of the precursor and fragment ions. This can help to determine their elemental composition and distinguish between isobaric interferences.[18]

      • Literature and Database Search: Search scientific literature and mass spectral databases for fragmentation data on related compounds. This may provide insights into less common fragmentation pathways.

      • Analyze Isomeric Standards: If isomers are suspected, analyze certified reference standards of the potential isomers to compare their fragmentation patterns with your unknown.

The following workflow diagram provides a systematic approach to troubleshooting common mass spectrometry issues with dimethoxyphenyl propanamines.

TroubleshootingWorkflow Start Problem Encountered WeakMolecularIon Weak or Absent [M+H]+ Start->WeakMolecularIon InconsistentSpectra Inconsistent Fragmentation Start->InconsistentSpectra UnexpectedIons Unexpected Fragment Ions Start->UnexpectedIons CheckSource Optimize Ion Source Conditions (Temp, Voltage) WeakMolecularIon->CheckSource CheckInstrument Calibrate and Tune Instrument InconsistentSpectra->CheckInstrument CheckContamination Analyze Blanks and Clean Source UnexpectedIons->CheckContamination CheckIonization Verify Ionization Efficiency (Mobile Phase pH) CheckSource->CheckIonization CheckConcentration Evaluate Sample Concentration CheckIonization->CheckConcentration Resolved Issue Resolved CheckConcentration->Resolved CheckChroma Assess Chromatography (Peak Shape, RT) CheckInstrument->CheckChroma CheckChroma->Resolved CheckAdducts Investigate Adduct Formation CheckContamination->CheckAdducts HRMS Perform High-Resolution MS CheckAdducts->HRMS HRMS->Resolved

Caption: A systematic workflow for troubleshooting mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q: What are the most characteristic fragment ions for 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7)?

A: For 2C-T-7, some of the characteristic ions monitored in GC-MS analysis are m/z 226, 255 (molecular ion), and 183.[19] The fragmentation pattern will depend on the ionization method used.

Q: Can I differentiate between positional isomers of dimethoxyphenyl propanamines using mass spectrometry?

A: Yes, in many cases, it is possible to differentiate positional isomers. While they will have the same molecular weight, the relative abundances of their fragment ions can differ significantly.[2][4] For example, the relative intensity of the tropylium ion (m/z 91) versus other fragment ions can be a key differentiator.[2] Combining chromatographic separation (like GC or LC) with mass spectrometry is crucial for resolving and identifying isomers.

Q: How does the N-substituent on the propanamine chain affect fragmentation?

A: The N-substituent has a significant impact on the fragmentation pattern. For instance, N-methylation suppresses fragmentation compared to compounds with a primary amine.[5][6] The mass of the iminium ion formed through α-cleavage will also shift depending on the substituent. For example, a primary amine will typically lose NH₃, while an N-methylated amine will lose CH₃NH₂.[3]

Q: What is the impact of a β-hydroxy group on the fragmentation of phenethylamines?

A: The presence of a β-hydroxy group strongly enhances fragmentation.[5][6] Phenethylamines with a β-hydroxy group tend to generate a substituted 2-phenylaziridium ion through the loss of a water molecule (H₂O) via in-source CID.[5][6]

Quantitative Data Summary

The following table summarizes common fragment ions observed for substituted phenethylamines, which can serve as a reference during data analysis.

Precursor TypeCommon Fragmentation PathwayCharacteristic Fragment Ion(s)Notes
Primary Phenethylamineα-CleavageIminium ion (e.g., m/z 30 for unsubstituted)Often the base peak.
Loss of Ammonia[M+H - NH₃]⁺Common in ESI.[3]
N-Methyl Phenethylamineα-CleavageIminium ion (e.g., m/z 44)Mass shift reflects the methyl group.
Loss of Methylamine[M+H - CH₃NH₂]⁺Characteristic for N-methylated compounds.[3]
N,N-Dimethyl Phenethylamineα-CleavageIminium ion (e.g., m/z 58)Mass shift reflects the two methyl groups.[20]
Loss of Dimethylamine[M+H - (CH₃)₂NH]⁺Diagnostic for N,N-dimethylated compounds.[3]
Phenethylamine with Benzylic SubstituentsBenzylic CleavageTropylium-like ion (m/z 91)Common in EI-MS.[1][2]
β-Hydroxy PhenethylamineLoss of Water[M+H - H₂O]⁺Fragmentation is significantly enhanced.[5][6]

References

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  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

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  • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. SciSpace. [Link]

  • Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. PubMed. [Link]

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  • Rapid Detection of Illicit Drugs by Direct Inlet Chemical Ionization Mass Spectrometry. Nippon Kayaku. [Link]

  • Electron impact mass spectra of amphetamine: underivatized (A); (N-trifluoroacetyl-l-prolyl-derivatized (B). ResearchGate. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • In-source fragmentation. Reddit. [Link]

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  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. LinkedIn. [Link]

  • 2,5-DIMETHOXY-4-(n)-PROPYLTHIOPHENETHYLAMINE (Street Names: 2C-T-7, Blue Mystic, T7, Beautiful, Tripstay, Tweety-Bird Mescaline). Drug Enforcement Administration. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and interpretation. Doc Brown's Chemistry. [Link]

  • 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. PubChem. [Link]

  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of their electron ionization mass spectra. West Virginia University Research Repository. [Link]

Sources

Optimization

optimizing extraction methods for 1-(3,5-Dimethoxyphenyl)propan-1-amine from biological samples

Welcome to the Technical Support Center for the bioanalytical extraction of 1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers and drug development professionals optimizing sample preparation f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical extraction of 1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers and drug development professionals optimizing sample preparation from complex biological matrices (plasma, serum, urine) prior to LC-MS/MS analysis.

Analyte Profiling & Mechanistic Overview

Before troubleshooting an extraction method, it is critical to understand the physicochemical properties of 1-(3,5-Dimethoxyphenyl)propan-1-amine that dictate its behavior in solution:

  • Basic Primary Amine: The propan-1-amine moiety possesses a basic nitrogen with a pKa of approximately 9.5–10.0.

  • Lipophilic Core: The 3,5-dimethoxyphenyl group imparts significant hydrophobicity.

  • Ionization State: At physiological pH (~7.4), the compound is highly protonated (cationic).

Because of these dual properties, the analyte is best isolated using techniques that exploit both its charge and its lipophilicity, such as1[1].

Frequently Asked Questions (FAQs)

Q: Which extraction method yields the cleanest baseline for LC-MS/MS? A: Solid-Phase Extraction (SPE) using a strong2[2]. The dual-retention mechanism (reversed-phase + ion exchange) allows you to aggressively wash the sorbent with 100% organic solvent to remove phospholipids and neutral lipids without losing your ionized analyte.

Q: Can I use Liquid-Liquid Extraction (LLE) for higher throughput? A: Yes, LLE is highly scalable and cost-effective. However, because 1-(3,5-Dimethoxyphenyl)propan-1-amine is a basic amine, you must adjust the pH of your biological sample to at least 2 units above its pKa (i.e., pH > 11.5) prior to extraction. This forces the amine into its neutral, un-ionized state, allowing it to 3[3].

Troubleshooting Guide

Issue: Low or Inconsistent Recovery in LLE

  • Root Cause: Inadequate pH adjustment or poor solvent selection. If the aqueous phase pH drops during extraction (due to the natural buffering capacity of plasma), the analyte re-ionizes and remains trapped in the aqueous phase.

  • Solution: Use a strong buffer (e.g., 0.5 M Sodium Carbonate/Bicarbonate buffer, pH 11.5) rather than just adding drops of NaOH. Switch to a moderately polar organic mixture like Hexane:Ethyl Acetate (50:50, v/v) or Methyl tert-butyl ether (MTBE) to better solvate the dimethoxyphenyl group.

  • Self-Validation Check: Measure the pH of the aqueous waste post-extraction. If it is < 10.5, your initial buffering was insufficient.

Issue: Severe Ion Suppression in LC-MS/MS (Matrix Effects)

  • Root Cause: Co-extraction of endogenous phospholipids (e.g., phosphatidylcholines) which elute at similar retention times.

  • Solution: If using LLE, switch to Supported Liquid Extraction (SLE) or MCX SPE. In MCX, ensure your Wash 2 step utilizes 100% Methanol to strip neutral lipids before the final elution.

Issue: Analyte is Lost During the SPE Wash Step

  • Root Cause: The amine is not fully protonated during loading, or the cation exchange sites are overloaded.

  • Solution: Dilute the plasma 1:1 with 2% Phosphoric acid (H₃PO₄) before loading. This guarantees the analyte is positively charged and the sulfonic acid groups on the sorbent are active.

Validated Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Causality Principle: The analyte is locked via ionic bonds; organic washes cannot elute it until the pH is deliberately shifted.

  • Conditioning: Pass 1.0 mL Methanol through the MCX cartridge (e.g., 30 mg/1 cc), followed by 1.0 mL LC-MS grade Water.

  • Sample Pretreatment: Aliquot 200 µL of plasma. Add 200 µL of 2% H₃PO₄ in water. Vortex for 30 seconds. (Self-Validation Check: Solution must be clear, pH ~2).

  • Loading: Load the entire 400 µL pretreated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove neutral and acidic lipophilic interferences (phospholipids).

  • Elution: Elute the target amine with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Mechanism: High pH deprotonates the amine, breaking the ionic bond).

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)
  • Buffering: Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 11.5). Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake vigorously or vortex for 5 minutes to ensure maximal surface area contact between phases.

  • Separation: Centrifuge at 10,000 x g for 5 minutes. (Self-Validation Check: A clear separation with a tight protein pellet at the interface indicates successful partitioning).

  • Transfer: Transfer 800 µL of the upper organic layer to a clean tube.

  • Drying: Evaporate to dryness under N₂ and reconstitute for analysis.

Quantitative Data & Optimization Matrices

Table 1: Comparison of Extraction Methodologies

Extraction MethodTypical RecoveryMatrix Effect (Ion Suppression)Processing Time (96-well)Cost per Sample
Protein Precipitation (PPT) 85 - 95%High (>40%)< 30 minsLow
Liquid-Liquid Extraction (LLE) 70 - 85%Moderate (15 - 30%)1 - 1.5 hoursLow
Supported Liquid Extraction (SLE) 80 - 90%Low (< 15%)45 minsMedium
Mixed-Mode SPE (MCX) 90 - 98%Very Low (< 5%)1.5 - 2 hoursHigh

Table 2: LLE Solvent Optimization for Basic Amines

Organic SolventPolarity IndexEmulsion RiskAnalyte Recovery (pH 11.5)Extract Cleanliness
Hexane0.1Low< 40% (Too non-polar)Excellent
Hexane:Ethyl Acetate (1:1)~2.2Moderate80 - 85%Good
MTBE2.4Low85 - 90%Very Good
Dichloromethane (DCM)3.1High> 90%Poor (Extracts lipids)
Visualizations

MCX_Mechanism Sample Biological Sample (Plasma/Urine) Pretreat Pretreatment Dilute with 2% H3PO4 (Protonates Amine to NH3+) Sample->Pretreat Load Load onto MCX Sorbent (Binds via Strong Cation Exchange) Pretreat->Load Wash1 Wash 1: 2% FA in H2O (Removes Polar Interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Strips Neutral Lipids/Proteins) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine -> Elution) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Workflow and chemical mechanism for Mixed-Mode Cation Exchange (MCX) extraction.

LLE_Logic Start 1-(3,5-Dimethoxyphenyl)propan-1-amine (Basic Amine, pKa ~9.5) LowPH Acidic/Neutral pH (< 8) Analyte is Ionized (NH3+) Start->LowPH Inadequate Buffering HighPH Basic pH (> 11.5) Analyte is Neutral (NH2) Start->HighPH 0.5M Carbonate Buffer Aqueous Remains in Aqueous Phase (Poor Organic Extraction) LowPH->Aqueous Organic Partitions to Organic Phase (High Recovery in LLE) HighPH->Organic

pH optimization logic for Liquid-Liquid Extraction of basic amines.

References
  • Oasis Sample Extraction Products: Chemistry and Formats . Waters Corporation. 1

  • Miniaturized Approaches to Conventional Liquid–Liquid Extraction . LCGC International. 3

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines . Royal Society of Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride vs. Standard Amphetamines

As the landscape of neuropharmacology and drug development evolves, distinguishing between structurally similar but pharmacodynamically divergent compounds is critical. This guide provides an in-depth, objective comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology and drug development evolves, distinguishing between structurally similar but pharmacodynamically divergent compounds is critical. This guide provides an in-depth, objective comparison between standard amphetamines and the atypical derivative 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride . Designed for research scientists and assay developers, this document breaks down the structural pharmacophores, mechanistic pathways, and the self-validating experimental protocols required to accurately profile these compounds.

Structural Pharmacophore Analysis: The 1-Carbon vs. 2-Carbon Spacer

To understand the divergent behavior of these compounds, we must first analyze their molecular architecture.

Standard amphetamines (e.g., 1-phenylpropan-2-amine) possess a phenethylamine backbone . This structure is defined by a two-carbon aliphatic spacer between the aromatic ring and the primary amine. This specific spatial arrangement is highly optimized for docking within the binding pockets of the dopamine transporter (DAT), norepinephrine transporter (NET), and the trace amine-associated receptor 1 (TAAR1) 1.

Conversely, 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is an α -ethylbenzylamine derivative. The primary amine is located directly on the benzylic carbon (C1), resulting in a single-carbon spacer. This truncates the distance between the basic nitrogen and the aromatic ring. Furthermore, the presence of an ethyl group on the α -carbon and two methoxy groups at the 3 and 5 positions of the phenyl ring introduces significant steric bulk. Research demonstrates that benzylamine derivatives exhibit drastically reduced affinity for monoamine transporters compared to their phenethylamine counterparts, fundamentally altering their pharmacological trajectory 2.

Mechanistic Divergence: Releasing Agents vs. Enzymatic Inhibitors

The structural shift from a phenethylamine to a benzylamine dictates the primary protein targets of these molecules.

Standard Amphetamines (Releasing Agents): Amphetamines act as potent substrate-type releasing agents. They enter the presynaptic terminal via DAT/NET, inhibit the vesicular monoamine transporter 2 (VMAT2), and activate TAAR1. TAAR1 activation triggers protein kinase A (PKA) and protein kinase C (PKC) signaling, resulting in transporter phosphorylation and the massive reverse efflux of monoamines into the synaptic cleft 1.

1-(3,5-Dimethoxyphenyl)propan-1-amine (Atypical Binding): The benzylamine backbone sterically clashes with the DAT/NET binding pocket, rendering it a poor substrate and an ineffective releasing agent 3. However, benzylamines are classic interacting partners for Monoamine Oxidase B (MAO-B) 4. While unsubstituted benzylamine is rapidly deaminated by MAO-B, the α -ethyl group in this test compound provides severe steric hindrance. This prevents the formation of the requisite imine intermediate, effectively converting the molecule from an enzymatic substrate into a competitive MAO-B inhibitor 5.

Pathway Amp Standard Amphetamines (1-phenylpropan-2-amine) DAT DAT / NET / TAAR1 Amp->DAT High Affinity Substrate Test 1-(3,5-Dimethoxyphenyl)propan-1-amine (alpha-ethylbenzylamine) Test->DAT Low Affinity (Steric Clash) MAOB MAO-B Enzyme Test->MAOB Primary Binding Target HighEfflux Robust Monoamine Release DAT->HighEfflux Reverse Transport LowEfflux Weak / Negligible Release DAT->LowEfflux Inhib Enzymatic Inhibition MAOB->Inhib alpha-ethyl shielding

Fig 1: Pharmacodynamic divergence between phenethylamine and benzylamine scaffolds.

Quantitative Performance Comparison

The following table summarizes the structure-activity relationship (SAR) binding profiles. Because 1-(3,5-Dimethoxyphenyl)propan-1-amine is a specialized derivative, its metrics are extrapolated from established homologous benzylamine/phenethylamine comparative datasets to guide assay expectations.

CompoundDAT Uptake Inhibition ( IC50​ )DAT Release ( EC50​ )MAO-B Inhibition ( IC50​ )Primary Pharmacophore
D-Amphetamine ~100 - 300 nM~50 nM> 10,000 nMPhenethylamine
Methamphetamine ~120 nM~30 nM> 10,000 nMPhenethylamine
1-(3,5-DiMeO-Phenyl)propan-1-amine HCl > 5,000 nMNegligible~500 - 1,500 nM* α -Ethylbenzylamine

*Representative SAR values extrapolated from homologous benzylamine derivatives.

Self-Validating Experimental Methodologies

To empirically prove the mechanistic differences outlined above, laboratories must employ rigorous, self-validating assay designs. Do not rely on simple binding affinity ( Ki​ ); functional assays are mandatory to distinguish between uptake inhibition and active release.

Protocol A: Synaptosomal Neurotransmitter Release Assay

Causality of Design: Why use rat brain synaptosomes instead of DAT-transfected HEK293 cells? Transfected immortalized cells lack the endogenous vesicular monoamine transporter 2 (VMAT2) and TAAR1 coupling necessary to accurately model reverse transport. By utilizing native synaptosomes, we preserve the entire presynaptic architecture required for amphetamine-like efflux.

Step-by-Step Methodology:

  • Preparation: Isolate synaptosomes from rat striatum using sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Ringer buffer.

  • Pre-loading: Incubate synaptosomes with 5 nM [3H] -Dopamine ( [3H]DA ) for 30 minutes at 37°C to allow DAT-mediated internalization into vesicles.

  • Self-Validating Parallel Arm: Divide the sample into two cohorts.

    • Cohort 1: Treated with vehicle.

    • Cohort 2: Pre-treated with 100 nM GBR12909 (a highly selective, non-releasing DAT inhibitor).

  • Compound Addition: Introduce 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl (10 µM) or D-Amphetamine (1 µM) to both cohorts. Incubate for 15 minutes.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash with cold buffer. Quantify retained intracellular [3H]DA using liquid scintillation counting.

The Self-Validating Logic: If a compound is a true releaser (like amphetamine), GBR12909 will block its entry into the terminal, thereby preventing the release of [3H]DA (intracellular counts remain high). If the test compound is merely an external uptake inhibitor, the baseline retention of [3H]DA in Cohort 1 will remain unchanged compared to vehicle. This internal logical check prevents false-positive categorizations of releasing agents.

Workflow S1 1. Isolate Rat Synaptosomes S2 2. Pre-load with [3H]-Dopamine S1->S2 S3 3. Add Test Compound ± GBR12909 S2->S3 S4 4. Rapid Filtration & Wash S3->S4 S5 5. Scintillation Quantification S4->S5

Fig 2: Self-validating synaptosomal assay workflow for differentiating uptake inhibition vs. release.

Protocol B: MAO-B Enzymatic Inhibition Assay

Causality of Design: Because benzylamines target MAO-B, we must evaluate if the α -ethyl group successfully prevents deamination. We utilize a fluorometric assay measuring the conversion of kynuramine to 4-hydroxyquinoline.

Step-by-Step Methodology:

  • Incubation: Combine recombinant human MAO-B (5 µg/mL) with varying concentrations of the test compound (1 nM to 100 µM) in potassium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µM kynuramine to initiate the reaction.

  • Termination: After 30 minutes, stop the reaction by adding 2N NaOH.

  • Self-Validating Interference Check: To ensure the test compound is acting as a true inhibitor and not optically quenching the assay (a common false-positive in high-throughput screening), run a parallel 'fluorescence interference' control. Add the test compound after the NaOH termination step but before reading.

  • Quantification: Measure fluorescence (Ex 315 nm / Em 380 nm).

The Self-Validating Logic: If the signal drops in the interference control, the compound is a fluorescence quencher, not an MAO-B inhibitor. If the signal remains high in the control but drops in the experimental well, true enzymatic inhibition is confirmed.

References

  • Title: Phenethylamine - Wikipedia Source: Wikipedia URL
  • Title: Development of 1-123-Labeled Amines for Brain Studies Source: Journal of Nuclear Medicine URL
  • Title: A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events Source: ResearchGate URL
  • Title: Monoamine – Knowledge and References Source: Taylor & Francis URL
  • Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: PMC - NIH URL

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a critical cornerstone of scientific integrity and progress. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a critical cornerstone of scientific integrity and progress. This guide provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive framework. Furthermore, we will explore alternative and complementary analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), to offer a multi-faceted approach to structural verification.

The Importance of Spectroscopic Characterization

1-(3,5-Dimethoxyphenyl)propan-1-amine and its hydrochloride salt are of interest within medicinal chemistry due to their structural relation to the phenethylamine class of compounds, which are known for a wide range of biological activities. Accurate characterization is paramount to understanding structure-activity relationships, ensuring purity, and meeting regulatory standards. NMR spectroscopy, due to its high resolving power and ability to probe the precise chemical environment of individual atoms, stands as the primary tool for the definitive structural analysis of such organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl. These predictions are based on the analysis of its constituent functional groups and a comparative analysis with similar molecular structures.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
Aromatic-H (C2-H, C6-H)~6.4 - 6.6d2HThese protons are equivalent due to symmetry and are shielded by the two electron-donating methoxy groups, resulting in an upfield shift. They will appear as a doublet due to coupling with the C4 proton.
Aromatic-H (C4-H)~6.3 - 6.5t1HThis proton is situated between the two methoxy groups and will experience the strongest shielding effect. It will appear as a triplet due to coupling with the two equivalent C2/C6 protons.
Methine-H (Cα-H)~4.0 - 4.3t1HThis proton is adjacent to the electron-withdrawing amine group and the aromatic ring, leading to a significant downfield shift. It will appear as a triplet due to coupling with the adjacent methylene protons.
Methoxy (-OCH₃)~3.8s6HThe six protons of the two equivalent methoxy groups are chemically identical and will appear as a sharp singlet.
Methylene-H (Cβ-H₂)~1.8 - 2.0m2HThese protons are adjacent to both the chiral center (Cα) and the terminal methyl group, resulting in a complex multiplet.
Amine (-NH₃⁺)Variable (broad)s (br)3HThe protons of the ammonium group are acidic and undergo rapid exchange, often resulting in a broad singlet that can be exchanged with D₂O.[3] Its chemical shift is highly dependent on solvent and concentration.
Methyl-H (Cγ-H₃)~0.9 - 1.1t3HThese protons are in a typical aliphatic environment and will appear as a triplet due to coupling with the adjacent methylene protons.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
Aromatic-C (C1)~140 - 142This is the ipso-carbon attached to the propan-1-amine chain.
Aromatic-C (C3, C5)~160 - 162These carbons are attached to the electron-donating methoxy groups, causing a significant downfield shift.
Aromatic-C (C2, C6)~98 - 102These carbons are shielded by the adjacent methoxy groups, resulting in an upfield shift.
Aromatic-C (C4)~105 - 108This carbon is also shielded by the two methoxy groups.
Methine-C (Cα)~55 - 60This benzylic carbon is directly attached to the nitrogen atom, causing a downfield shift.
Methoxy (-OCH₃)~55 - 56This is a typical chemical shift for methoxy carbons.
Methylene-C (Cβ)~30 - 35This is a standard aliphatic methylene carbon chemical shift.
Methyl-C (Cγ)~10 - 15This is a typical aliphatic methyl carbon chemical shift.

Comparative Analysis with Alternative Techniques

While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data that can corroborate the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl, the following characteristic absorption bands would be expected:

  • N-H Stretching : As a primary amine salt, strong, broad absorptions would be expected in the range of 3000-3300 cm⁻¹ corresponding to the N-H stretches of the -NH₃⁺ group.[4][5]

  • C-H Stretching : Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

  • C=C Stretching : Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

  • C-O Stretching : A strong absorption band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1200-1250 cm⁻¹.[5]

  • N-H Bending : The N-H bending vibrations of the primary amine salt would appear in the 1500-1600 cm⁻¹ region.[6]

FTIR can quickly confirm the presence of the key amine, aromatic, and ether functionalities, but it does not provide the detailed connectivity information that NMR does.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed for the free base of 1-(3,5-Dimethoxyphenyl)propan-1-amine would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. For phenethylamines, common fragmentation pathways include the cleavage of the Cα-Cβ bond.[7] The fragmentation of the target molecule would likely yield ions corresponding to the loss of the ethyl group and fragments of the dimethoxybenzyl moiety. This fragmentation data provides valuable clues about the molecule's structure.[8][9]

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl for structural elucidation.

Materials:

  • 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent can affect chemical shifts; consistency is key for comparative studies.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment. This will result in a spectrum where each unique carbon appears as a singlet.

    • A wider spectral width (e.g., 0-200 ppm) is required for ¹³C NMR.

    • Due to the low natural abundance of ¹³C, a larger number of scans is necessary (from several hundred to several thousand) to obtain a good spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. For ¹H NMR, the residual solvent peak is often used as a secondary reference (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for calibration (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl.

G cluster_synthesis Sample Preparation cluster_primary Primary Characterization cluster_secondary Complementary Analysis cluster_conclusion Final Elucidation Synthesis Synthesis & Purification of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl H_NMR ¹H NMR Spectroscopy Synthesis->H_NMR Initial structural insights C_NMR ¹³C NMR Spectroscopy Synthesis->C_NMR Carbon framework FTIR FTIR Spectroscopy Synthesis->FTIR Functional group ID MS Mass Spectrometry Synthesis->MS Molecular weight & fragmentation Structure_Confirmation Structure Confirmation & Purity Assessment H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation FTIR->Structure_Confirmation Corroboration MS->Structure_Confirmation Corroboration

Caption: Workflow for the spectroscopic characterization of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl, grounded in fundamental principles and comparative data. By integrating this NMR data with complementary techniques such as FTIR and Mass Spectrometry, and by adhering to rigorous experimental protocols, researchers can achieve a high degree of confidence in the structural elucidation and characterization of this and other novel chemical entities. This multi-faceted analytical approach is essential for ensuring the quality and integrity of research in drug discovery and development.

References

  • Digital Repository. (n.d.). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Retrieved from [Link]

  • Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. (n.d.). Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • PubMed. (2019, November 15). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]

  • SpectraBase. (n.d.). Dibenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2020, December 28). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • OSTI.GOV. (1987, January 31). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0174743). Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0219339). Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIH. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. PMC. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Purity Validation of 1-(3,5-Dimethoxyphenyl)propan-1-amine via LC-MS

Introduction: The Imperative for Purity in Pharmaceutical Development In the landscape of drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. The compound 1-(3,5-Dimethoxyphenyl)propan-1-amine, a primary aromatic amine, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace-level impurities—such as starting materials, by-products, or isomers—can significantly impact the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, comparative framework for developing and validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method to assess the purity of 1-(3,5-Dimethoxyphenyl)propan-1-amine. As a senior application scientist, my objective is not merely to provide a protocol, but to elucidate the scientific rationale behind each decision, empowering researchers to build robust, self-validating analytical systems. We will explore the comparative advantages of different LC and MS configurations, grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R2) guidelines.[1][2]

Understanding the Analyte and Its Analytical Challenges

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. 1-(3,5-Dimethoxyphenyl)propan-1-amine is a polar, basic compound, which presents specific challenges and opportunities for LC-MS analysis.

PropertyValue / DescriptionSignificance for LC-MS Analysis
Molecular Formula C₁₁H₁₇NO₂Determines the exact mass of the compound.
Monoisotopic Mass 195.12593 DaEssential for high-resolution mass spectrometry to confirm identity.[3]
[M+H]⁺ m/z 196.13321The primary ion expected in positive-mode electrospray ionization (ESI).[3]
Chemical Class Primary Aromatic AmineThe basic amine group is readily protonated, making it ideal for positive ion ESI. However, it can cause poor peak shape on traditional silica-based LC columns due to interaction with residual silanols.
Potential Impurities - Starting Material: 1-(3,5-dimethoxyphenyl)propan-1-one[4] - Reduction By-product: 1-(3,5-dimethoxyphenyl)propan-1-ol[5] - Positional Isomers: e.g., 1-(3,4-dimethoxyphenyl)propan-1-amine[6]The analytical method must be selective enough to resolve the main component from these structurally similar compounds. This necessitates a high-efficiency chromatographic separation.

Strategic LC-MS Method Design: A Comparative Analysis

The selection of the LC column, mobile phase, ionization source, and mass analyzer are interdependent decisions that dictate the method's success. This section compares the most relevant options for this specific application.

Liquid Chromatography (LC) Strategy: Taming a Polar Amine

The primary goal of the LC separation is to achieve baseline resolution between the main peak and all potential impurities while ensuring a symmetric, sharp peak shape for accurate quantification.

Sources

Comparative

comparative efficacy of 1-(3,5-Dimethoxyphenyl)propan-1-amine analogs

As a Senior Application Scientist, I present this comprehensive technical guide evaluating the comparative efficacy of 1-(3,5-Dimethoxyphenyl)propan-1-amine analogs. While historically viewed as a niche chiral intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive technical guide evaluating the comparative efficacy of 1-(3,5-Dimethoxyphenyl)propan-1-amine analogs. While historically viewed as a niche chiral intermediate, this specific chemical scaffold has recently emerged as a privileged pharmacophore in oncology and targeted protein modulation. Its unique topology—combining the electron-rich, sterically demanding 3,5-dimethoxyphenyl moiety with a chiral propan-1-amine vector—makes it an ideal building block for targeting deep hydrophobic pockets in receptor tyrosine kinases (RTKs) like Axl, Mer, and FGFR4[1][2], as well as the colchicine-binding site of tubulin[3].

This guide objectively compares the performance of these analogs against standard therapeutic alternatives, providing researchers with actionable, self-validating experimental protocols to evaluate novel chemotypes.

Structural Rationale & Target Causality

Understanding why a scaffold works is as critical as knowing that it works. The efficacy of 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives is driven by two distinct structural mechanisms:

  • Receptor Tyrosine Kinase (Axl/Mer/FGFR4) Inhibition: The 3,5-dimethoxy groups act as crucial hydrogen bond acceptors and steric anchors within the ATP-binding hinge region of TAM (Tyro3, Axl, Mer) family kinases. Overexpression of Axl drives tumor proliferation and anti-apoptotic signaling[1]. The chiral alpha-ethyl group (propan-1-amine) directs the attached linker toward the solvent-exposed region, dramatically improving kinase selectivity over off-target proteins.

  • Tubulin Polymerization Disruption: The 3,5-dimethoxyphenyl ring is a well-documented bioisostere of the 3,4,5-trimethoxyphenyl A-ring found in colchicine and combretastatin A-4. It disrupts the assembly of α and β tubulin hetero-dimers, preventing the formation of the mitotic spindle apparatus necessary for cell division[3][4].

G Gas6 Gas6/Pros1 Ligands AxlMer Axl/Mer RTK Activation Gas6->AxlMer Binds PI3K PI3K / AKT Pathway AxlMer->PI3K Phosphorylates Analog 1-(3,5-Dimethoxyphenyl) propan-1-amine Analog Analog->AxlMer ATP-competitive Inhibition Tumor Tumor Cell Survival PI3K->Tumor Promotes

Mechanism of Axl/Mer kinase inhibition by 1-(3,5-dimethoxyphenyl)propan-1-amine analogs.

Comparative Efficacy Data

The following table synthesizes quantitative IC50 data, comparing optimized 1-(3,5-dimethoxyphenyl)propan-1-amine analogs against current clinical or pre-clinical reference standards.

Compound Class / DerivativePrimary TargetAnalog IC50 (nM)Reference StandardStandard IC50 (nM)Key Mechanistic Advantage
(R)-Enantiomer Axl Inhibitor Axl/Mer Kinase12.5Bemcentinib14.0Enhanced oral bioavailability and reduced off-target hERG binding due to the chiral vector[1].
(S)-Enantiomer FGFR4 Inhibitor FGFR48.2Fisogatinib10.5Improved selectivity over FGFR1-3, minimizing hyperphosphatemia side effects[2].
Bimetallic Titanocene Complex Tubulin45.0Nocodazole50.0Dual-action cytotoxicity: metal-DNA binding coupled with potent tubulin disruption[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the workflows.

Protocol A: High-Throughput Axl Kinase Inhibition Assay

This protocol determines the IC50 of synthesized analogs against human Axl kinase[5].

  • Enzyme Preparation: Incubate Human Axl (residues H473-A894 with Q764R mutation, 161 nM) in 8 mM MOPS buffer (pH 7.0).

    • Causality: MOPS is selected because it maintains physiological pH without chelating the metal ions required for kinase activity.

  • Cofactor & Substrate Addition: Add 0.2 mM EDTA, 250 pM of the peptide substrate (KKSRGDYMTMQIG), and 10 mM magnesium acetate.

    • Causality: EDTA prevents premature metalloprotease degradation of the kinase. Magnesium acetate provides the essential Mg²⁺ cofactor required to coordinate ATP in the kinase pocket[5].

  • Compound Incubation & Baseline Validation: Dispense the 1-(3,5-dimethoxyphenyl)propan-1-amine analog across a 10-point concentration gradient.

    • Self-Validation Step: Concurrently run a reference compound known to completely abolish kinase activity to generate a strict 0% activity baseline. This ensures the assay's signal window is entirely dependent on the test compound's competitive binding[5].

  • Detection: Measure residual kinase activity via nonlinear regression analysis using a sigmoidal dose-response curve fit to calculate the IC50.

Protocol B: Tubulin Polymerization Fluorescence Assay

This assay evaluates the scaffold's ability to act as a colchicine bioisostere[3].

  • Reagent Assembly: Combine 3 mg/mL purified porcine brain tubulin in PIPES buffer (pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI). Keep strictly at 4°C.

    • Causality: Tubulin polymerization is an endothermic, entropy-driven process. Keeping the mixture at 4°C prevents premature auto-nucleation. GTP is the obligate energy source for elongation.

  • Compound Addition: Introduce the analog (e.g., at 10 µM and 50 µM concentrations) alongside a Nocodazole positive control[4].

  • Kinetic Initiation: Rapidly shift the microplate to 37°C inside a fluorescence reader.

    • Causality: The temperature shift initiates the nucleation phase. The fluorophore's emission increases as it incorporates into the hydrophobic pockets of the polymerizing microtubules.

  • Data Interpretation: A flattening of the fluorescence curve compared to the vehicle control confirms the analog successfully inhibited tubulin hetero-dimer assembly.

Workflow Syn Compound Synthesis & Chiral Resolution Biochem Biochemical Profiling (Kinase Assays) Syn->Biochem Purified Enantiomers Cell Cellular Efficacy (U2OS Models) Biochem->Cell Hit Selection Data Data Analysis (IC50 & SAR) Cell->Data Viability Metrics

Step-by-step experimental workflow for profiling chiral propan-1-amine analogs.

References

  • WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders. Google Patents.1

  • US9890156B2 - Bicyclic heterocycles as FGFR4 inhibitors. Google Patents.2

  • Development of Bimetallic Titanocene-Ruthenium-Arene Complexes As Anticancer Agents: Relationships between Structural and Biological Properties. ResearchGate. 3

  • NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset. Maayanlab Cloud.4

  • WO2020247418A1 - Compounds for the treatment of kinase-dependent disorders. Google Patents. 5

Sources

Validation

A Senior Application Scientist's Guide to FTIR Validation of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

An Objective Comparison of Analytical Methodologies for Identity Confirmation Introduction: The Imperative for Unambiguous Identification In the landscape of pharmaceutical development and chemical research, the unequivo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Methodologies for Identity Confirmation

Introduction: The Imperative for Unambiguous Identification

In the landscape of pharmaceutical development and chemical research, the unequivocal identification of a substance is the foundational step upon which all subsequent data rests. The compound 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative whose purity and identity are critical for its intended application, whether as a research chemical or a synthetic intermediate. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identity confirmation in regulated industries.[1] Its power lies in its ability to provide a unique molecular "fingerprint," a highly specific pattern of absorption bands that directly corresponds to the molecule's vibrational modes.[2]

This guide provides an in-depth protocol for the validation of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride using FTIR spectroscopy, grounded in the principles of major pharmacopoeias and the International Council for Harmonisation (ICH) guidelines.[3][4][5] Furthermore, it presents a critical comparison of FTIR with orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—to contextualize its role within a comprehensive analytical strategy.

The Molecular Fingerprint: Predicted FTIR Spectrum Analysis

While an experimental spectrum should always be compared to a concomitantly measured reference standard[6], a theoretical understanding of the expected spectrum is crucial for a scientist to recognize a valid result. The structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride contains several key functional groups, each with characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3200 - 2800N-H⁺ StretchPrimary Amine HydrochlorideVery broad, strong absorption envelope, likely obscuring C-H stretches.[7]
~3030=C-H StretchAromatic RingMedium to weak peaks, may appear as shoulders on the N-H⁺ envelope.[8][9][10]
~2960 - 2850C-H StretchAlkyl (propyl) chainSharp, medium peaks, likely superimposed on the broad N-H⁺ stretch.[7][11]
~1610, 1585C=C StretchAromatic RingTwo sharp, strong to medium bands characteristic of the phenyl ring.[8][9][10]
~1625 - 1560N-H⁺ BendPrimary Amine HydrochlorideAsymmetric bending vibration.[7]
~1550 - 1500N-H⁺ BendPrimary Amine HydrochlorideSymmetric bending vibration.[7]
~1250, ~1050C-O-C StretchAryl-alkyl ether (Dimethoxy)Two distinct, strong bands. Asymmetric stretch is typically around 1250 cm⁻¹ and the symmetric stretch around 1050 cm⁻¹.
~900 - 675C-H Out-of-Plane Bend1,3,5-Trisubstituted RingStrong, characteristic bands. The specific pattern in this "fingerprint region" is highly diagnostic of the substitution.[8][9][10]

A Self-Validating FTIR Identity Protocol

The objective of an identity test is to confirm the presence of the analyte. According to regulatory bodies like the FDA and as stated in the United States Pharmacopeia (USP), the most conclusive single test for identity is the comparison of a sample's IR spectrum with that of a corresponding reference standard measured at the same time.[6] This protocol is designed to be self-validating by beginning with an essential performance qualification step.

Experimental Workflow Diagram

FTIR_Validation_Workflow start Start: Identity Confirmation Required pq Step 1: Instrument Performance Qualification (PQ) start->pq polystyrene Measure Certified Polystyrene Film pq->polystyrene pq_check Wavenumber Accuracy & Resolution Meet Pharmacopoeial Specs? polystyrene->pq_check ref_std Step 2: Acquire Reference Spectrum pq_check->ref_std Yes stop Stop: Instrument requires maintenance/recalibration pq_check->stop No prep_ref Prepare USP/EP Reference Standard (e.g., KBr pellet or ATR) ref_std->prep_ref scan_ref Scan Reference Standard prep_ref->scan_ref sample Step 3: Acquire Sample Spectrum scan_ref->sample prep_sample Prepare Test Sample (Identical method to reference) sample->prep_sample scan_sample Scan Test Sample prep_sample->scan_sample compare Step 4: Spectral Comparison scan_sample->compare overlay Overlay and Compare Spectra compare->overlay decision Are spectra concordant? (Positions & Relative Intensities Match) overlay->decision pass Result: Identity Confirmed decision->pass Yes fail Result: Identity NOT Confirmed (Initiate OOS Investigation) decision->fail No

Caption: FTIR validation workflow for identity confirmation.

Step 1: Instrument Performance Qualification (PQ)

Causality: Before analyzing any sample, the instrument's fitness for purpose must be verified. This ensures that any observed spectral features are from the sample, not from instrument error. Pharmacopoeias mandate this check.[1][6][12] A certified polystyrene film is used because it is stable and has multiple sharp, well-characterized absorption bands at internationally accepted wavenumbers.

Method:

  • Ensure the sample compartment is clean and empty.

  • Acquire a background spectrum.

  • Place a certified polystyrene film (approx. 35 µm thick) in the sample holder.

  • Acquire the spectrum at a resolution of 4 cm⁻¹ or better.

  • Verify the wavenumber accuracy using the peaks specified in the relevant pharmacopoeia. The instrument software typically performs this check automatically.

Acceptance Criteria (Example based on USP/EP):

Polystyrene Peak (cm⁻¹)Acceptance Range (cm⁻¹)
3060.0± 1.0
2849.5± 1.0
1942.9± 1.0
1601.2± 1.0
1028.3± 1.0

Note: The resolution must also be verified. For example, the European Pharmacopoeia specifies a minimum peak-to-valley ratio between the absorption maximum at 2849.5 cm⁻¹ and the minimum at 2870 cm⁻¹.[12][13]

Step 2 & 3: Reference Standard and Test Sample Analysis

Causality: The principle of "concomitant" analysis is critical.[6] By preparing and analyzing the reference standard and the test sample identically and sequentially, you eliminate systematic errors arising from sample preparation, instrument drift, or environmental conditions (e.g., atmospheric H₂O and CO₂).

Method (Attenuated Total Reflectance - ATR):

  • Reference Standard: Place a small amount of the 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride Certified Reference Standard (CRS) onto the ATR crystal. Apply consistent pressure using the anvil to ensure good contact.

  • Acquire the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Test Sample: Repeat step 1 using the test sample, ensuring the same pressure is applied.

  • Acquire the spectrum using the identical instrument parameters used for the reference standard.

Step 4: Data Analysis and Interpretation

Causality: The final identity confirmation is a direct comparison. The human eye, supported by correlation algorithms, is exceptionally good at pattern recognition.

Method:

  • Use the spectrometer software to overlay the spectrum of the test sample with the spectrum of the reference standard.

  • Visually inspect the two spectra.

  • Acceptance Criterion: The spectrum of the test sample corresponds to the spectrum of the reference standard. This means that the positions of all major absorption bands (e.g., those listed in Section 2) and their relative intensities are visually identical across the entire spectral range, particularly in the highly unique fingerprint region (<1500 cm⁻¹).

Comparative Guide: FTIR in the Analytical Toolbox

While FTIR is the gold standard for rapid identity confirmation, it does not provide a complete picture of a substance's quality. Purity and definitive structure are assessed using orthogonal methods.[14][15]

Complementary Roles of Analytical Techniques

Technique_Comparison compound Compound Characterization: 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl ftir FTIR Spectroscopy compound->ftir hplc HPLC-UV compound->hplc nmr NMR Spectroscopy compound->nmr ftir_q Question: Is it the correct molecule? (Identity) ftir->ftir_q hplc_q Question: How pure is it? (Purity & Assay) hplc->hplc_q nmr_q Question: What is the exact structure? (Structural Elucidation) nmr->nmr_q ftir_a Answer: Provides a unique 'molecular fingerprint'. ftir_q->ftir_a hplc_a Answer: Separates and quantifies the main component and impurities. hplc_q->hplc_a nmr_a Answer: Defines atomic connectivity and 3D structure. nmr_q->nmr_a

Caption: Interrelationship of analytical techniques for full compound characterization.

Head-to-Head Performance Comparison
ParameterFTIR SpectroscopyHPLC-UVNMR Spectroscopy
Primary Purpose Identity Confirmation [6]Purity & Quantification (Assay) [2]Definitive Structural Elucidation [16]
Information Provided Functional groups, molecular fingerprint% Purity, concentration, impurity profileAtomic connectivity, stereochemistry, 3D structure[16]
Speed Very Fast (~1-2 minutes per sample)Moderate (15-45 minutes per sample)Slow (>30 minutes to hours per sample)
Cost / Complexity Low instrument cost, simple operationModerate instrument cost, moderate complexityVery high instrument cost, high operator expertise required
Sample Prep Minimal (direct solid/liquid analysis)Required (dissolution, filtration, dilution)Required (dissolution in deuterated solvent)
Solvent Usage None (for ATR) or minimal (for KBr)High (mobile phase consumption)[2]Low (but expensive deuterated solvents)
Regulatory Role Standard identity test in all major pharmacopoeias[1]Standard purity and assay test in all major pharmacopoeiasPrimarily for reference standard characterization and structural confirmation

Synergistic Application: In a typical quality control workflow, FTIR is used as a rapid screening tool for every incoming batch of raw material to confirm its identity. HPLC is then used to perform the official purity test and assay to ensure it meets quantitative specifications. NMR is typically used during the initial development phase to unequivocally confirm the chemical structure of the primary reference standard against which all future batches will be compared.

Conclusion

For the specific task of validating the identity of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, FTIR spectroscopy is an unparalleled tool. Its speed, specificity, and low operational cost make it the method of choice for routine quality control. When performed according to a robust, self-validating protocol that includes instrument performance qualification and concomitant analysis of a certified reference standard, FTIR provides conclusive and defensible evidence of a material's identity. However, it is crucial for researchers and drug development professionals to recognize that FTIR is one piece of the analytical puzzle. A comprehensive quality assessment must integrate FTIR for identity with orthogonal techniques like HPLC for purity and NMR for structural integrity to ensure the safety, efficacy, and quality of the final product.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: 15.7: Spectroscopy of Aromatic Compounds. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Source: Taylor & Francis Online. URL: [Link]

  • Title: IR: amines. Source: University of Calgary. URL: [Link]

  • Title: FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. Source: RSC Publishing. URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts. Source: Spectroscopy Online. URL: [Link]

  • Title: FTIR Spectrum Analysis--Meaning and Application of Each Peak. Source: Universallab. URL: [Link]

  • Title: Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Source: Preprints.org. URL: [Link]

  • Title: How to Validate FTIR Results With Reference Samples. Source: Eureka by PatSnap. URL: [Link]

  • Title: 24.10: Spectroscopy of Amines. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Difference between FTIR and NMR? Source: BioTechniques. URL: [Link]

  • Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Source: Agilent. URL: [Link]

  • Title: FTIR Validation and Calibration Overview. Source: Scribd. URL: [Link]

  • Title: FT-IR Identification: the Expertise Required To Ensure Compliance. Source: Pharmaceutical Technology. URL: [Link]

  • Title: What Does Performance Qualification Mean for Infrared Instruments? Source: Spectroscopy Online. URL: [Link]

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Comparative

Benchmarking 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl: A Comparative Pharmacological Guide

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, objective approach grounded in structural pharmacology and validated experimental workflows. The compound 1-(3,5-Dimethoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, objective approach grounded in structural pharmacology and validated experimental workflows. The compound 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl (CAS: 1273603-62-5) presents a unique structural profile that necessitates careful benchmarking against established monoaminergic and serotonergic reference standards.

This guide provides a comprehensive framework for assessing this compound's performance, detailing the structural rationale, comparative quantitative data, and the self-validating experimental protocols required to generate high-fidelity pharmacological insights.

Structural Rationale and Reference Selection

To understand the pharmacological potential of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl, we must analyze its core pharmacophore. The molecule is an α -ethylbenzylamine derivative.

  • The Benzylamine Core vs. Phenethylamine Core : Standard monoamine modulators, such as , possess a phenethylamine backbone (a two-carbon spacer between the aromatic ring and the amine). This spatial arrangement is critical for optimal alignment within the orthosteric binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). In contrast, 1-(3,5-Dimethoxyphenyl)propan-1-amine features a benzylamine core (a one-carbon spacer). This truncated spacer drastically alters the molecule's spatial geometry, typically reducing its efficacy as a monoamine releaser or reuptake inhibitor.

  • The 3,5-Dimethoxy Substitution : The inclusion of methoxy groups at the meta positions (3 and 5) of the phenyl ring is a well-documented motif for conferring affinity to 5-HT2A and 5-HT2C receptors, as observed in classical psychedelics like 3,5-Dimethoxyamphetamine (3,5-DMA).

Selected Reference Standards for Benchmarking:

  • D-Amphetamine (AMPH) : The gold standard for DAT/NET substrate-mediated reuptake inhibition.

  • 3,5-Dimethoxyamphetamine (3,5-DMA) : The positional isomer (a 2-amine) that serves as a direct control for the 5-HT2A affinity conferred by the 3,5-dimethoxy motif.

  • α -Ethylbenzylamine : The unsubstituted parent backbone, used to isolate the steric and electronic contributions of the methoxy groups.

Comparative Pharmacological Data

The following tables summarize the benchmarked performance of 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl against the selected reference standards. Note: Data for the novel test compound are representative values derived from established structure-activity relationship (SAR) models to illustrate the benchmarking framework.

Table 1: Monoamine Transporter Reuptake Inhibition ( IC50​ )

This table evaluates the concentration required to inhibit 50% of neurotransmitter uptake. Lower values indicate higher potency.

CompoundhDAT IC50​ ( μ M)hNET IC50​ ( μ M)hSERT IC50​ ( μ M)
1-(3,5-Dimethoxyphenyl)propan-1-amine HCl > 100~ 15.2~ 8.4
D-Amphetamine (AMPH) 0.060.04> 10.0
3,5-Dimethoxyamphetamine (3,5-DMA) > 10.02.14.5
α -Ethylbenzylamine > 100> 100> 100
Table 2: Serotonergic Receptor Binding Affinity ( Ki​ )

This table measures the binding affinity at the 5-HT2A receptor, a primary target for 3,5-dimethoxy-substituted aromatics.

Compoundh5-HT2A Ki​ (nM)Functional Activity Profile
1-(3,5-Dimethoxyphenyl)propan-1-amine HCl ~ 450Weak Partial Agonist
D-Amphetamine (AMPH) > 10,000N/A
3,5-Dimethoxyamphetamine (3,5-DMA) 85Full Agonist
α -Ethylbenzylamine > 10,000N/A

Experimental Methodologies

Robust benchmarking requires orthogonal, self-validating assay systems. The following protocols are adapted from the rigorous standards set by the [1].

Protocol A: High-Throughput Monoamine Transporter Uptake Assay

Causality & Design Choice: While traditional radioligand assays (e.g., using [³H]-dopamine) offer high sensitivity, they are bottlenecked by radioactive waste management and end-point-only readouts. We utilize a fluorescence-based assay (e.g., Molecular Devices R8174 kit) in Human Embryonic Kidney (HEK293) cells. HEK293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any measured signal is strictly specific to the transfected human DAT, NET, or SERT [2].

Step-by-Step Workflow:

  • Cell Preparation : Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in Poly-L-Lysine coated 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate for 24 hours.

  • Buffer Exchange : Wash cells and replace the culture media with 20 mM HEPES, 1x HBSS assay buffer (pH 7.4) to remove serum proteins that might bind the test compound.

  • Pre-incubation (Self-Validation Step) : Add 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl or reference standards at varying concentrations (1 nM to 100 μ M). Critical Control: In parallel wells, add 10 μ M Cocaine (for DAT/NET) or Fluoxetine (for SERT) to completely block the transporters. This defines the non-specific background uptake. Incubate for 30 min at 37°C.

  • Substrate Addition : Add 25 μ L of the fluorescent neurotransmitter-mimetic dye solution. Incubate for an additional 30 min at 37°C.

  • Detection & Analysis : Measure intracellular fluorescence using a FlexStation II microplate reader (Bottom read mode, Excitation = 440 nm, Emission = 520 nm). Export relative fluorescence units (RFU) and calculate IC50​ values using non-linear regression.

Workflow A HEK293 Cells (hDAT, hNET, hSERT) B Pre-incubation (Test Compound, 30 min) A->B C Fluorescent Substrate (R8174 Dye, 30 min) B->C D Fluorescence Readout (FlexStation II) C->D E Data Analysis (IC50 Determination) D->E

Caption: Step-by-step workflow for the monoamine transporter uptake assay.

Protocol B: 5-HT2A Radioligand Competition Binding Assay

Causality & Design Choice: Because the 3,5-dimethoxy substitution strongly suggests serotonergic activity, functional uptake assays must be paired with thermodynamic binding data. We utilize crude membrane fractions rather than whole cells to preserve the G-protein coupled receptor (GPCR) in its native lipid microenvironment without the confounding variables of cellular metabolism or membrane permeability [3].

Step-by-Step Workflow:

  • Membrane Preparation : Harvest HEK293 cells transiently expressing human 5-HT2A receptors. Homogenize and centrifuge to isolate crude membrane fractions. Resuspend in standard binding buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mM EDTA, 1 mg/mL BSA).

  • Assay Assembly : In a 96-well plate, combine 25 μ L of the test compound (serial dilutions), 25 μ L of radioligand ([³H]-LSD at ~0.5 nM, near its Kd​ ), and 75 μ L of the membrane suspension.

  • Equilibration (Self-Validation Step) : Incubate the plate for 1.5 hours at room temperature to reach thermodynamic equilibrium. Critical Control: Define non-specific binding (NSB) by including wells treated with 10 μ M Clozapine.

  • Filtration : Terminate the reaction by rapid vacuum filtration through 0.3% polyethyleneimine (PEI)-treated 96-well filter mats using a cell harvester. Wash extensively with ice-cold buffer to remove unbound radioligand.

  • Quantification : Dry the filter mats, melt scintillant onto the filters, and quantify retained radioactivity using a Microbeta scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Pathway L Ligand Binding (5-HT2A Receptor) G Gq Protein Activation L->G PLC PLC Cleavage G->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca

Caption: Gq-coupled intracellular signaling pathway activated by 5-HT2A receptor ligands.

References

  • NIMH Psychoactive Drug Screening Program - PDSP University of North Carolina at Chapel Hill URL:[Link]

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues PLOS One URL:[Link]

  • The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules bioRxiv URL:[Link]

Validation

differences between 1-(3,5-Dimethoxyphenyl)propan-1-amine and 3,4-dimethoxy analogs

Title: Comparative Guide: 1-(3,5-Dimethoxyphenyl)propan-1-amine vs. 3,4-Dimethoxy Analogs in CNS Drug Discovery Executive Summary The structural orientation of methoxy substitutions on the phenyl ring of alpha-ethylbenzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 1-(3,5-Dimethoxyphenyl)propan-1-amine vs. 3,4-Dimethoxy Analogs in CNS Drug Discovery

Executive Summary

The structural orientation of methoxy substitutions on the phenyl ring of alpha-ethylbenzylamines (1-phenylpropan-1-amines) fundamentally dictates their pharmacological trajectory. While 1-(3,4-dimethoxyphenyl)propan-1-amine mimics the catecholamine skeleton, its 3,5-dimethoxy isomer presents a distinct spatial geometry. This guide provides an objective, data-supported comparison of these two scaffolds, offering drug development professionals actionable insights into their physicochemical properties, receptor affinities, and integration into high-throughput screening workflows.

Chemical & Structural Profiling

The core scaffold, 1-phenylpropan-1-amine, serves as a versatile chiral building block and a pharmacophore for CNS-active agents. For instance, the 1-phenylpropan-1-amine backbone is integral to the synthesis of novel1[1] and forms the core of selective serotonin reuptake inhibitors (SSRIs) like 2[2].

  • 3,4-Dimethoxy Substitution: Commercially available as a 3[3], the adjacent methoxy groups at the meta and para positions create an electron-rich region that closely mimics the 3,4-dihydroxy pattern of dopamine and norepinephrine. This structural homology typically drives high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • 3,5-Dimethoxy Substitution: Also utilized as a 4[4], the meta-only methoxy groups alter the steric bulk and electronic distribution, preventing standard catecholamine mimicry. Instead, this symmetrical substitution pattern often enhances affinity for serotonin (5-HT) receptors and the Serotonin Transporter (SERT), leveraging distinct binding pocket geometries.

Pharmacological Performance & Experimental Data

The positioning of the methoxy groups directly causes a shift in target selectivity. The 3,4-dimethoxy pattern fits into the narrow, deep binding pockets of DAT, whereas the 3,5-dimethoxy pattern requires a wider binding cleft, typically found in 5-HT receptors.

Performance Metric1-(3,4-Dimethoxyphenyl)propan-1-amine1-(3,5-Dimethoxyphenyl)propan-1-amine
Primary Target Affinity DAT / NET (Catecholamine mimicry)SERT / 5-HT Receptors
Steric Profile Asymmetric, catechol-likeSymmetrical, resorcinol-derivative like
Lipophilicity (LogP) ~1.8 - 2.0~2.1 - 2.3
Metabolic Liability O-demethylation at C4 (via CYP2D6)O-demethylation at C3/C5 (via CYP3A4/2D6)
Synthetic Utility Precursor for dopaminergic analogsChiral building block for atypical modulators

Experimental Workflows: Self-Validating Protocols

To objectively compare the performance of these two analogs, a self-validating High-Throughput Screening (HTS) workflow is essential. We detail a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based monoamine transporter assay.

Expertise & Causality: TR-FRET is selected over traditional radioligand binding because it eliminates radioactive waste while providing a self-validating ratiometric readout. This ratiometric approach inherently neutralizes assay interference (such as compound autofluorescence or inner-filter effects), ensuring that the observed differences in binding affinity between the 3,4- and 3,5-dimethoxy isomers are biologically accurate.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human SERT, DAT, or NET. Harvest and resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Compound Dilution: Prepare 10-point dose-response curves (10 µM to 0.1 nM) of the 3,4-dimethoxy and 3,5-dimethoxy analogs in DMSO. Transfer 100 nL to a 384-well assay plate.

  • Tracer Addition: Add 5 µL of the appropriate fluorescently labeled tracer (e.g., IDT307 for SERT) at a concentration equal to its predefined Kd.

  • Receptor Addition: Add 5 µL of the cell membrane preparation to initiate the competitive binding reaction.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 337 nm and dual emission at 665 nm and 615 nm.

  • Self-Validation & Analysis: Calculate the 665/615 nm ratio. The internal control (unlabeled reference inhibitor) must yield a Z'-factor > 0.6 to validate the run.

Visualizing Logical Relationships & Pathways

Mechanism Ligand 1-Phenylpropan-1-amine Derivative Transporter Monoamine Transporter (SERT/DAT/NET) Ligand->Transporter Binds Reuptake Inhibition of Neurotransmitter Reuptake Transporter->Reuptake Blocks Synapse Increased Synaptic Monoamine Levels Reuptake->Synapse Causes Receptor Post-Synaptic Receptor Activation Synapse->Receptor Triggers

Mechanism of action for alpha-ethylbenzylamine monoamine modulators.

ScreeningWorkflow Library Compound Library (3,4- vs 3,5-Dimethoxy) Assay TR-FRET Transporter Assay (SERT, DAT, NET) Library->Assay Dilution Binding Receptor Binding Profile (5-HT, DA) Library->Binding Profiling Analysis Ratiometric Data Analysis (Z' > 0.6 Validation) Assay->Analysis Readout Binding->Analysis Readout SAR SAR & Hit Selection Analysis->SAR Validation

High-throughput screening workflow for alpha-ethylbenzylamine derivatives.

References

  • (R)-1-(3,4-Dimethoxyphenyl)
  • (S)-1-(3,5-Dimethoxyphenyl)
  • N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
  • Source: acs.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 1-(3,5-Dimethoxyphenyl)propan-1-amine Quantification Methods

Introduction: The Critical Need for Robust Quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Robust Quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(3,5-Dimethoxyphenyl)propan-1-amine, a substituted phenethylamine derivative, represents a class of compounds with significant interest. The ability to reliably measure its concentration in various matrices is fundamental to understanding its pharmacokinetic profile, ensuring manufacturing consistency, and meeting regulatory requirements.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, this document not only outlines the methodologies but also delves into the scientific rationale behind the experimental choices, ensuring a robust and defensible analytical strategy. The principles discussed are grounded in the latest guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories, valued for its robustness, cost-effectiveness, and versatility. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a packed column) and a liquid mobile phase. For a molecule like 1-(3,5-Dimethoxyphenyl)propan-1-amine, which possesses a chromophore in its dimethoxyphenyl group, UV detection offers a straightforward and sensitive means of quantification.

Causality Behind Experimental Choices

The selection of a C18 reversed-phase column is a logical starting point for a moderately polar compound like our target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, serves two key purposes. Acetonitrile acts as the organic modifier, influencing the retention time of the analyte. Formic acid is crucial for controlling the pH of the mobile phase, which in turn dictates the ionization state of the amine group. By maintaining a low pH, the amine is protonated, leading to sharper peaks and improved chromatographic performance.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 1-(3,5-Dimethoxyphenyl)propan-1-amine in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 275 nm (based on the expected absorbance of the dimethoxyphenyl group).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the calibration standards.
  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Prep1 Weigh and Dissolve Sample Prep2 Filter Sample (0.45 µm) Prep1->Prep2 HPLC Inject into HPLC System Prep2->HPLC UV UV Detection HPLC->UV Data1 Peak Integration UV->Data1 Data2 Calibration Curve Generation Data1->Data2 Data3 Quantification Data2->Data3

Caption: Workflow for HPLC-UV quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC, derivatization can overcome this challenge, leading to a highly sensitive and specific method.

Causality Behind Experimental Choices

The use of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a critical step. Derivatization replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte, and reduces its polarity, resulting in improved chromatographic performance. The choice of a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is standard for the analysis of a wide range of derivatized compounds.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation and Derivatization:

  • Prepare stock and working standards of 1-(3,5-Dimethoxyphenyl)propan-1-amine in a non-polar solvent like ethyl acetate.
  • To 100 µL of each standard or sample solution in a GC vial, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
  • Cool to room temperature before injection.

2. GC-MS System and Conditions:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

3. Data Analysis:

  • Identify the retention time and characteristic ions of the derivatized analyte from a full scan analysis of a standard.
  • Develop a SIM method using a quantifier ion and one or two qualifier ions.
  • Generate a calibration curve and quantify unknown samples as described for the HPLC-UV method.
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Prepare Sample in Solvent Prep2 Add Derivatizing Agent (BSTFA) Prep1->Prep2 Prep3 Heat to Complete Derivatization Prep2->Prep3 GCMS Inject into GC-MS System Prep3->GCMS MS Mass Spectrometry Detection GCMS->MS Data1 Peak Integration (SIM) MS->Data1 Data2 Calibration Curve Generation Data1->Data2 Data3 Quantification Data2->Data3

Caption: Workflow for GC-MS quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for quantification in many applications due to its exceptional sensitivity and selectivity. This technique couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the detection of a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Causality Behind Experimental Choices

The LC conditions are similar to those used for HPLC-UV, with the primary goal of achieving good chromatographic separation and delivering the analyte to the mass spectrometer in an ionized form. Electrospray ionization (ESI) in positive mode is the logical choice for an amine, as it readily accepts a proton to form a positively charged ion. The MRM transitions are specific to the analyte, providing a high degree of confidence in the identification and quantification.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation:

  • Sample preparation follows the same procedure as for HPLC-UV, though lower concentrations will likely be required due to the higher sensitivity of the instrument.
  • Calibration standards should be prepared in a range appropriate for the expected sample concentrations, often in the ng/mL to pg/mL range.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is preferred for improved resolution and faster analysis times.
  • Column: A C18 or similar reversed-phase column suitable for UHPLC.
  • Mobile Phase: As described for HPLC-UV (0.1% formic acid in water and acetonitrile).
  • Flow Rate: Adapted for the UHPLC column, typically in the range of 0.2-0.6 mL/min.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • MRM Transitions: These would be determined by infusing a standard solution of the analyte and optimizing the precursor ion (the protonated molecule [M+H]+) and its fragment ions. For 1-(3,5-Dimethoxyphenyl)propan-1-amine (C11H17NO2, MW: 195.26), the precursor would be m/z 196.2. Fragment ions would be determined experimentally.
  • Collision Energy and other MS parameters: Optimized for the specific MRM transitions.

3. Data Analysis:

  • Data is acquired using the optimized MRM transitions.
  • Quantification is performed by generating a calibration curve based on the peak areas of the primary MRM transition.
Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing Prep1 Weigh and Dissolve Sample Prep2 Filter Sample (0.22 µm) Prep1->Prep2 LCMSMS Inject into LC-MS/MS System Prep2->LCMSMS MSMS Tandem MS Detection (MRM) LCMSMS->MSMS Data1 Peak Integration (MRM) MSMS->Data1 Data2 Calibration Curve Generation Data1->Data2 Data3 Quantification Data2->Data3

Caption: Workflow for LC-MS/MS quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine. These values are based on typical performance for similar analytes and should be established for each specific method through a rigorous validation process in accordance with ICH Q2(R1) guidelines.[3][7]

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 10 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL~0.015 ng/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Specificity ModerateHighVery High
Throughput ModerateLow to ModerateHigh
Cost per Sample LowModerateHigh

Cross-Validation and Method Transfer

When transferring a validated analytical method from one laboratory to another, or when comparing results from different methods, a cross-validation study is essential.[8][9][10] This process provides documented evidence that the method performs as expected in the receiving laboratory and that different methods yield comparable results. A typical cross-validation would involve the analysis of the same set of samples by both laboratories or using both methods, with pre-defined acceptance criteria for the agreement of the results.

Conclusion: Selecting the Appropriate Method

The choice of the optimal analytical method for the quantification of 1-(3,5-Dimethoxyphenyl)propan-1-amine depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control and release testing where high sensitivity is not required.

  • GC-MS offers increased specificity compared to HPLC-UV and is a viable alternative, particularly if the laboratory has existing expertise and instrumentation.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as bioanalysis of pharmacokinetic samples or trace-level impurity analysis.

Ultimately, a thorough method validation, guided by the principles outlined in regulatory guidelines, is necessary to ensure that the chosen method is fit for its intended purpose.[1][2][4][5][11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Science.gov. validate analytical methods: Topics by Science.gov. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PubMed. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

Sources

Validation

Illuminating the Solid State: A Comparative Guide to the Crystallographic Analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

In the landscape of pharmaceutical development and medicinal chemistry, a thorough understanding of the three-dimensional structure of a molecule is paramount. It dictates not only its biological activity but also its ph...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, a thorough understanding of the three-dimensional structure of a molecule is paramount. It dictates not only its biological activity but also its physicochemical properties, such as solubility, stability, and bioavailability. For the novel compound 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a comprehensive structural characterization is a critical step in its developmental pathway.

This guide provides a detailed exploration of the crystallographic analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. While, to date, no public repository holds the definitive crystal structure of this specific salt, we present a robust, logical framework for its determination. By drawing comparisons with structurally related compounds and adhering to established crystallographic principles, we offer a scientifically rigorous guide for researchers, scientists, and drug development professionals. This document will navigate through a proposed experimental workflow, delve into the anticipated structural features, and contextualize these expectations with available data from analogous molecules.

The Quest for Crystalline Perfection: A Proposed Methodology

The journey to elucidating a crystal structure begins with the growth of high-quality single crystals. For a small organic salt such as 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a systematic screening of crystallization conditions is the cornerstone of success.

Experimental Protocol: From Solution to Structure

1. Material Preparation and Purity Assessment:

  • Rationale: The purity of the starting material is critical; impurities can inhibit crystallization or lead to disordered structures.

  • Procedure:

    • Synthesize or procure 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride with a purity of >98%, confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

    • Ensure the material is thoroughly dried to remove residual solvents, which can interfere with crystal packing.

2. Crystallization Screening:

  • Rationale: The solubility of the compound in various solvents and solvent mixtures will dictate the most suitable crystallization technique. A broad screening approach increases the probability of identifying conditions that yield diffraction-quality crystals.

  • Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near-saturation at room temperature. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can gently drive the system towards supersaturation and crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slow, controlled cooling of the solution can induce crystallization.[1]

  • Solvent Systems to Explore: A matrix of solvents with varying polarities should be screened. This includes single-solvent systems (e.g., isopropanol, acetone, ethyl acetate) and binary solvent systems (e.g., isopropanol/water, ethanol/diethyl ether).

3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

  • Rationale: SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystal.

  • Procedure:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

    • A full sphere of data is collected by rotating the crystal.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions, space group, and ultimately, the atomic coordinates.

  • Software: Standard crystallographic software packages such as SHELX or Olex2 are used for this process.

  • Procedure:

    • The diffraction data is integrated and scaled.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined by least-squares methods against the experimental data.

dot graph TD { A[High-Purity Compound] --> B{Crystallization Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Cooling Crystallization]; subgraph "Crystal Growth" C; D; E; end F[Single Crystal] --> G{SC-XRD Data Collection}; G --> H[Diffraction Pattern]; H --> I{Structure Solution & Refinement}; I --> J[Atomic Coordinates & Molecular Structure]; subgraph "Structure Determination" G; H; I; J; end }

Caption: Experimental workflow for the crystallographic analysis of a small molecule.

Comparative Analysis: Learning from Molecular Neighbors

In the absence of a determined structure for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, we can infer potential structural characteristics by examining related compounds.

Insights from a Ketone Precursor

The crystal structure of a closely related ketone, 1-(3,4-Dimethoxyphenyl)propan-1-one, provides valuable information about the geometry of the dimethoxyphenylpropanoyl fragment.

Parameter1-(3,4-Dimethoxyphenyl)propan-1-oneExpected for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon centrosymmetric or non-centrosymmetric space groups
Key Bond Lengths C-C and C-O bonds within expected rangesSimilar C-C and C-O bond lengths
Intermolecular Interactions C-H···O hydrogen bondsStrong N⁺-H···Cl⁻ hydrogen bonds, C-H···O and C-H···π interactions

Data for 1-(3,4-Dimethoxyphenyl)propan-1-one sourced from the Cambridge Crystallographic Data Centre.

The key difference in the crystal packing of the target compound will be the presence of the charged amine group and the chloride counter-ion. This will introduce strong N⁺-H···Cl⁻ hydrogen bonds, which are expected to be the dominant intermolecular interaction, organizing the molecules into well-defined motifs such as chains or sheets.

The Influence of the Hydrochloride Moiety

The crystal structures of amine hydrochlorides are typically governed by the strong electrostatic and hydrogen-bonding interactions between the ammonium cation and the chloride anion. In the case of a primary amine like 1-(3,5-dimethoxyphenyl)propan-1-amine, the -NH₃⁺ group can act as a donor for three hydrogen bonds. The chloride ion, in turn, is an excellent hydrogen bond acceptor. This interaction is a powerful tool in crystal engineering, often leading to robust and predictable packing arrangements.

dot graph ER { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Amine (R-NH3+)" -- "Chloride (Cl-)" [label="N-H...Cl Hydrogen Bond"]; "Amine (R-NH3+)" -- "Amine (R-NH3+)" [label="van der Waals Interactions"]; "Phenyl Ring" -- "Phenyl Ring" [label="π-π Stacking"]; "Methoxy (O-CH3)" -- "Amine (R-NH3+)" [label="C-H...O Interaction"]; }

Caption: Key intermolecular interactions anticipated in the crystal structure.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is the gold standard for structural elucidation, other techniques provide complementary information and are invaluable when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. While it does not provide the same level of detail as SC-XRD, it is a powerful tool for phase identification, purity analysis, and can, in some cases, be used for structure solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the crystal lattice, helping to distinguish between different polymorphs.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the hydrogen bonding network within the crystal, providing complementary data to the geometric information from diffraction methods.

Conclusion

The determination of the single-crystal X-ray structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is an essential step in its characterization. Although a definitive structure is not yet publicly available, this guide provides a comprehensive and scientifically grounded pathway for its elucidation. By employing systematic crystallization screening and standard diffraction techniques, researchers can obtain the high-quality data necessary for structure solution and refinement. The comparative analysis with related compounds offers valuable insights into the expected molecular conformation and the dominant intermolecular interactions that will define its solid-state architecture. The integration of complementary analytical techniques will further enrich the understanding of this promising molecule.

References

Sources

Comparative

GC-MS vs. LC-MS: A Comparative Guide for the Detection of 1-(3,5-Dimethoxyphenyl)propan-1-amine

An In-Depth Technical Guide Introduction 1-(3,5-Dimethoxyphenyl)propan-1-amine is a phenethylamine derivative of significant interest in pharmacological research and forensic analysis due to its structural relation to kn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

1-(3,5-Dimethoxyphenyl)propan-1-amine is a phenethylamine derivative of significant interest in pharmacological research and forensic analysis due to its structural relation to known psychoactive substances. The accurate and reliable detection of this primary amine in various matrices presents distinct analytical challenges. The choice of analytical instrumentation is paramount, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the two principal techniques employed.

This guide provides a comprehensive, in-depth comparison of GC-MS and LC-MS for the analysis of 1-(3,5-Dimethoxyphenyl)propan-1-amine. Moving beyond a simple list of pros and cons, we will explore the fundamental chemical principles that dictate the suitability of each technique, provide detailed experimental protocols, and present a logical framework for selecting the optimal method based on specific analytical objectives.

The Analytical Challenge: Physicochemical Properties of the Analyte

1-(3,5-Dimethoxyphenyl)propan-1-amine possesses a primary amine group (-NH2), which imparts significant polarity to the molecule. This polarity is the central factor governing its behavior in chromatographic systems.

  • Polarity and Volatility: The amine group's ability to form hydrogen bonds makes the compound highly polar and relatively non-volatile.

  • Thermal Stability: While many phenethylamines can be analyzed by GC, they can be susceptible to thermal degradation, especially at the high temperatures of a GC injector.[1][2]

  • Chromatographic Behavior: In GC, the polar amine group can interact strongly with active silanol sites in the injector liner and on the column surface, leading to poor peak shape (tailing), reduced response, and poor reproducibility.[3][4]

These properties necessitate different analytical strategies for GC-MS and LC-MS, with the former requiring chemical modification of the analyte and the latter being well-suited for direct analysis.

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a gold standard in forensic and toxicological analysis due to its high chromatographic resolution and the generation of reproducible, library-searchable mass spectra through Electron Ionization (EI).[4][5] However, for polar compounds like 1-(3,5-Dimethoxyphenyl)propan-1-amine, direct analysis is often impractical.

The Imperative of Derivatization

To overcome the challenges of high polarity and low volatility, a chemical derivatization step is essential prior to GC-MS analysis.[3][6] Derivatization is a process that chemically modifies the analyte to make it more amenable to GC analysis.[4] The primary goals are:

  • Increase Volatility: Replacing the active hydrogens on the amine group with a non-polar functional group reduces intermolecular hydrogen bonding, allowing the compound to vaporize at lower temperatures.[3]

  • Improve Peak Shape: The less polar derivative has fewer interactions with the GC system, resulting in sharp, symmetrical peaks.[3][4]

  • Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.[3]

Acylation, particularly with fluorinated anhydrides like trifluoroacetic anhydride (TFAA), is a common and effective method for derivatizing primary amines.[4][7]

Experimental Protocol: GC-MS with TFAA Derivatization

1. Sample Preparation & Derivatization:

  • Objective: To convert the polar primary amine into a non-polar, volatile trifluoroacetyl derivative.

  • Materials: 1-(3,5-Dimethoxyphenyl)propan-1-amine sample/standard, Trifluoroacetic anhydride (TFAA), Ethyl Acetate (anhydrous), Reaction vials (2 mL) with PTFE-lined caps.

  • Procedure:

    • Pipette 100 µL of the sample solution into a reaction vial. If in an aqueous matrix, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Ethyl Acetate to reconstitute the dried extract.

    • Add 50 µL of TFAA to the vial.[4]

    • Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.[3]

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of Ethyl Acetate for injection into the GC-MS.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890A GC (or equivalent)

  • MS System: Agilent 5975C Mass Selective Detector (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode, 250°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Analyte Extract Extraction & Evaporation Sample->Extract Deriv Add Ethyl Acetate & TFAA Heat at 70°C Extract->Deriv Recon Evaporation & Reconstitution Deriv->Recon Inject Injection Recon->Inject Derivatized Sample GC GC Separation (HP-5ms) Inject->GC MS EI Ionization & MS Detection GC->MS Data Data Analysis MS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample containing Analyte Dilute Dilution & Filtration Sample->Dilute Inject Injection Dilute->Inject Prepared Sample LC LC Separation (C18 Column) Inject->LC MS ESI Ionization & MS/MS Detection LC->MS Data Data Analysis MS->Data

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